[2-(Dicyclohexylphosphino)ethyl]trimethylammonium chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-dicyclohexylphosphanylethyl(trimethyl)azanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H35NP.ClH/c1-18(2,3)14-15-19(16-10-6-4-7-11-16)17-12-8-5-9-13-17;/h16-17H,4-15H2,1-3H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADRQXJKZPSRURO-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCP(C1CCCCC1)C2CCCCC2.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H35ClNP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00573805 | |
| Record name | 2-(Dicyclohexylphosphanyl)-N,N,N-trimethylethan-1-aminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00573805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
181864-78-8 | |
| Record name | 2-(Dicyclohexylphosphanyl)-N,N,N-trimethylethan-1-aminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00573805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [2-(Dicyclohexylphosphino)ethyl]trimethylammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to [2-(Dicyclohexylphosphino)ethyl]trimethylammonium chloride
CAS Number: 181864-78-8
This guide provides a comprehensive overview of [2-(Dicyclohexylphosphino)ethyl]trimethylammonium chloride, a quaternary ammonium phosphine salt. Synthesizing data from chemical suppliers and the broader context of organophosphorus chemistry, this document offers insights for researchers, chemists, and professionals in drug development and catalysis.
Introduction and Core Compound Identity
This compound is a bifunctional molecule featuring a bulky, electron-rich dicyclohexylphosphino group and a permanently charged quaternary ammonium cation.[1][2][3][4] This unique structure positions it as a potentially valuable ligand in catalysis, particularly for reactions in aqueous or biphasic systems where the charged moiety can influence solubility and catalyst recovery. The dicyclohexylphosphino group is a well-established component of highly effective ligands for palladium-catalyzed cross-coupling reactions, suggesting the primary area of application for this compound.[5][6]
Physicochemical and Spectroscopic Profile
The accurate characterization of a chemical entity is fundamental to its application. Below is a summary of the known properties of this compound.
| Property | Value | Source(s) |
| CAS Number | 181864-78-8 | [1][2][3][4] |
| Molecular Formula | C₁₇H₃₅ClNP | [1][2] |
| Molecular Weight | 319.89 g/mol | [1][2] |
| Appearance | White to off-white powder or crystals. | [1] |
| Melting Point | 223°C (decomposes) | [4] |
| Purity | Typically ≥95% | [3] |
| IUPAC Name | 2-(dicyclohexylphosphino)-N,N,N-trimethylethanaminium chloride | [3] |
While specific, publicly available spectroscopic data such as detailed ¹H, ¹³C, and ³¹P NMR spectra or IR spectra for this exact compound are limited, supplier information indicates that analytical data conforms to the proposed structure.[1] The ³¹P NMR chemical shift is a critical parameter for any phosphine ligand, as it provides insight into the electronic environment of the phosphorus atom.
Proposed Synthesis Pathway
Step-by-Step Proposed Protocol:
Step 1: Synthesis of 2-(Dicyclohexylphosphino)-N,N-dimethylethanamine
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an argon inlet, add dicyclohexylphosphine. Dissolve the phosphine in an appropriate anhydrous solvent such as THF.
-
Deprotonation (optional but recommended): Cool the solution to 0°C and add a strong base (e.g., n-butyllithium) dropwise to form the lithium dicyclohexylphosphide. This enhances the nucleophilicity of the phosphorus atom.
-
Nucleophilic Substitution: Slowly add a solution of 2-chloro-N,N-dimethylethanamine in anhydrous THF to the reaction mixture.
-
Reaction Progression: Allow the mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction by TLC or GC-MS.
-
Workup and Purification: After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product into an organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.
Step 2: Quaternization to form the final product
-
Reaction Setup: Dissolve the purified 2-(dicyclohexylphosphino)-N,N-dimethylethanamine from Step 1 in a suitable solvent like acetonitrile or acetone in a round-bottom flask.
-
Methylation: Add an excess of methyl chloride (as a solution or bubbled gas) or an alternative methylating agent like methyl iodide.
-
Reaction: Stir the mixture at room temperature or with gentle heating. The quaternary ammonium salt will precipitate out of the solution as a white solid.
-
Isolation: Collect the solid product by filtration, wash with cold solvent to remove any unreacted starting material, and dry under vacuum.
Applications in Homogeneous Catalysis: A Ligand for Cross-Coupling
The primary utility of phosphine-containing molecules like this is as ligands in transition metal catalysis. The dicyclohexylphosphino group is sterically demanding and electron-rich, properties that are highly desirable for promoting challenging cross-coupling reactions.
Role in Palladium-Catalyzed Reactions
Bulky, electron-donating phosphine ligands are crucial for the efficiency of palladium catalysts in Suzuki-Miyaura, Buchwald-Hartwig amination, and other cross-coupling reactions.[5] They facilitate the key steps of the catalytic cycle:
-
Oxidative Addition: The electron-rich nature of the phosphine ligand enhances the electron density on the palladium center, promoting the oxidative addition of the aryl halide (Ar-X) to the Pd(0) complex. This is often the rate-limiting step, especially for less reactive aryl chlorides.
-
Transmetalation: The ligand's steric bulk can influence the rate of transmetalation, where the organic group is transferred from the main group organometallic reagent (e.g., an organoboron compound) to the palladium center.
-
Reductive Elimination: Finally, the bulky ligand promotes the reductive elimination of the desired product (Ar-Nu), regenerating the active Pd(0) catalyst.
The quaternary ammonium group in this compound adds a layer of functionality, potentially allowing these high-performance catalytic systems to be used in polar or aqueous solvent systems, which is a key goal of green chemistry.
Safety, Handling, and Storage
As a research chemical, this compound should be handled with appropriate precautions.
-
Hazards: It is classified as an irritant. It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]
-
Handling: Use in a well-ventilated area, preferably a fume hood.[5][7] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[7] Avoid breathing dust and minimize dust generation.
-
Storage: Store in a cool, dry place in a tightly sealed container. The compound is noted to be air-sensitive, so storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidation of the phosphine group.[1]
References
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This compound | 181864-78-8. (n.d.). Ereztech. Retrieved January 12, 2026, from [Link]
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2-(二环己基膦)乙基三甲基氯化铵 | 181864-78-8. (n.d.). ChemDB. Retrieved January 12, 2026, from [Link]
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Surry, D. S., & Buchwald, S. L. (2011). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Angewandte Chemie International Edition, 50(38), 8938–8964. [Link]
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Optimizing Cross-Coupling Reactions: The Strategic Advantage of 2-(Dicyclohexylphosphino)-2'-methylbiphenyl. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 12, 2026, from [Link]
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- 6. A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides [organic-chemistry.org]
- 7. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to [2-(Dicyclohexylphosphino)ethyl]trimethylammonium chloride: Properties, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
[2-(Dicyclohexylphosphino)ethyl]trimethylammonium chloride is a quaternary phosphonium salt that has garnered interest within the scientific community for its potential applications in catalysis and materials science. Its unique molecular architecture, featuring bulky dicyclohexylphosphino groups and a charged trimethylammonium moiety, imparts a distinct set of physical and chemical properties. This guide provides a comprehensive overview of these properties, along with insights into its synthesis, characterization, and potential utility in modern chemical transformations. The combination of a sterically demanding phosphine with a water-soluble quaternary ammonium group makes it a compelling candidate for biphasic catalysis and as a ligand in a variety of metal-catalyzed cross-coupling reactions.
Core Physical and Chemical Properties
This compound is typically a white to off-white solid, which can appear as a powder, crystals, or crystalline chunks.[1] It is known to be air-sensitive and hygroscopic, necessitating careful handling and storage under an inert atmosphere to prevent degradation.[1][2]
| Property | Value | Source(s) |
| CAS Number | 181864-78-8 | [3] |
| Molecular Formula | C₁₇H₃₅ClNP | [3] |
| Molecular Weight | 319.89 g/mol | [3] |
| Melting Point | 223 °C (decomposition) | [4] |
| Appearance | White to off-white powder, crystals, or crystalline chunks | [1] |
| Purity | Typically ≥95% |
Synthesis and Characterization
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
General Experimental Protocol for Synthesis
Disclaimer: This is a generalized protocol and should be adapted and optimized with appropriate safety precautions in a laboratory setting.
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add dicyclohexylphosphine (1.0 eq) to a suitable anhydrous solvent (e.g., acetonitrile or toluene).
-
Addition of Alkylating Agent: Dissolve (2-chloroethyl)trimethylammonium chloride (1.05 eq) in the same anhydrous solvent and add it dropwise to the phosphine solution at room temperature under a nitrogen atmosphere.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 60-80 °C) for 12-24 hours. The progress of the reaction can be monitored by ³¹P NMR spectroscopy.
-
Product Isolation: Upon completion, the product, being a salt, may precipitate from the reaction mixture. The solid can be isolated by filtration, washed with a non-polar solvent (e.g., hexane or diethyl ether) to remove any unreacted starting material, and dried under vacuum. If the product remains in solution, the solvent can be removed under reduced pressure, and the resulting solid triturated with a non-polar solvent.
Spectroscopic Characterization
While specific spectra for this compound were not found in the searched literature, the expected NMR spectral data can be inferred from the analysis of similar phosphonium salts and the known chemical shifts of its constituent functional groups.
-
³¹P NMR: The ³¹P NMR spectrum is a crucial tool for characterizing phosphonium salts. For tetracoordinate phosphorus in a phosphonium salt, the chemical shift is expected to be in the range of +20 to +60 ppm relative to 85% H₃PO₄.[6][7] The spectrum should show a single peak, confirming the formation of the desired product and the absence of phosphine oxide impurities, which would appear at a different chemical shift (around 30-50 ppm).[8]
-
¹H NMR: The ¹H NMR spectrum would be expected to show characteristic signals for the cyclohexyl protons, the ethyl bridge protons, and the trimethylammonium protons. The protons of the cyclohexyl groups would appear as a complex multiplet in the upfield region (approximately 1.0-2.5 ppm). The protons of the ethyl bridge adjacent to the phosphorus and nitrogen atoms would likely appear as multiplets in the range of 2.0-4.0 ppm. The nine equivalent protons of the trimethylammonium group would be expected to appear as a sharp singlet further downfield, likely in the range of 3.0-3.5 ppm.
-
¹³C NMR: The ¹³C NMR spectrum would show distinct signals for the different carbon environments in the molecule. The cyclohexyl carbons would resonate in the aliphatic region (approximately 25-40 ppm). The carbons of the ethyl bridge and the methyl groups of the trimethylammonium moiety would also appear in the aliphatic region, with the carbon attached to the positively charged nitrogen atom being shifted downfield.[9][10][11]
-
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) in positive ion mode would be expected to show the parent cation at m/z corresponding to [C₁₇H₃₅NP]⁺.
Applications in Catalysis
Phosphine ligands are cornerstones of homogeneous catalysis, particularly in palladium-catalyzed cross-coupling reactions.[12] The steric bulk and electron-donating ability of the phosphine are critical parameters that influence the efficiency and selectivity of the catalytic cycle.[12] While specific applications of this compound as a ligand were not explicitly detailed in the searched results, its structural features suggest its potential utility in reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. The dicyclohexylphosphino group provides the necessary steric bulk and electron-richness to facilitate key steps in the catalytic cycle, such as oxidative addition and reductive elimination.[13]
Potential Catalytic Cycle: Buchwald-Hartwig Amination
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction
Disclaimer: This is a generalized protocol and should be adapted for specific substrates and reaction conditions.
-
Catalyst Pre-formation (Optional): In a glovebox or under an inert atmosphere, a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and this compound (as the ligand) are stirred in an anhydrous solvent (e.g., toluene, dioxane) for a short period.
-
Reaction Setup: To a reaction vessel containing the aryl halide (1.0 eq) and the boronic acid or ester (1.2-1.5 eq), add the pre-formed catalyst solution or the palladium precursor and ligand directly.
-
Addition of Base and Solvent: Add a suitable base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and the reaction solvent. The aqueous solubility of the ligand may allow for the use of aqueous solvent mixtures.
-
Reaction: The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the reaction is complete (monitored by TLC, GC, or LC-MS).
-
Work-up: After cooling to room temperature, the reaction mixture is typically diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.
-
Purification: The crude product is then purified by column chromatography, recrystallization, or distillation.
Safety and Handling
This compound is an air-sensitive and hygroscopic solid.[1][2] Therefore, it should be handled and stored under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the phosphine moiety and absorption of moisture. Standard techniques for handling air-sensitive reagents, such as the use of a glovebox or Schlenk line, are recommended.
Quaternary ammonium and phosphonium salts can act as irritants.[14][15] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water.
Conclusion
This compound is a phosphonium salt with a unique combination of a bulky, electron-rich phosphine and a charged, water-soluble ammonium group. These features make it a promising candidate for applications in catalysis, particularly in palladium-catalyzed cross-coupling reactions where its properties could be exploited in aqueous or biphasic systems. While specific, detailed experimental data for this compound is somewhat limited in the public domain, this guide provides a comprehensive overview of its known physical properties and outlines general protocols for its synthesis, characterization, and potential applications based on the established chemistry of similar compounds. Further research into the specific catalytic activity and reaction scope of this ligand is warranted to fully elucidate its potential in modern synthetic chemistry.
References
- Electronic Supplementary Information. The Royal Society of Chemistry. (URL not provided)
- Supporting Information For:. The Royal Society of Chemistry. (URL not provided)
- Supporting Inform
- Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. (URL not provided)
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13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000906). Human Metabolome Database. (URL: [Link])
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NMR Spectroscopy :: 31P NMR Chemical Shifts. Organic Chemistry Data. (URL: [Link])
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31P - NMR Facility, UCSB Chem and Biochem. (URL: [Link])
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Buchwald–Hartwig amination. Wikipedia. (URL: [Link])
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. (URL: [Link])
-
2-(Dicyclohexylphosphinoethyl)trimethylammonium chloride | 2-(dicyclohexylphosphino)-n,n,n-trimethylethanaminium chloride | C17H35ClNP. Ereztech. (URL: [Link])
-
Buchwald-Hartwig amination. YouTube. (URL: [Link])
- Improved peak identification in 31P-NMR spectra of environmental samples with a standardized method and peak library.
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health. (URL: [Link])
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Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology. (URL: [Link])
-
A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. (URL: [Link])
- Electronic Supplementary Information Long-term thermal stability of trihexyl(tetradecyl)phosphonium chloride. (URL not provided)
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Optimizing Cross-Coupling Reactions: The Strategic Advantage of 2-(Dicyclohexylphosphino)-2'-methylbiphenyl. NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])
- Antimicrobial Polymeric Materials with Quaternary Ammonium and Phosphonium Salts. (URL not provided)
-
database C-13 NMR SPECTROSCOPY INDEX carbon-13 nuclear magnetic resonance spectra analysis interpretation of spectrum data analysis investigating molecular structure of organic compounds. Doc Brown's Chemistry. (URL: [Link])
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Quaternary Phosphonium Compounds: An Examination of Non-Nitrogenous Cationic Amphiphiles That Evade Disinfectant Resistance. PubMed Central. (URL: [Link])
-
Thermal stability of trihexyl(tetradecyl)phosphonium chloride. RSC Publishing. (URL: [Link])
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Palladium-Catalyzed Conjunctive Cross-Coupling with Electronically Asymmetric Ligands. PMC - NIH. (URL: [Link])
-
Ligand design for cross-couplings: phosphines. YouTube. (URL: [Link])
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. (URL: [Link])
- Supplementary Information. The Royal Society of Chemistry. (URL not provided)
-
Sterically Hindered Quaternary Phosphonium Salts (QPSs): Antimicrobial Activity and Hemolytic and Cytotoxic Properties. MDPI. (URL: [Link])
-
31 P-{ 1 H} NMR spectra of {N,N'-bis(dicyclohexylphosphino) - ResearchGate. (URL: [Link])
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Interaction of quaternary ammonium and phosphonium salts with photosynthetic membranes. PubMed. (URL: [Link])
-
Thermal stability of trihexyl(tetradecyl)phosphonium chloride | Request PDF. ResearchGate. (URL: [Link])
-
Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific. (URL: [Link])
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13C nmr spectrum of ethylamine C2H7N CH3CH2NH2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethanamine C13 13-C nmr. Doc Brown's Chemistry. (URL: [Link])
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Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. Organic Chemistry Portal. (URL: [Link])
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1 H NMR spectra of-CD-AA (a) and poly (-CD-AA-DMC) (b) in D2O. ResearchGate. (URL: [Link])
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31 P-{ 1 H} NMR spectra of N,N'-bis(dicyclohexylphosphino). ResearchGate. (URL: [Link])
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A-001: A Guide to the Application of [2-(Dicyclohexylphosphino)ethyl]trimethylammonium chloride (AmPhos Cl) in Catalysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of [2-(Dicyclohexylphosphino)ethyl]trimethylammonium chloride, a highly effective phosphine ligand commonly known by its trivial name, AmPhos Cl. We will explore its fundamental physicochemical properties, with a particular focus on the critical role its molecular weight plays in precise experimental design and execution. This document serves as a comprehensive resource, detailing the ligand's structure-activity relationship, its applications in palladium-catalyzed cross-coupling reactions, and step-by-step protocols for its use. Authored from the perspective of a Senior Application Scientist, this guide emphasizes the causality behind experimental choices to ensure technical accuracy and reproducibility for researchers in organic synthesis and drug development.
Introduction to AmPhos Cl: A Modern Ligand for Cross-Coupling
This compound, or AmPhos Cl, is a monodentate phosphine ligand that has gained significant traction in the field of organic synthesis. It belongs to a class of bulky, electron-rich phosphine ligands that are instrumental in facilitating challenging palladium-catalyzed cross-coupling reactions. The development of such ligands has been a revolutionary advancement, enabling the formation of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds with high efficiency and broad substrate scope.[1][2]
The structure of AmPhos Cl is unique. It combines two key features:
-
A dicyclohexylphosphino group : This provides the steric bulk and electron-donating character necessary to promote the crucial steps of oxidative addition and reductive elimination in the catalytic cycle.[1]
-
A trimethylammonium chloride moiety : This quaternary ammonium salt group imparts a degree of aqueous solubility, which can be advantageous in specific reaction and workup conditions.
These structural attributes make AmPhos Cl and its palladium complexes highly effective catalysts for reactions like the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, which are foundational in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][3]
Physicochemical Properties and Molecular Characteristics
A precise understanding of a reagent's properties is paramount for successful and reproducible experimentation. The molecular characteristics of AmPhos Cl dictate its behavior in solution and its efficacy as a ligand.
| Property | Value | Source(s) |
| IUPAC Name | 2-(dicyclohexylphosphino)-N,N,N-trimethylethanaminium chloride | |
| Synonyms | AmPhos Cl | [3] |
| CAS Number | 181864-78-8 | [4] |
| Molecular Formula | C₁₇H₃₅ClNP | [4][5] |
| Molecular Weight | 319.89 g/mol | [4][5][6] |
| Appearance | White to off-white powder or crystals | [6][7] |
| Melting Point | 223 °C (decomposes) | [8] |
| Sensitivity | Air sensitive | [6] |
The molecular weight of 319.89 g/mol is a cornerstone of this guide. Its accurate application is non-negotiable for achieving desired reaction outcomes.
The Critical Role of Molecular Weight in Experimental Design
In catalysis, where reactions are highly sensitive to the ratio of catalyst to substrate, the molecular weight is the definitive link between the mass of a reagent measured on a balance and the number of moles being introduced into a reaction.
Causality in Stoichiometry: The efficacy of a palladium-catalyzed reaction is critically dependent on the ligand-to-metal ratio and the overall catalyst loading (expressed in mol %). An incorrect calculation, stemming from an inaccurate molecular weight, will lead to:
-
Sub-optimal catalyst activity: An insufficient amount of ligand may result in an unstable or less active catalytic species, leading to slow or incomplete reactions.
-
Unwanted side reactions: An excess of ligand can sometimes inhibit the catalyst or participate in undesired side reactions.
-
Poor reproducibility: Experiments cannot be reliably reproduced if the molar quantities of reagents are inconsistent.
For example, to prepare a solution for a reaction requiring a 1 mol % catalyst loading of a Pd/AmPhos Cl complex relative to a substrate with a molecular weight of 250 g/mol , the calculation is precise:
Mass of AmPhos Cl = (Mass of Substrate / MW of Substrate) * 0.01 * MW of AmPhos Cl
Using the correct molecular weight (319.89 g/mol ) is the only way to ensure the catalytic system is constituted as intended by the established literature and methodological standards.
Applications in Palladium-Catalyzed Cross-Coupling
AmPhos Cl is a versatile ligand, but it has shown exceptional utility in two of the most powerful C-C and C-N bond-forming reactions in modern organic chemistry.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction that forges a C-C bond between an organoboron compound and an organohalide.[9][10] AmPhos Cl, when used with a palladium precursor, forms a highly active catalyst for this transformation, particularly with challenging substrates like heteroaryl chlorides.[3][11] The bulky dicyclohexyl groups on the phosphorus atom are thought to facilitate the reductive elimination step, which forms the final product.[9]
Buchwald-Hartwig Amination
This reaction forms a C-N bond between an aryl halide and an amine, a critical transformation in pharmaceutical synthesis.[2][12] The development of bulky, electron-rich phosphine ligands like AmPhos Cl was a pivotal moment for this reaction, expanding its scope to include less reactive aryl chlorides and a wider variety of amine coupling partners.[2][13] The ligand's properties accelerate the rate-limiting steps of the catalytic cycle, leading to higher yields under milder conditions.[12]
Experimental Protocols: A Self-Validating Approach
The following protocols are designed to be self-validating, with clear steps and rationales. Adherence to these details, especially the stoichiometric calculations based on the correct molecular weight, is essential for success.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of an Aryl Chloride
This protocol provides a representative workflow for coupling an aryl chloride with an arylboronic acid using an AmPhos Cl-based catalyst system.
Workflow Diagram:
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Step-by-Step Methodology:
-
Catalyst Preparation (In Situ): In an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the palladium source (e.g., Pd₂(dba)₃, 1 mol %) and AmPhos Cl (2.2 mol %). The inert atmosphere is critical as both the Pd(0) species and the phosphine ligand are sensitive to air.
-
Reagent Addition: To the flask, add the aryl chloride (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and a suitable base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv). The base is essential to activate the boronic acid for the transmetalation step.[9]
-
Solvent Addition: Add anhydrous solvent (e.g., toluene, dioxane, or a mixture with water) via syringe. Degassing the solvent beforehand is recommended to remove dissolved oxygen.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed. This provides a validation check for reaction completion.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired biaryl product.
Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle
Understanding the catalytic cycle provides insight into the role of each component, reinforcing the rationale behind the protocol. The AmPhos Cl ligand plays a crucial role throughout this process.
Sources
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- 3. researchgate.net [researchgate.net]
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- 6. 2-(Dicyclohexylphosphinoethyl)trimethylammonium chloride | 2-(dicyclohexylphosphino)-n,n,n-trimethylethanaminium chloride | C17H35ClNP - Ereztech [ereztech.com]
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- 8. 2-(Dicyclohexylphosphinoethyl)Trimethylammonium Chloride 181864-78-8, Information for 2-(Dicyclohexylphosphinoethyl)Trimethylammonium Chloride 181864-78-8, Suppliers of 2-(Dicyclohexylphosphinoethyl)Trimethylammonium Chloride 181864-78-8 [chemnet.com]
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- 11. TCI Practical Example: Suzuki-Miyaura Cross Coupling with PdCl2(Amphos)2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
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- 13. research.rug.nl [research.rug.nl]
An In-depth Technical Guide to the Solubility of [2-(Dicyclohexylphosphino)ethyl]trimethylammonium chloride
This guide provides a comprehensive overview of the solubility characteristics of [2-(Dicyclohexylphosphino)ethyl]trimethylammonium chloride, a quaternary phosphonium salt with significant applications in chemical synthesis. Designed for researchers, scientists, and professionals in drug development and catalysis, this document delves into the core physicochemical properties, outlines a robust methodology for solubility determination, and offers expert insights into the practical application of this data.
Introduction: Understanding the Compound and the Importance of its Solubility
This compound is a quaternary phosphonium compound featuring a positively charged phosphorus atom.[1] Its structure, which combines bulky, electron-rich dicyclohexylphosphino groups with a hydrophilic trimethylammonium moiety, imparts unique properties that make it a valuable ligand in catalysis and a subject of interest in materials science.[2] The solubility of this compound is a critical parameter that dictates its utility in various applications. For instance, in homogeneous catalysis, the solvent system must be capable of dissolving both the catalyst and the reactants to ensure efficient reaction kinetics. Furthermore, understanding its solubility is paramount for downstream processes such as product purification, catalyst recycling, and formulation development.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| CAS Number | 181864-78-8 | [3][4] |
| Molecular Formula | C₁₇H₃₅ClNP | [3][4] |
| Molecular Weight | 319.89 g/mol | [4] |
| Appearance | White powder, crystals, crystalline powder or chunks | [5] |
| Melting Point | 223 °C (decomposes) | [6][7] |
| Purity | Typically ≥95% | [3] |
| Air Sensitivity | Sensitive to air | [5] |
The structure of this compound, being a quaternary phosphonium salt with a chloride counter-ion, suggests a degree of aqueous solubility.[8] However, the presence of the two bulky and hydrophobic cyclohexyl groups can significantly reduce its solubility in water compared to smaller phosphonium salts.[8] Therefore, a systematic experimental determination of its solubility in a range of solvents is essential for its effective application.
Experimental Protocol for Solubility Determination
The following protocol provides a detailed methodology for determining the equilibrium solubility of this compound. This procedure incorporates best practices for handling air-sensitive compounds to ensure data accuracy and reproducibility.[9][10]
Materials and Equipment
-
This compound (solid)
-
Degassed solvents (e.g., deionized water, methanol, ethanol, isopropanol, tetrahydrofuran, toluene)
-
Schlenk flasks or glovebox for inert atmosphere handling
-
Temperature-controlled incubator/shaker
-
Syringe filters (0.22 µm PTFE or other suitable material)
-
High-Performance Liquid Chromatography (HPLC) or Quantitative Nuclear Magnetic Resonance (qNMR) for analysis
-
Calibrated analytical balance
-
Standard laboratory glassware (pipettes, vials, etc.)
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound into separate Schlenk flasks for each solvent to be tested. The excess solid is crucial to ensure that equilibrium with the dissolved state is achieved.
-
Under an inert atmosphere (e.g., nitrogen or argon), add a precise volume of the degassed solvent to each flask.[10]
-
-
Equilibration:
-
Seal the flasks and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixtures for a sufficient period to reach equilibrium. For many compounds, 24 to 72 hours is adequate, but preliminary experiments may be needed to determine the optimal time.[11]
-
-
Sample Collection and Preparation:
-
After equilibration, allow the flasks to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully draw a sample of the supernatant using a syringe fitted with a needle, ensuring no solid particles are disturbed.
-
Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.[11]
-
-
Analysis:
-
Prepare a series of calibration standards of the compound in the same solvent.
-
Analyze the filtered sample and the calibration standards using a validated analytical method such as HPLC or qNMR to determine the concentration of the dissolved compound.[11]
-
-
Data Reporting:
-
The solubility is reported as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L) at the specified temperature.
-
Experimental Workflow Diagram```dot
Caption: Logical flow for the analysis and interpretation of solubility data.
Factors Influencing Solubility and Practical Considerations
Several factors can influence the solubility of this compound:
-
pH of Aqueous Solutions: For aqueous solutions, the pH is generally not expected to significantly affect the solubility of quaternary phosphonium salts as they are permanently charged, independent of pH. *[12] Common Ion Effect: The presence of other chloride salts in the solution could potentially decrease the solubility due to the common ion effect.
-
Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with its own unique solubility. It is crucial to characterize the solid form used in the solubility studies.
-
Air Sensitivity: As a phosphine derivative, the compound may be susceptible to oxidation if not handled under an inert atmosphere. O[5]xidation would alter the chemical structure and, consequently, the solubility.
Conclusion
References
-
Quaternary Phosphonium Compounds: An Examination of Non-Nitrogenous Cationic Amphiphiles That Evade Disinfectant Resistance. PubMed Central. [Link]
-
Sterically Hindered Quaternary Phosphonium Salts (QPSs): Antimicrobial Activity and Hemolytic and Cytotoxic Properties. MDPI. [Link]
-
Equilibrium Solubility Assays Protocol. AxisPharm. [Link]
-
Efficacy of Novel Quaternary Ammonium and Phosphonium Salts Differing in Cation Type and Alkyl Chain Length against Antibiotic-Resistant Staphylococcus aureus. ResearchGate. [Link]
-
Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. ACS Publications. [Link]
-
Water Soluble Cationic Phosphine Ligands Containing m-Guanidinium Phenyl Moieties. Syntheses and Applications in Aqueous Heck Type Reactions. PubMed. [Link]
-
Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. ScienceDirect. [Link]
-
2-(Dicyclohexylphosphinoethyl)trimethylammonium chloride. Ereztech. [Link]
-
The manipulation of air.sensitive compounds. Neilson Lab. [Link]
-
Working with air and moisture sensitive compounds. Molecular Inorganic Chemistry. [Link]
-
181864-78-8 2-(二环己基膦)乙基三甲基氯化铵2-(Dicyclohexylphosphinoethyl)Trimethylammonium Chloride. 化工字典. [Link]
-
Metal Catalysts for Organic Synthesis. ABCR. [Link]
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- 3. This compound | 181864-78-8 [sigmaaldrich.com]
- 4. scbt.com [scbt.com]
- 5. 2-(Dicyclohexylphosphinoethyl)trimethylammonium chloride | 2-(dicyclohexylphosphino)-n,n,n-trimethylethanaminium chloride | C17H35ClNP - Ereztech [ereztech.com]
- 6. 2-(Dicyclohexylphosphinoethyl)Trimethylammonium Chloride 181864-78-8, Information for 2-(Dicyclohexylphosphinoethyl)Trimethylammonium Chloride 181864-78-8, Suppliers of 2-(Dicyclohexylphosphinoethyl)Trimethylammonium Chloride 181864-78-8 [chemnet.com]
- 7. 181864-78-8 2-(二环己基膦)乙基三甲基氯化铵 2-(Dicyclohexylphosphinoethyl)Trimethylammonium Chloride - CAS数据库 [cheman.chemnet.com]
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- 9. neilsonlab.colostate.edu [neilsonlab.colostate.edu]
- 10. molan.wdfiles.com [molan.wdfiles.com]
- 11. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
- 12. Quaternary Ammonium and Phosphonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
An In-depth Technical Guide to the Mechanistic Role of [2-(Dicyclohexylphosphino)ethyl]trimethylammonium Chloride in Homogeneous Catalysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
[2-(Dicyclohexylphosphino)ethyl]trimethylammonium chloride is a quaternary ammonium phosphonium salt. While a specific biological mechanism of action for this compound is not extensively documented in publicly available research, its structural features—a bulky, electron-rich phosphine coupled with a charged quaternary ammonium group—make it a noteworthy ligand in the field of organometallic chemistry and homogeneous catalysis. This guide delineates the compound's mechanism of action within the context of its application as a ligand in catalytic reactions, providing insights into its synthesis, structural-activity relationships, and practical implementation in synthetic protocols.
Introduction: The Dual-Nature Ligand
This compound, with the CAS number 181864-78-8, is a white solid organophosphorus compound[1][2]. Its molecular structure is characterized by two key functional domains: a dicyclohexylphosphino group and a trimethylammonium chloride group, connected by an ethyl linker[1]. This unique architecture confers a dual nature to the molecule: the phosphine end is a classic Lewis base, capable of coordinating to transition metals, while the quaternary ammonium end imparts hydrophilicity and can influence the ligand's solubility and electronic properties.
The dicyclohexylphosphino moiety is known for its steric bulk and strong electron-donating ability, which are crucial parameters in tuning the reactivity and selectivity of metal catalysts. The trimethylammonium group, being a charged species, can be leveraged to facilitate catalyst separation (e.g., in aqueous biphasic catalysis) or to modulate the electronic environment of the catalytic center through non-covalent interactions.
Mechanism of Action in Homogeneous Catalysis
The primary "mechanism of action" of this compound is its role as an ancillary ligand in transition metal-catalyzed reactions. Phosphine ligands are fundamental to many catalytic processes, and their function can be understood through the Tolman electronic and steric parameters.
Coordination to the Metal Center
The catalytic cycle begins with the coordination of the phosphine ligand to a metal precursor. The phosphorus atom, with its lone pair of electrons, acts as a σ-donor to an empty d-orbital of the transition metal. Simultaneously, there can be a π-backbonding interaction where filled d-orbitals of the metal donate electron density to the empty σ* orbitals of the phosphorus-carbon bonds. The dicyclohexyl groups are bulky and electron-donating, which enhances the electron density on the phosphorus atom, making it a strong σ-donor. This, in turn, increases the electron density on the metal center, which can facilitate key steps in the catalytic cycle, such as oxidative addition.
Diagram 1: Ligand Coordination and Activation
Caption: Coordination of the phosphine ligand to the metal center to form the active catalyst.
Influence on the Catalytic Cycle
Once coordinated, the ligand influences every step of the catalytic cycle:
-
Oxidative Addition: The electron-rich nature of the dicyclohexylphosphino group enhances the electron density on the metal, promoting the oxidative addition of substrates (e.g., aryl halides) to the metal center.
-
Transmetalation: In cross-coupling reactions, the ligand's steric bulk can influence the rate of transmetalation from an organometallic reagent (e.g., an organoboron compound in Suzuki coupling) to the metal center.
-
Reductive Elimination: The steric hindrance provided by the cyclohexyl groups can facilitate the reductive elimination of the final product, regenerating the active catalyst.
The quaternary ammonium group can also play a role. In polar solvents, it can help to solubilize the catalyst. Furthermore, its positive charge may create a secondary coordination sphere around the metal center, potentially influencing the approach of reactants and the selectivity of the reaction.
Diagram 2: Generalized Catalytic Cycle for a Cross-Coupling Reaction
Caption: A simplified catalytic cycle for a cross-coupling reaction illustrating the key steps influenced by the ligand (L).
Experimental Protocols
While specific protocols for using this compound are proprietary to various research and development efforts, a general procedure for its application in a Suzuki-Miyaura cross-coupling reaction can be outlined.
General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
This compound (0.04 mmol, 4 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/Water 10:1, 5 mL)
Procedure:
-
To a reaction vessel, add the aryl halide, arylboronic acid, palladium(II) acetate, this compound, and base.
-
Purge the vessel with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add the degassed solvent system to the reaction vessel.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitored by TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired biaryl product.
Data Presentation
The efficacy of a ligand in a catalytic reaction is often evaluated by comparing the reaction yield and selectivity with other ligands. Below is a hypothetical data table illustrating how the performance of this compound might be compared to other common phosphine ligands in a model Suzuki-Miyaura coupling reaction.
| Ligand | Steric Hindrance (Tolman Cone Angle, °) | Electronic Parameter (νCO, cm⁻¹) | Reaction Yield (%) |
| This compound | High | Low | 95 |
| Triphenylphosphine (PPh₃) | Moderate | Moderate | 78 |
| Tri(tert-butyl)phosphine | Very High | Very Low | 92 |
| Tricyclohexylphosphine (PCy₃) | High | Low | 94 |
Note: The values for the title compound are illustrative and would need to be experimentally determined.
Conclusion
This compound is a specialized phosphine ligand whose mechanism of action is centered on its ability to modulate the properties of transition metal catalysts. Its bulky, electron-rich phosphino group enhances catalytic activity, while its quaternary ammonium moiety offers opportunities for tuning solubility and creating unique secondary coordination sphere effects. For researchers in synthetic chemistry and drug development, understanding the principles of ligand design and their impact on catalytic performance is paramount for the efficient construction of complex molecules. This compound serves as an excellent example of how multifunctional ligands can be designed to achieve high efficiency and selectivity in homogeneous catalysis.
References
- Theoretical and Experimental Studies of Phosphonium Ionic Liquids as Potential Antibacterials of MDR Acinetobacter baumannii. PMC - NIH.
- Sterically Hindered Phosphonium Salts: Structure, Properties and Palladium Nanoparticle Stabiliz
- Preparation, Properties and Reactions of Phosphonium Salts | Request PDF.
- Quaternary Phosphonium Compounds: An Examination of Non-Nitrogenous Cationic Amphiphiles That Evade Disinfectant Resistance. PubMed Central.
- 2-(Dicyclohexylphosphinoethyl)trimethylammonium chloride | 2-(dicyclohexylphosphino). Ereztech.
- This compound | 181864-78-8. Sigma-Aldrich.
- This compound | CAS 181864-78-8. SCBT.
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A Theoretical and Computational Guide to [2-(Dicyclohexylphosphino)ethyl]trimethylammonium chloride: From Molecular Properties to Catalytic Application
Prepared by: A Senior Application Scientist
Abstract
[2-(Dicyclohexylphosphino)ethyl]trimethylammonium chloride (CAS 181864-78-8) is a fascinating molecular entity that marries two distinct chemical functionalities: a bulky, electron-rich dicyclohexylphosphino group, renowned for its efficacy in catalysis, and a charged trimethylammonium moiety, which imparts unique solubility and electrostatic properties.[1] While the catalytic prowess of ligands bearing the dicyclohexylphosphino group is well-established, a comprehensive theoretical exploration of this specific compound is essential for unlocking its full potential. This technical guide provides a robust computational framework for researchers and drug development professionals to investigate the structural, electronic, and reactive properties of this ligand. By detailing field-proven Density Functional Theory (DFT) protocols, we offer a roadmap for predicting its behavior, from fundamental molecular characteristics to its performance within a complete catalytic cycle. This document serves as a practical manual for employing in silico techniques to accelerate ligand design and catalyst optimization.
Introduction: A Ligand of Dual Nature
Homogeneous catalysis is largely driven by the rational design of ligands that can precisely tune the steric and electronic properties of a metal center.[2] Among the vast library of phosphine ligands, trialkylphosphines, particularly those with bulky substituents like tricyclohexylphosphine, are highly effective for promoting key steps in catalytic cycles, such as oxidative addition and reductive elimination. The dicyclohexylphosphino group, a core component of our target molecule, is a strong sigma-donor that increases the electron density on the coordinated metal, facilitating the activation of stubborn substrates like aryl chlorides.[3]
The uniqueness of this compound lies in its appended quaternary ammonium salt. This cationic group introduces a hydrophilic component to an otherwise lipophilic ligand, suggesting potential applications in biphasic catalysis or reactions requiring polar solvent systems. Furthermore, the localized positive charge can influence the reaction environment through non-covalent interactions, potentially altering substrate orientation and reaction selectivity.
This guide outlines a systematic theoretical approach to fully characterize this ligand. We will detail the computational workflows necessary to:
-
Determine its ground-state geometry and fundamental electronic properties.
-
Quantify its steric and electronic parameters.
-
Model its behavior in a representative and industrially significant catalytic reaction, the Suzuki-Miyaura cross-coupling.[4][5]
The methodologies described herein are grounded in extensive computational studies of similar phosphine ligands, providing a reliable and validated path for investigation.[4][6][7]
Part 1: In Silico Characterization of the Ligand
Before simulating the ligand's function within a catalytic cycle, a thorough understanding of its intrinsic properties is paramount. This section details the protocols for foundational computational analysis.
Protocol: Geometry Optimization and Electronic Structure Analysis
The first step in any theoretical study is to determine the most stable 3D conformation of the molecule. This is achieved through geometry optimization, a process that finds the minimum energy structure on the potential energy surface.
Step-by-Step Methodology:
-
Structure Building: Construct the initial 3D structure of this compound using molecular modeling software (e.g., Avogadro, GaussView).
-
Input File Preparation: Prepare an input file for a quantum chemistry software package (e.g., Gaussian, ORCA).
-
Method Selection (The "Why"):
-
Functional: Select the B3LYP hybrid functional. This functional is a workhorse in computational chemistry, providing a well-validated balance of accuracy and computational cost for main-group elements and transition metals.[8]
-
Basis Set: Employ the 6-311+G(d,p) basis set. This Pople-style basis set is flexible enough to accurately describe the electron distribution around the phosphorus, nitrogen, and carbon atoms. The + indicates diffuse functions, crucial for describing anions and lone pairs, while (d,p) adds polarization functions, necessary for accurately modeling bonding.
-
Solvent Model: Given the charged nature of the molecule, calculations should be performed using a solvent model to be physically meaningful. The Integral Equation Formalism variant of the Polarizable Continuum Model (IEFPCM) is a robust choice to simulate a solvent like dichloromethane or water.
-
-
Execution: Run the geometry optimization calculation.
-
Validation (Trustworthiness): Perform a subsequent frequency calculation at the same level of theory. A true energy minimum will have zero imaginary frequencies. This step is critical to ensure the located structure is a stable conformer and not a transition state.
Data Presentation: Predicted Molecular Properties
From the optimized geometry, several key parameters can be extracted. While experimental crystallographic data is the ultimate benchmark, DFT provides highly reliable predictions.
| Parameter | Description | Predicted Value (Typical Range) |
| P-C (cyclohexyl) Bond Length | The length of the bond between phosphorus and a cyclohexyl carbon. | 1.85 - 1.88 Å |
| C-P-C Bond Angle | The angle between two cyclohexyl carbons and the phosphorus atom. | 105° - 110° |
| Tolman Cone Angle (θ) | A measure of the ligand's steric bulk.[3] | ~160° - 170° |
| Percent Buried Volume (%Vbur) | A more dynamic measure of steric hindrance.[9] | ~35% - 40% |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | -5.0 to -6.5 eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | 0.0 to 1.5 eV |
Frontier Molecular Orbital (FMO) Analysis
The HOMO and LUMO are critical for understanding a molecule's reactivity. For a phosphine ligand, the HOMO is almost invariably the lone pair of electrons on the phosphorus atom. This high-energy, accessible orbital is responsible for the ligand's nucleophilicity and its ability to donate electron density to a metal center, a key step in forming a catalytically active complex. The LUMO is typically located on the antibonding orbitals of the P-C bonds. The HOMO-LUMO gap provides a measure of the molecule's chemical stability.
Caption: Frontier Molecular Orbital interactions in ligand-metal bonding.
Part 2: Simulating Catalytic Performance
To evaluate the ligand's potential, we must model its behavior within a realistic catalytic cycle. The Palladium-catalyzed Suzuki-Miyaura cross-coupling is an excellent model system, as it is fundamentally important and its mechanism is well-studied computationally.[4][6]
The Suzuki-Miyaura Catalytic Cycle
The cycle involves three main stages: Oxidative Addition of an aryl halide to the Pd(0) complex, Transmetalation with a boronic acid derivative, and Reductive Elimination to form the C-C bond and regenerate the catalyst. The ligand plays a critical role in modulating the energetics of each step.
Caption: Key stages of the Palladium-catalyzed Suzuki-Miyaura reaction.
Protocol: Modeling Oxidative Addition
This is often the rate-determining step, especially for less reactive aryl chlorides. It is primarily governed by the ligand's electronic properties.[4][6]
Step-by-Step Methodology:
-
Build Reactants: Create optimized structures for the L₂Pd⁰ complex (where L is our target ligand) and the aryl halide (e.g., chlorobenzene).
-
Transition State (TS) Search: The goal is to find the saddle point on the potential energy surface connecting reactants and products.
-
Method: Use a TS optimization algorithm like the Berny algorithm (opt=TS) in Gaussian, combined with a method for estimating the initial TS structure (e.g., QST2 or by building a guess manually).
-
Keywords: Opt=(TS, CalcFC, NoEigentest) is a robust combination. CalcFC calculates the force constants at the first step, providing a better search direction.
-
-
TS Validation: A true transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate (in this case, the breaking of the Ar-X bond and formation of Pd-Ar and Pd-X bonds).
-
Reaction Path Confirmation: Perform an Intrinsic Reaction Coordinate (IRC) calculation starting from the validated TS. This calculation maps the path downhill from the TS, confirming that it connects the desired reactants and products.
-
Energy Calculation: Calculate the Gibbs Free Energy (ΔG) of the reactants, TS, and products to determine the activation energy barrier (ΔG‡).
Protocol: Modeling Reductive Elimination
This final step forms the desired product and regenerates the catalyst. It is highly sensitive to the ligand's steric bulk, as a crowded coordination sphere promotes the expulsion of the product.[3][4]
Step-by-Step Methodology:
-
Build Reactant: Start with the optimized structure of the L₂PdII(Ar)(R) intermediate from the transmetalation step.
-
TS Search: Follow the same procedure as for oxidative addition (Step 2 above) to locate the TS for C-C bond formation. The reaction coordinate will involve the two organic fragments (Ar and R) approaching each other.
-
Validation and IRC: Validate the TS with a frequency calculation (one imaginary frequency) and confirm the reaction path with an IRC calculation.
-
Energy Calculation: Compute the Gibbs Free Energy of activation (ΔG‡) for this step.
Data Presentation: Reaction Energetics
The results of these calculations should be summarized to create a clear energy profile for the catalytic cycle.
| Reaction Step | Reactant Complex | ΔG‡ (kcal/mol) | Product Complex | ΔGr (kcal/mol) |
| Oxidative Addition | L₂Pd⁰ + Ar-X | Calculated Value | L₂PdII(Ar)(X) | Calculated Value |
| Reductive Elimination | L₂PdII(Ar)(R) | Calculated Value | L₂Pd⁰ + Ar-R | Calculated Value |
Part 3: Advanced Considerations and Conclusion
The Role of the Quaternary Ammonium Group
The cationic moiety is a key differentiator for this ligand. Its influence can be probed computationally:
-
Solvent Effects: Repeating key calculations in solvents of different polarities (e.g., Toluene vs. Water) using the IEFPCM model can quantify the ligand's preference for specific reaction media.
-
Non-Covalent Interactions: If the substrate contains hydrogen bond acceptors (e.g., carbonyls), Quantum Theory of Atoms in Molecules (QTAIM) analysis can be used on the transition state structure to identify and characterize potential stabilizing interactions between the substrate and the ammonium group.[10]
-
Explicit Solvent: For a highly detailed view, a small number of explicit solvent molecules can be included in the quantum mechanical calculation (a QM/MM approach) to model specific hydrogen bonding interactions.[11]
Conclusion
The theoretical investigation of this compound offers a powerful, cost-effective route to understanding its potential as a catalyst ligand before committing to extensive laboratory synthesis and testing. By applying the robust DFT and reaction modeling protocols detailed in this guide, researchers can predict the ligand's steric and electronic properties, map out its behavior in catalytic cycles, and generate specific, testable hypotheses about its function.[12] This in silico-first approach embodies the principles of modern catalyst design, accelerating the discovery of more efficient, selective, and sustainable chemical transformations.
References
- The Pivotal Role of Dicyclohexylphosphino Ligands in Modern Catalysis: A Technical Guide - Benchchem.
- Jover, J., Fey, N., Purdie, M., Lloyd-Jones, G. C., & Harvey, J. N. (2010). A computational study of phosphine ligand effects in Suzuki–Miyaura coupling☆. Journal of Molecular Catalysis A: Chemical, 324(1–2), 39–47.
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- A Review of State of the Art in Phosphine Ligated Gold Clusters and Application in Catalysis.
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- This compound | CAS 181864-78-8 | SCBT.
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Methodological & Application
Application Notes and Protocols for [2-(Dicyclohexylphosphino)ethyl]trimethylammonium chloride in Buchwald-Hartwig Amination
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the application of the phosphine ligand, [2-(Dicyclohexylphosphino)ethyl]trimethylammonium chloride, in the palladium-catalyzed Buchwald-Hartwig amination. This ligand uniquely combines the steric bulk and electron-rich nature of the dicyclohexylphosphino group, known to enhance catalytic activity, with a quaternary ammonium moiety that imparts hydrophilicity. This amphiphilic character presents opportunities for novel reaction conditions, potentially including aqueous media, which aligns with the growing emphasis on green chemistry in pharmaceutical and chemical manufacturing. This document will delve into the mechanistic underpinnings, provide a generalized experimental protocol, and discuss the anticipated advantages and considerations when employing this specialized ligand for the synthesis of arylamines.
Introduction: The Evolution of Buchwald-Hartwig Amination and the Role of Ligand Design
The Buchwald-Hartwig amination has become an indispensable tool in modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through the palladium-catalyzed coupling of amines with aryl halides and pseudohalides.[1][2] This reaction has revolutionized the synthesis of arylamines, which are prevalent structural motifs in pharmaceuticals, agrochemicals, and advanced materials.[3] The success of the Buchwald-Hartwig amination is intrinsically linked to the evolution of sophisticated phosphine ligands that coordinate to the palladium center.[4][5]
Early iterations of the reaction required harsh conditions and had a limited substrate scope. However, the development of bulky and electron-rich phosphine ligands by the groups of Stephen Buchwald and John Hartwig, among others, dramatically expanded the reaction's utility.[6] Ligands such as those from the biarylphosphine family (e.g., XPhos, SPhos) have been shown to promote the critical steps of the catalytic cycle: oxidative addition of the aryl halide to the Pd(0) complex and the subsequent reductive elimination of the arylamine product.[6] The steric hindrance of these ligands facilitates the formation of the active monoligated palladium species and accelerates reductive elimination, while their electron-donating nature enhances the rate of oxidative addition, particularly with challenging substrates like aryl chlorides.[5]
This compound: A Ligand with Unique Properties
This compound stands out due to its distinctive molecular architecture. It possesses the key features of a highly effective ligand for the Buchwald-Hartwig amination, combined with a feature that allows for expanded solvent compatibility.
-
Dicyclohexylphosphino Group: This moiety provides the requisite steric bulk and high electron density at the phosphorus atom. The cyclohexyl groups create a large cone angle, which is crucial for promoting the desired catalytic steps and preventing the formation of inactive palladium complexes. The electron-rich nature of the alkylphosphine accelerates the rate-limiting oxidative addition of the aryl halide to the palladium center.
-
Trimethylammonium Chloride Group: This quaternary ammonium salt functionality introduces a hydrophilic component to the otherwise lipophilic phosphine ligand. This amphiphilic nature can lead to unique solubility properties, potentially enabling the reaction to be performed in polar protic solvents, including water, or in biphasic systems.[7] This offers significant advantages in terms of process safety, cost, and environmental impact, as it can reduce the reliance on volatile organic compounds (VOCs).
Table 1: Properties of this compound
| Property | Value |
| CAS Number | 181864-78-8 |
| Molecular Formula | C₁₇H₃₅ClNP |
| Molecular Weight | 319.89 g/mol |
| Appearance | Typically a white to off-white solid |
| Key Structural Features | Bulky, electron-rich dicyclohexylphosphino group; Quaternary ammonium salt |
Mechanistic Considerations
The catalytic cycle for the Buchwald-Hartwig amination is well-established and is expected to proceed similarly with this compound. The ligand plays a crucial role in each step.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
-
Oxidative Addition: The active L-Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate. The electron-rich dicyclohexylphosphino group on the ligand enhances the electron density on the palladium center, facilitating this step.[2]
-
Ligand Exchange and Deprotonation: The amine coordinates to the palladium center, displacing the halide. A base then removes a proton from the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: This is the final C-N bond-forming step, where the arylamine product is eliminated from the palladium complex, regenerating the active L-Pd(0) catalyst. The steric bulk of the dicyclohexylphosphino group promotes this step.[6]
The quaternary ammonium group is not expected to directly participate in the catalytic cycle but will influence the solubility of the catalyst complex, potentially allowing the reaction to proceed efficiently in a broader range of solvents.
Generalized Experimental Protocol
While a specific, optimized protocol for this compound is not widely published, the following generalized procedure, adapted from protocols for other bulky, electron-rich phosphine ligands like XPhos, can serve as an excellent starting point for reaction optimization.[8]
Caption: A generalized workflow for a Buchwald-Hartwig amination experiment.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃; 1-2 mol%)
-
This compound (2-4 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃; 1.4-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane, or potentially a polar solvent like t-BuOH/water mixture; 3-5 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube or reaction vial, add the palladium precatalyst, this compound, and the base under an inert atmosphere.
-
Reagent Addition: Add the aryl halide, followed by the anhydrous, degassed solvent. Stir the mixture for a few minutes at room temperature.
-
Amine Addition: Add the amine to the reaction mixture.
-
Reaction: Seal the vessel and heat the mixture with vigorous stirring at a temperature typically ranging from 80-110 °C. The optimal temperature will depend on the reactivity of the substrates.
-
Monitoring: Monitor the progress of the reaction by an appropriate technique such as TLC, GC, or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the careful addition of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired arylamine.
Table 2: Suggested Starting Conditions for Optimization
| Parameter | Suggested Range | Rationale |
| Pd Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Commonly used and effective palladium sources. |
| Catalyst Loading | 1-5 mol% | A good starting point for balancing efficiency and cost. |
| Ligand:Pd Ratio | 1:1 to 2:1 | Varies depending on the specific reaction; optimization is key. |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | Choice of base depends on the pKa of the amine and functional group tolerance. Stronger bases like NaOtBu are often effective but can be less compatible with sensitive functional groups. |
| Solvent | Toluene, Dioxane, THF | Standard solvents for Buchwald-Hartwig amination. |
| Aqueous Conditions | t-BuOH/H₂O, Dioxane/H₂O | The hydrophilic nature of the ligand may allow for the use of aqueous solvent systems. This should be explored for "greener" protocols.[7] |
| Temperature | 80-120 °C | A typical temperature range for these reactions; less reactive substrates may require higher temperatures. |
Advantages and Potential Applications
The use of this compound in Buchwald-Hartwig amination offers several potential advantages:
-
Enhanced Catalytic Activity: The bulky and electron-rich nature of the phosphine is expected to lead to high catalytic turnover numbers and efficiency, even with challenging substrates like aryl chlorides.
-
Broad Substrate Scope: This type of ligand is known to be effective for a wide range of aryl and heteroaryl halides, as well as various primary and secondary amines.
-
"Green" Chemistry: The most significant potential advantage is the ability to perform the reaction in more environmentally friendly solvent systems, such as aqueous mixtures.[9] This can simplify product isolation, as the catalyst may be retained in the aqueous phase, and reduce the overall environmental impact of the synthesis.
-
Process Simplification: In some cases, water-soluble catalysts can be recycled, which is a major benefit in industrial-scale synthesis.
These properties make this ligand a compelling choice for applications in:
-
Pharmaceutical Synthesis: Where the construction of complex arylamines is a common requirement and process efficiency and sustainability are of high importance.[3]
-
Materials Science: For the synthesis of novel organic electronic materials and polymers where arylamine moieties are key components.
-
Agrochemical Development: In the creation of new pesticides and herbicides.
Conclusion
This compound is a promising ligand for the Buchwald-Hartwig amination that merges the well-established benefits of bulky, electron-rich phosphines with the advantageous properties of a water-soluble moiety. While specific application data for this ligand is still emerging, the principles of rational ligand design and the extensive body of work on the Buchwald-Hartwig reaction provide a strong foundation for its successful implementation. The generalized protocol and considerations outlined in this guide are intended to empower researchers to explore the full potential of this unique ligand in their synthetic endeavors, with a particular eye towards developing more sustainable and efficient methods for C-N bond formation.
References
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Palladium-Catalyzed Amination of Aryl Halides and Related Compounds. Chemical Reviews, 116(19), 12564–12649.
- Schmitt, S., et al. (2014).
- Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2023). YouTube. Retrieved from [Link]
-
Buchwald–Hartwig amination. (2023). In Wikipedia. Retrieved from [Link]
-
T-BuXPhos: A highly efficient ligand for Buchwald-Hartwig coupling in water. (2014). ResearchGate. Retrieved from [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
Preparation of anionic phosphine ligands in situ for the palladium-catalyzed Buchwald/Hartwig amination reactions of aryl halides. (2012). ResearchGate. Retrieved from [Link]
-
Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. (2021). National Institutes of Health. Retrieved from [Link]
-
Why C–N and C–O Couplings? (n.d.). Macmillan Group. Retrieved from [Link]
-
Buchwald–Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands. (2018). Dalton Transactions. Retrieved from [Link]
-
Palladium Catalyzed Amination of Aryl Chlorides. (2019). Wiley Analytical Science. Retrieved from [Link]
-
A Bulky Biaryl Phosphine Ligand Allows for Palladium-Catalyzed Amidation of Five-Membered Heterocycles as Electrophiles. (2012). National Institutes of Health. Retrieved from [Link]
-
Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. (2013). ResearchGate. Retrieved from [Link]
-
Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. (2018). UCLA. Retrieved from [Link]
-
Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. (2010). National Institutes of Health. Retrieved from [Link]
-
Preparation of sec and tert amines by Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable. Retrieved from [Link]
-
Phosphine ligands and catalysis. (n.d.). Gessner Group. Retrieved from [Link]
-
Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. (2022). National Institutes of Health. Retrieved from [Link]
-
Synthesis of Arylamines via Aminium Radicals. (2017). National Institutes of Health. Retrieved from [Link]
-
The synthesis of aryl amines enabled by rearrangement and demethylaromatization of cyclohexadienimines. (2017). Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Arylamine synthesis by amination (alkylation). (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Arylamine synthesis by amination (arylation). (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Synthesis of Arylamines via Aminium Radicals. (2017). ResearchGate. Retrieved from [Link]
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Application Notes and Protocols for [2-(Dicyclohexylphosphino)ethyl]trimethylammonium chloride as a Phosphine Ligand
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Cationic, Water-Soluble Ligand for Enhanced Catalysis
[2-(Dicyclohexylphosphino)ethyl]trimethylammonium chloride is a specialized phosphine ligand distinguished by its cationic nature and high solubility in aqueous media. This unique combination of properties makes it a valuable tool in palladium-catalyzed cross-coupling reactions, particularly in the context of green chemistry and the synthesis of complex molecules. The ligand's structure features a bulky, electron-rich dicyclohexylphosphino group, which is known to enhance the catalytic activity of palladium complexes, and a quaternary ammonium salt, which imparts water solubility. This allows for efficient catalysis in aqueous solvent systems, simplifying product isolation and catalyst recycling.
The bulky dicyclohexyl groups on the phosphorus atom play a crucial role in promoting the oxidative addition of the organohalide to the palladium center and facilitating the final reductive elimination step of the catalytic cycle. These steric and electronic properties make it a powerful ligand for a range of cross-coupling reactions, including the Suzuki-Miyaura and Heck couplings, which are fundamental transformations in modern organic synthesis and drug discovery.
Physicochemical and Safety Data
A comprehensive understanding of the ligand's properties and safety considerations is paramount for its effective and safe implementation in a laboratory setting.
| Property | Value |
| CAS Number | 181864-78-8 |
| Molecular Formula | C₁₇H₃₅ClNP |
| Molecular Weight | 319.89 g/mol |
| Appearance | White to off-white powder or crystals |
| Melting Point | 223 °C (decomposes) |
| Solubility | Soluble in water |
Safety and Handling Precautions:
This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust. In case of contact with eyes or skin, flush immediately with copious amounts of water. A comprehensive review of the Safety Data Sheet (SDS) is mandatory before use.
Mechanism of Action in Palladium-Catalyzed Cross-Coupling
The efficacy of this compound in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, is rooted in its ability to influence the key steps of the catalytic cycle. The general mechanism for these reactions involves the oxidative addition of an organohalide to a Pd(0) species, followed by transmetalation (in the Suzuki-Miyaura reaction) or migratory insertion (in the Heck reaction), and finally, reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[1][2]
The dicyclohexylphosphino moiety of the ligand enhances the electron density on the palladium center, which facilitates the oxidative addition of the organohalide, often the rate-limiting step of the reaction. Furthermore, the steric bulk of the cyclohexyl groups promotes the reductive elimination step, leading to faster product formation and catalyst turnover. The quaternary ammonium group, while primarily conferring water solubility, can also influence the catalyst's behavior in the aqueous phase, potentially through interactions with the solvent and other charged species in the reaction mixture.
Application in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds.[2][3] The use of this compound as a ligand allows for the efficient execution of this reaction in aqueous media, which is particularly advantageous for the coupling of water-soluble substrates and for simplifying purification procedures.
General Protocol for Aqueous-Phase Suzuki-Miyaura Coupling
This protocol provides a general starting point for the Suzuki-Miyaura coupling of an aryl halide with an arylboronic acid using this compound as a ligand. Optimization of reaction conditions may be necessary for specific substrates.
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (1-2 mol%)
-
This compound (2-4 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃) (2.0-3.0 mmol)
-
Degassed water (5-10 mL)
-
Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the aryl halide, arylboronic acid, palladium(II) acetate, this compound, and the base.
-
Add the degassed water to the flask.
-
Stir the reaction mixture vigorously at the desired temperature (typically 80-100 °C).
-
Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with an organic solvent (e.g., 3 x 15 mL of ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for Suzuki-Miyaura coupling.
Application in Heck Coupling
The Heck reaction is a powerful method for the formation of carbon-carbon bonds between an unsaturated halide and an alkene.[4][5] The use of this compound facilitates this reaction in aqueous environments, offering a greener alternative to traditional organic solvents.
General Protocol for Aqueous-Phase Heck Coupling
This protocol provides a general procedure for the Heck coupling of an aryl halide with an alkene using this compound as a ligand. Optimization may be required for specific substrates.
Materials:
-
Aryl halide (1.0 mmol)
-
Alkene (1.2-1.5 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (1-2 mol%)
-
This compound (2-4 mol%)
-
Base (e.g., triethylamine, diisopropylethylamine, or K₂CO₃) (1.5-2.0 mmol)
-
Degassed water or a mixture of water and a co-solvent (e.g., acetonitrile, DMF) (5-10 mL)
-
Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve the palladium(II) acetate and this compound in the degassed solvent system.
-
Add the aryl halide, alkene, and base to the reaction mixture.
-
Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-120 °C).
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
If a solid precipitates, filter the mixture. Otherwise, proceed to extraction.
-
Extract the aqueous phase with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Experimental Workflow for Heck Coupling
Caption: General workflow for Heck coupling.
Conclusion and Future Perspectives
This compound is a highly effective and versatile water-soluble phosphine ligand for palladium-catalyzed cross-coupling reactions. Its unique structural features enable efficient catalysis in aqueous media, aligning with the principles of green chemistry. The protocols provided herein serve as a valuable starting point for researchers and drug development professionals seeking to employ this ligand in their synthetic endeavors. Further exploration of its catalytic activity with a broader range of substrates and in other types of cross-coupling reactions will undoubtedly continue to expand its utility in modern organic synthesis.
References
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
-
Costas, M., & Cavallo, L. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 27(54), 13481-13493. [Link]
-
National Center for Biotechnology Information. (2021). Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. PubMed Central. Retrieved from [Link]
-
Tzschucke, C. C. (n.d.). Heck Reaction. Retrieved from [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]
-
ResearchGate. (2014). Mechanistic insight into the preactivation of a modern palladium catalyst precursor in phosphine-free Heck reactions. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. PubMed Central. Retrieved from [Link]
-
ResearchGate. (2010). ChemInform Abstract: Suzuki-Miyaura Cross-Coupling Reactions in Aqueous Media: Green and Sustainable Syntheses of Biaryls. Retrieved from [Link]
-
National Center for Biotechnology Information. (2014). Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions. PubMed Central. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]
-
Springer. (n.d.). Palladium-Catalyzed Mechanochemical Cross-Coupling Reactions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
The University of Liverpool Repository. (n.d.). Exploring New Avenues in C-C Coupling: Broadening Application of the Heck Reaction via in-situ Formation of Olefins. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018). Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals. PubMed. Retrieved from [Link]
-
Royal Society of Chemistry. (2019). Solid-state Suzuki–Miyaura cross-coupling reactions: olefin-accelerated C–C coupling using mechanochemistry. Chemical Science. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. PubMed Central. Retrieved from [Link]
-
MDPI. (2020). Recent Progress in Pd-Catalyzed Tandem Processes. Retrieved from [Link]
-
ResearchGate. (2021). Mastering Palladium Catalyzed Cross-Coupling Reactions: The Critical Role of In Situ Pre-catalyst Reduction Design. Retrieved from [Link]
-
Fairlamb Group. (n.d.). Publications: 2020 – 2024. Retrieved from [Link]
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Application Notes and Protocols for [2-(Dicyclohexylphosphino)ethyl]trimethylammonium chloride in Cross-Coupling Reactions
Introduction: A Novel Ligand for Enhanced Catalysis
Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, particularly within the pharmaceutical and materials science sectors. The efficacy of these transformations is profoundly influenced by the nature of the phosphine ligands employed to stabilize and activate the palladium catalyst. [2-(Dicyclohexylphosphino)ethyl]trimethylammonium chloride is an advanced phosphine ligand characterized by a highly effective combination of a bulky, electron-rich dicyclohexylphosphino group and a water-soluble trimethylammonium chloride moiety. This unique structure offers significant advantages in a variety of cross-coupling reactions, including enhanced catalytic activity, broader substrate scope, and the potential for simplified product purification through aqueous extraction.
This comprehensive guide provides detailed application notes and protocols for the use of this compound in Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-coupling reactions, offering researchers and drug development professionals a practical resource for leveraging the benefits of this versatile ligand.
Core Attributes of the Ligand
The exceptional performance of this compound stems from two key structural features:
-
The Dicyclohexylphosphino Group: This bulky and electron-rich alkylphosphine moiety enhances the catalytic activity of the palladium center. The steric bulk promotes the reductive elimination step of the catalytic cycle, which is often rate-limiting, while the high electron density facilitates the initial oxidative addition of the aryl halide to the palladium(0) complex.
-
The Trimethylammonium Chloride Group: This quaternary ammonium salt confers moderate water solubility to the ligand and the corresponding palladium complex. This property can be exploited to facilitate catalyst and byproduct removal through aqueous washing, simplifying product isolation. Furthermore, in certain biphasic reaction conditions, it can influence the reaction kinetics and selectivity.
| Property | Value | Reference |
| CAS Number | 181864-78-8 | |
| Molecular Formula | C₁₇H₃₅ClNP | |
| Molecular Weight | 319.89 g/mol | |
| Appearance | White to off-white solid | |
| Melting Point | 223 °C (decomposes) |
Mechanism of Action in Palladium-Catalyzed Cross-Coupling
The catalytic cycles for Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions share common fundamental steps, where the phosphine ligand plays a crucial role at each stage.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Expert Insights on the Ligand's Role:
-
Oxidative Addition: The electron-donating nature of the dicyclohexyl groups increases the electron density on the palladium center, promoting the oxidative addition of the aryl halide (Ar-X), which is often the rate-determining step, particularly for less reactive aryl chlorides.
-
Transmetalation/Insertion/Coordination: The steric bulk of the ligand can facilitate the dissociation of one phosphine ligand to create a vacant coordination site on the palladium, which is necessary for the subsequent reaction with the nucleophile (organoboron reagent, olefin, or amine).
-
Reductive Elimination: The bulky nature of the dicyclohexylphosphino groups creates steric hindrance around the palladium center, which promotes the final reductive elimination step to release the desired product (Ar-R) and regenerate the active Pd(0) catalyst.
Application 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between organoboron compounds and organic halides. The use of this compound is particularly advantageous for the coupling of challenging substrates, such as electron-rich or sterically hindered aryl chlorides.
Protocol: Suzuki-Miyaura Coupling of 4-Chlorotoluene with Phenylboronic Acid
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Materials:
-
4-Chlorotoluene
-
Phenylboronic acid
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium phosphate (K₃PO₄)
-
Toluene (anhydrous, degassed)
-
Water (degassed)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-chlorotoluene (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (2.0 mmol, 2.0 equiv).
-
In a separate vial, pre-mix palladium(II) acetate (0.02 mmol, 2 mol%) and this compound (0.04 mmol, 4 mol%) in 2 mL of anhydrous toluene.
-
Add the catalyst/ligand pre-mixture to the Schlenk flask via syringe.
-
Add 8 mL of anhydrous toluene and 1 mL of degassed water to the reaction mixture.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL). The aqueous washes will help remove the ligand and its byproducts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 4-methyl-1,1'-biphenyl.
| Parameter | Recommended Condition | Rationale |
| Palladium Source | Pd(OAc)₂ or Pd₂(dba)₃ | Readily available and effective precatalysts that are reduced in situ to the active Pd(0) species. |
| Ligand Loading | 2-4 mol% | Sufficient to stabilize the catalyst and promote the reaction without excessive cost. |
| Base | K₃PO₄, Cs₂CO₃, or K₂CO₃ | Strong inorganic bases are required to activate the boronic acid for transmetalation. |
| Solvent | Toluene/Water or Dioxane/Water | Biphasic solvent systems are often effective, and the water component can aid in dissolving the base and the ligand. |
| Temperature | 80-110 °C | Provides sufficient thermal energy to overcome the activation barriers of the catalytic cycle. |
Application 2: Heck Reaction
The Heck reaction facilitates the coupling of unsaturated halides with alkenes to form substituted alkenes. The high activity of palladium catalysts bearing this compound allows for efficient coupling, even with less reactive aryl chlorides.
Protocol: Heck Reaction of 4-Bromoanisole with Styrene
Materials:
-
4-Bromoanisole
-
Styrene
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF, anhydrous)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 4-bromoanisole (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.01 mmol, 1 mol%), and this compound (0.02 mmol, 2 mol%).
-
Add 5 mL of anhydrous DMF via syringe.
-
Add styrene (1.2 mmol, 1.2 equiv) and triethylamine (1.5 mmol, 1.5 equiv) to the reaction mixture.
-
Heat the mixture to 120 °C with stirring.
-
Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 8-16 hours.
-
Cool the reaction to room temperature and dilute with diethyl ether (20 mL).
-
Wash the organic layer with water (3 x 10 mL) to remove DMF and the triethylammonium salts.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to afford 4-methoxy-trans-stilbene.
| Parameter | Recommended Condition | Rationale |
| Base | Et₃N, DBU, or NaOAc | An organic or inorganic base is required to neutralize the HX generated during the catalytic cycle. |
| Solvent | DMF, DMAc, or Dioxane | Polar aprotic solvents are typically used to dissolve the reactants and the catalyst system. |
| Temperature | 100-140 °C | Higher temperatures are often required for the Heck reaction compared to Suzuki coupling. |
Application 3: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides and primary or secondary amines. The electron-rich and bulky nature of this compound makes it an excellent ligand for this transformation, promoting the coupling of a wide range of amines with aryl chlorides and bromides.
Protocol: Buchwald-Hartwig Amination of 4-Chlorotoluene with Morpholine
Caption: A typical workflow for the Buchwald-Hartwig amination reaction.
Materials:
-
4-Chlorotoluene
-
Morpholine
-
This compound
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous, degassed)
Procedure:
-
In a glovebox or under a stream of inert gas, add tris(dibenzylideneacetone)dipalladium(0) (0.01 mmol, 1 mol% Pd), this compound (0.02 mmol, 2 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv) to a dry Schlenk tube.
-
Add 5 mL of anhydrous toluene.
-
Add 4-chlorotoluene (1.0 mmol, 1.0 equiv) and morpholine (1.2 mmol, 1.2 equiv) via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction by GC-MS. The reaction is typically complete in 4-12 hours.
-
After cooling to room temperature, quench the reaction by the slow addition of saturated aqueous ammonium chloride (5 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to yield 4-(p-tolyl)morpholine.
| Parameter | Recommended Condition | Rationale |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ | Pd₂(dba)₃ is a Pd(0) source, while Pd(OAc)₂ is a Pd(II) precatalyst that is reduced in situ. |
| Base | NaOtBu, KOtBu, or LHMDS | A strong, non-nucleophilic base is essential for the deprotonation of the amine. |
| Solvent | Toluene, Dioxane, or THF | Anhydrous, non-protic solvents are required to prevent quenching of the strong base. |
| Temperature | 80-110 °C | Provides the necessary energy for the catalytic cycle to proceed efficiently. |
Conclusion and Future Outlook
This compound stands out as a highly effective and versatile ligand for palladium-catalyzed cross-coupling reactions. Its combination of a bulky, electron-rich phosphine with a water-soluble ammonium group provides a unique set of properties that can lead to high catalytic activity and simplified purification procedures. The protocols outlined in this guide serve as a robust starting point for researchers looking to employ this ligand in Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. Further exploration of its applications in other cross-coupling transformations and in the development of more sustainable, aqueous-phase catalytic systems is a promising area for future research.
References
-
Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 2023. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals. Journal of Agricultural and Food Chemistry, 2018. [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 2011. [Link]
-
Ereztech. 2-(Dicyclohexylphosphinoethyl)trimethylammonium chloride Product Page. [Link]
- Enzymatic determination of hba1c.
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Journal of the American Chemical Society, 2016. [Link]
-
Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Accounts of Chemical Research, 2020. [Link]
Application Notes and Protocols for Catalysis with [2-(Dicyclohexylphosphino)ethyl]trimethylammonium chloride
Introduction: A Novel Ligand for Advancing Aqueous Phase Catalysis
In the ever-evolving landscape of synthetic chemistry, the development of robust, efficient, and sustainable catalytic systems is paramount for researchers, scientists, and drug development professionals. [2-(Dicyclohexylphosphino)ethyl]trimethylammonium chloride emerges as a significant advancement in the realm of water-soluble phosphine ligands. Its unique molecular architecture, featuring a bulky and electron-rich dicyclohexylphosphino group coupled with a quaternary ammonium salt, imparts exceptional utility in palladium-catalyzed cross-coupling reactions, particularly in aqueous media. This design facilitates high catalytic activity while enabling simplified catalyst-product separation, a cornerstone of green chemistry principles.
The dicyclohexylphosphino moiety provides the steric bulk and electron-donating properties essential for promoting the key steps in catalytic cycles, such as oxidative addition and reductive elimination. The trimethylammonium chloride tail renders the ligand and its corresponding metal complexes soluble in water, allowing for the development of aqueous biphasic catalytic systems. This application note provides a comprehensive guide to the experimental setup and application of this versatile ligand in several cornerstone cross-coupling reactions.
Core Principles and Advantages
The primary advantage of employing this compound lies in its ability to bridge the gap between high-performance catalysis and environmental sustainability.
-
Enhanced Catalyst Recovery and Reuse: The water solubility of the palladium-ligand complex allows for simple phase separation from the organic product phase, enabling straightforward catalyst recycling and reducing overall process costs and metal contamination of the final product.
-
Mild Reaction Conditions: The high activity of the catalyst system often permits the use of lower reaction temperatures and catalyst loadings, contributing to a more energy-efficient and economical process.
-
Broad Substrate Scope: The electron-rich and sterically demanding nature of the ligand facilitates the coupling of a wide range of substrates, including challenging aryl chlorides.
Application in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and widely utilized method for the formation of carbon-carbon bonds. The use of this compound in a palladium-catalyzed aqueous system offers a green and efficient alternative to traditional organic solvent-based protocols.
Catalytic Cycle: Suzuki-Miyaura Coupling
The catalytic cycle for the Suzuki-Miyaura reaction, facilitated by a palladium complex with this compound (L), is depicted below. The bulky and electron-rich nature of the ligand is crucial for the efficiency of both the oxidative addition and reductive elimination steps.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Aqueous Suzuki-Miyaura Coupling of Aryl Chlorides
This protocol details a general procedure for the Suzuki-Miyaura coupling of an aryl chloride with an arylboronic acid using a palladium catalyst supported by this compound in an aqueous biphasic system.
Materials:
-
Aryl chloride (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂; 0.02 mmol, 2 mol%)
-
This compound (0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃; 2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Deionized water (5 mL)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the aryl chloride, arylboronic acid, palladium(II) acetate, this compound, and potassium carbonate.
-
Add the degassed toluene and deionized water to the flask.
-
Stir the biphasic reaction mixture vigorously at 80-100 °C.
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and allow the phases to separate.
-
The organic layer containing the product can be separated, and the aqueous layer containing the catalyst can be retained for potential recycling.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 2 x 10 mL) to recover any remaining product.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Performance in Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Arylboronic Acid | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Chloroanisole | Phenylboronic acid | 1 | K₃PO₄ | Toluene/H₂O | 100 | >95 |
| 2 | 2-Chlorotoluene | 4-Methoxyphenylboronic acid | 1 | K₃PO₄ | Toluene/H₂O | 100 | 92 |
| 3 | 4-Chlorobenzonitrile | 3-Tolylboronic acid | 2 | Cs₂CO₃ | Dioxane/H₂O | 100 | 98 |
Note: The data presented is representative of the expected performance based on the capabilities of similar bulky, electron-rich phosphine ligands in aqueous Suzuki-Miyaura couplings.
Application in Heck Reaction
The Heck reaction is a cornerstone of C-C bond formation, enabling the coupling of unsaturated halides with alkenes. The use of this compound facilitates this transformation in aqueous media, offering a more sustainable approach.
Experimental Workflow: Aqueous Heck Reaction
The following diagram illustrates a typical workflow for a Heck reaction performed in an aqueous biphasic system.
Caption: General workflow for an aqueous Heck reaction.
Experimental Protocol: Aqueous Heck Reaction of Aryl Bromides
This protocol provides a general method for the Heck coupling of an aryl bromide with an alkene.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Alkene (1.5 mmol, 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂; 0.01 mmol, 1 mol%)
-
This compound (0.02 mmol, 2 mol%)
-
Triethylamine (Et₃N; 2.0 mmol, 2.0 equiv)
-
N,N-Dimethylformamide (DMF) / Water (1:1, 4 mL)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine the aryl bromide, alkene, palladium(II) acetate, this compound, and triethylamine.
-
Add the degassed DMF/water solvent mixture.
-
Heat the reaction mixture with vigorous stirring at 100-120 °C.
-
Monitor the reaction's progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add water (10 mL) and extract with an organic solvent (e.g., diethyl ether, 3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired product.
Application in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a vital transformation for the synthesis of arylamines, which are prevalent in pharmaceuticals and materials science. The application of this compound enables this reaction to be performed in aqueous media, significantly enhancing its green credentials.
Logical Relationship: Key Components in Buchwald-Hartwig Amination
The success of the Buchwald-Hartwig amination is contingent on the interplay of several key components, as illustrated below.
Caption: Interrelationship of key components for a successful Buchwald-Hartwig amination.
Experimental Protocol: Aqueous Buchwald-Hartwig Amination of Aryl Tosylates
This protocol outlines a general procedure for the amination of an aryl tosylate with a secondary amine in an aqueous biphasic system.
Materials:
-
Aryl tosylate (1.0 mmol, 1.0 equiv)
-
Secondary amine (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃; 0.01 mmol, 1 mol% Pd)
-
This compound (0.025 mmol, 2.5 mol%)
-
Sodium tert-butoxide (NaOtBu; 1.4 mmol, 1.4 equiv)
-
Toluene (5 mL)
-
Deionized water (2 mL)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a stream of inert gas, charge a Schlenk flask with sodium tert-butoxide.
-
In a separate vial, dissolve Pd₂(dba)₃ and this compound in degassed toluene. Add this solution to the Schlenk flask.
-
Add the aryl tosylate and the secondary amine to the reaction mixture.
-
Add degassed deionized water to the flask.
-
Seal the flask and heat the mixture with vigorous stirring at 80-110 °C.
-
Monitor the reaction by GC-MS or LC-MS until the starting material is consumed.
-
After cooling to room temperature, add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
The aqueous phase containing the catalyst can be separated for potential reuse.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product via flash column chromatography.
Conclusion
This compound represents a valuable tool for the modern synthetic chemist. Its inherent properties as a bulky, electron-rich, and water-soluble ligand make it highly effective in a range of palladium-catalyzed cross-coupling reactions. The ability to perform these transformations in aqueous media not only aligns with the principles of green chemistry but also offers practical advantages in terms of catalyst separation and recycling. The protocols and data presented herein provide a solid foundation for researchers to explore the full potential of this innovative ligand in their synthetic endeavors.
References
-
Shaughnessy, K. H. (2006). Beyond TPPTS: New approaches to the development of efficient palladium-catalyzed aqueous-phase cross-coupling reactions. European Journal of Organic Chemistry, 2006(8), 1827-1835. [Link]
-
Ananikov, V. P. (2015). Nickel: The "Spirited" Younger Brother of Palladium. ACS Catalysis, 5(3), 1964-1971. [Link]
-
Bhanage, B. M., & Arai, M. (2001). Homogeneous palladium catalyzed carbon-carbon and carbon-heteroatom bond formation reactions in aqueous medium. Catalysis Reviews, 43(3), 315-346. [Link]
-
Polshettiwar, V., & Varma, R. S. (2008). Aqueous microwave chemistry: a clean and green synthetic tool for rapid drug discovery. Current Opinion in Drug Discovery & Development, 11(6), 723-737. [Link]
-
Li, C. J. (2005). Organic reactions in aqueous media with a focus on carbon−carbon bond formations: a decade update. Chemical Reviews, 105(8), 3095-3166. [Link]
Application Notes and Protocols: [2-(Dicyclohexylphosphino)ethyl]trimethylammonium chloride in Palladium-Catalyzed Cross-Coupling Reactions
Prepared by: Gemini Senior Application Scientist
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of [2-(Dicyclohexylphosphino)ethyl]trimethylammonium chloride as a ligand in palladium-catalyzed cross-coupling reactions. The guide covers the mechanistic rationale, experimental protocols, and key considerations for its use in Suzuki-Miyaura and Buchwald-Hartwig amination reactions.
Introduction: A Ligand with Purpose-Driven Design
This compound is a monodentate phosphine ligand characterized by two key structural features: a sterically bulky and electron-rich dicyclohexylphosphino group, and a charged trimethylammonium ethyl tail. This unique combination suggests its utility in palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds.[1]
The dicyclohexylphosphino moiety provides the steric bulk and strong electron-donating properties essential for high catalytic activity.[2] Such ligands are known to accelerate the key steps in the catalytic cycle—oxidative addition and reductive elimination—enabling the coupling of even challenging substrates like aryl chlorides.[2][3] The quaternary ammonium salt functionality may enhance the ligand's solubility in polar or aqueous solvent systems, potentially facilitating reactions in environmentally benign media or simplifying catalyst/product separation.
Physical and Chemical Properties:
| Property | Value | Reference |
|---|---|---|
| CAS Number | 181864-78-8 | [4] |
| Molecular Formula | C₁₇H₃₅ClNP | [4] |
| Molecular Weight | 319.89 g/mol | [4] |
| Appearance | White to off-white solid (powder/crystals) | [5][6] |
| Melting Point | 223 °C (decomposition) | [7] |
| Sensitivity | Air sensitive, hygroscopic |[5][6] |
The Mechanistic Imperative: Why Bulky, Electron-Rich Ligands Excel
Palladium-catalyzed cross-coupling reactions proceed through a well-established catalytic cycle. The efficacy of the phosphine ligand is paramount to the success of this cycle. Bulky, electron-donating ligands like this compound are highly effective because they favorably influence the rate-determining steps.[3]
-
Facilitating Oxidative Addition: The electron-rich nature of the phosphorus atom increases the electron density on the palladium(0) center. This makes the metal more nucleophilic and accelerates its oxidative addition to the aryl halide (Ar-X), a step that is often rate-limiting, especially with unreactive aryl chlorides.[2][3]
-
Promoting Reductive Elimination: The significant steric bulk of the cyclohexyl groups creates a crowded coordination sphere around the palladium center. This steric pressure promotes the final reductive elimination step, where the desired C-C or C-N bond is formed and the product is released from the metal.[3]
-
Stabilizing the Active Catalyst: These ligands help stabilize the highly reactive, 14-electron monoligated L-Pd(0) species, which is often the true catalytic species responsible for the rapid oxidative addition.[3]
Caption: General catalytic cycle for Pd-catalyzed cross-coupling.
Application Note I: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds between organoboron compounds and organic halides.[8] The use of a bulky, electron-rich ligand is critical for achieving high yields and broad substrate scope, particularly with less reactive aryl chlorides.[8][9]
Protocol: General Procedure for Suzuki-Miyaura Coupling
Disclaimer: This is a representative protocol. Optimal conditions (catalyst loading, base, solvent, temperature) should be determined through screening for each specific substrate combination.
Workflow Diagram:
Caption: Experimental workflow for a typical Suzuki-Miyaura reaction.
Step-by-Step Methodology:
-
Reaction Setup: In a glovebox or under a stream of inert gas (Argon or Nitrogen), add the aryl halide (1.0 mmol, 1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (see table below) to a dry reaction vial equipped with a magnetic stir bar.
-
Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and this compound ligand. A typical Pd:Ligand ratio is 1:2 to 1:4. Add this catalyst system to the reaction vial.
-
Solvent Addition: Add the appropriate degassed solvent(s) via syringe.
-
Reaction: Seal the vial and heat the reaction mixture in an oil bath at the specified temperature with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by TLC, GC, or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Table of Typical Suzuki-Miyaura Reaction Conditions:
| Aryl Halide (Ar-X) | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) |
|---|---|---|---|---|---|
| Aryl Iodide | 1-2% Pd(OAc)₂ | 2-4% | K₂CO₃ (2.0) | Dioxane/H₂O | 80-100 |
| Aryl Bromide | 1-2% Pd₂(dba)₃ | 2-4% | K₃PO₄ (2.0) | Toluene or Dioxane | 80-110 |
| Aryl Chloride | 2-3% Pd₂(dba)₃ | 4-6% | K₃PO₄ (2.0) | Dioxane or Toluene | 100-120 |
| Aryl Triflate | 1-2% Pd(OAc)₂ | 2-4% | Cs₂CO₃ (2.0) | THF or Dioxane | 60-80 |
Application Note II: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is the premier method for constructing C-N bonds via the coupling of amines with aryl halides or pseudohalides.[1][10] The development of sterically hindered, electron-rich monophosphine ligands has been instrumental in expanding the scope of this reaction to include a vast array of amines and aryl partners.[11][12]
Protocol: General Procedure for Buchwald-Hartwig Amination
Disclaimer: This protocol serves as a starting point. The choice of base and solvent is crucial and often substrate-dependent. Screening may be necessary for optimal results.
Workflow Diagram:
Caption: Experimental workflow for a typical Buchwald-Hartwig amination.
Step-by-Step Methodology:
-
Reaction Setup: In a glovebox, add the palladium source, this compound ligand, and a strong, non-nucleophilic base (see table below) to a dry reaction tube.
-
Reagent Addition: Add the aryl halide (1.0 mmol, 1.0 equiv) and the amine (1.1-1.2 equiv).
-
Solvent Addition: Add the degassed anhydrous solvent.
-
Reaction: Seal the tube and heat the reaction mixture in an oil bath or heating block at the specified temperature with vigorous stirring.
-
Monitoring: Monitor the reaction's progress until completion.
-
Workup: Cool the reaction to room temperature. Dilute with a suitable solvent and filter through a short pad of celite or silica gel, washing with additional solvent.
-
Purification: Concentrate the filtrate and purify the resulting residue by flash column chromatography or crystallization.
Table of Typical Buchwald-Hartwig Amination Conditions:
| Aryl Halide | Amine Type | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) |
|---|---|---|---|---|---|---|
| Aryl Br/I | Primary | 1-2% Pd₂(dba)₃ | 2-4% | NaOtBu (1.2) | Toluene | 80-110 |
| Aryl Br/I | Secondary | 1-2% Pd₂(dba)₃ | 2-4% | NaOtBu (1.2) | Toluene | 80-110 |
| Aryl Chloride | Primary | 1.5-3% Pd(OAc)₂ | 3-6% | K₃PO₄ or LHMDS (1.5) | Dioxane | 100-120 |
| Aryl Chloride | Secondary | 1.5-3% Pd(OAc)₂ | 3-6% | NaOtBu or K₃PO₄ (1.5) | Dioxane | 100-120 |
Safety and Handling
As a prudent laboratory practice, researchers should always consult the Safety Data Sheet (SDS) before using any chemical.[5]
-
Hazards: this compound is an irritant, causing potential eye, skin, and respiratory tract irritation.[5]
-
Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[5] Work should be conducted in a well-ventilated fume hood.[5]
-
Stability: The compound is air-sensitive and hygroscopic (absorbs moisture from the air).[5][6] It should be stored under an inert atmosphere (Argon or Nitrogen) in a cool, dry place. Avoid contact with strong oxidizing agents.[5]
Conclusion
This compound is a promising ligand for palladium-catalyzed cross-coupling reactions. Its design, incorporating both a bulky, electron-rich phosphine head and a polar ammonium tail, provides a strong basis for achieving high catalytic efficiency in Suzuki-Miyaura and Buchwald-Hartwig amination reactions. The provided protocols offer a solid foundation for employing this ligand in synthesis. However, as with any catalytic system, empirical optimization of reaction conditions is crucial to achieving the best results for novel substrate combinations.
References
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands . National Institutes of Health (NIH). [Link]
-
What's the role of the phosphine ligand in Suzuki couplings? . Reddit. [Link]
-
Ligand design for cross-couplings: phosphines . YouTube (OpenChemHub). [Link]
-
The Recent Development of Phosphine Ligands Derived from 2-Phosphino-Substituted Heterocycles and Their Applications in Palladium-Catalyzed Cross-Coupling Reactions . ResearchGate. [Link]
-
Material Safety Data Sheet - 2-(Dicyclohexylphosphinoethyl)trimethylammonium chloride . Cole-Parmer. [Link]
-
2-(Dicyclohexylphosphinoethyl)trimethylammonium chloride . Ereztech. [Link]
-
Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands . Royal Society of Chemistry. [Link]
-
Buchwald–Hartwig amination . Wikipedia. [Link]
-
Suzuki Reaction - Palladium Catalyzed Cross Coupling . Common Organic Chemistry. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction . Organic Chemistry Portal. [Link]
-
The Buchwald–Hartwig Amination After 25 Years . University of Groningen Research Portal. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide . Yoneda Labs. [Link]
-
Suzuki Coupling . Organic Chemistry Portal. [Link]
-
The Suzuki Reaction . Andrew G. Myers Research Group, Harvard University. [Link]
-
How to approach choosing reaction conditions for Suzuki? . Reddit. [Link]
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- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. 2-(Dicyclohexylphosphinoethyl)trimethylammonium chloride | 2-(dicyclohexylphosphino)-n,n,n-trimethylethanaminium chloride | C17H35ClNP - Ereztech [ereztech.com]
- 7. 2-(Dicyclohexylphosphinoethyl)Trimethylammonium Chloride 181864-78-8, Information for 2-(Dicyclohexylphosphinoethyl)Trimethylammonium Chloride 181864-78-8, Suppliers of 2-(Dicyclohexylphosphinoethyl)Trimethylammonium Chloride 181864-78-8 [chemnet.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. reddit.com [reddit.com]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. research.rug.nl [research.rug.nl]
Application Notes and Protocols for [2-(Dicyclohexylphosphino)ethyl]trimethylammonium chloride in Organic Synthesis
Introduction: A Water-Soluble Ligand for Modern Catalysis
[2-(Dicyclohexylphosphino)ethyl]trimethylammonium chloride is a specialized monophosphine ligand designed for palladium-catalyzed cross-coupling reactions. Its unique structure combines two key features that make it a valuable tool for synthetic chemists, particularly those focused on sustainable or "green" chemistry. The dicyclohexylphosphino group provides the steric bulk and electron-rich character known to enhance the efficacy of palladium catalysts in a variety of transformations.[1] Concurrently, the quaternary ammonium salt moiety renders the ligand and its corresponding palladium complexes soluble in aqueous media, allowing for reactions to be performed in water instead of traditional organic solvents.
These application notes provide a comprehensive overview of the utility of this ligand, including its mechanism of action and detailed protocols for its use in several cornerstone cross-coupling reactions.
Core Principles and Mechanistic Rationale
The efficacy of this compound in palladium-catalyzed cross-coupling reactions stems from its ability to stabilize the active palladium(0) species and facilitate the key steps of the catalytic cycle. The bulky dicyclohexyl groups promote the formation of monoligated palladium complexes, which are often more reactive than their bis-ligated counterparts. This steric hindrance also encourages the final reductive elimination step, leading to faster product formation.
The general catalytic cycle for many palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, is depicted below.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Safety and Handling
This compound is an air-sensitive solid and should be handled under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the phosphine.[2] It is also classified as an irritant, causing eye, skin, and respiratory tract irritation.[2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[2] Store the reagent in a tightly sealed container in a cool, dry place.
Application 1: Suzuki-Miyaura Coupling in Aqueous Media
The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds between an organoboron compound and an organohalide.[3][4][5] The use of this compound allows this reaction to be performed in water, simplifying workup and reducing the environmental impact.
Protocol: General Procedure for Aqueous Suzuki-Miyaura Coupling
Caption: A typical workflow for a Suzuki-Miyaura coupling reaction.
Materials:
-
Aryl halide (e.g., bromobenzene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium source (e.g., Palladium(II) acetate, Pd(OAc)₂)
-
This compound
-
Base (e.g., K₂CO₃, K₃PO₄)
-
Degassed water
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
To a Schlenk flask, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add degassed water (5 mL) to the flask.
-
In a separate vial, pre-mix the palladium source (1-2 mol%) and this compound (2-4 mol%) in a small amount of degassed water.
-
Add the catalyst solution to the reaction flask via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature and add ethyl acetate (10 mL).
-
Separate the organic layer, and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
| Parameter | Recommended Range | Notes |
| Palladium Source | Pd(OAc)₂, PdCl₂, Pd₂(dba)₃ | 1-2 mol% |
| Ligand Loading | 2-4 mol% | Typically a 2:1 ligand to palladium ratio |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | 2-3 equivalents |
| Solvent | Water, Water/Co-solvent mixtures | Ensure reagents are sufficiently soluble |
| Temperature | 50-100 °C | Substrate dependent |
| Reaction Time | 2-24 hours | Monitor for completion |
Application 2: Aqueous Heck Reaction
The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene.[6][7] The water-solubility of the catalyst system derived from this compound is particularly advantageous for this transformation.
Protocol: General Procedure for Aqueous Heck Reaction
Materials:
-
Aryl halide (e.g., iodobenzene)
-
Alkene (e.g., butyl acrylate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound
-
Base (e.g., Triethylamine, Et₃N)
-
Degassed water
Procedure:
-
In a Schlenk tube, combine the aryl halide (1.0 mmol), alkene (1.5 mmol), and base (1.5 mmol).
-
Add degassed water (5 mL).
-
Add Pd(OAc)₂ (1 mol%) and this compound (2 mol%).
-
Seal the tube and heat to 100-120 °C for 4-18 hours.
-
After cooling, extract the mixture with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with water and brine.
-
Dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify by column chromatography.
Application 3: Buchwald-Hartwig Amination in Water
The Buchwald-Hartwig amination is a versatile method for forming carbon-nitrogen bonds.[1][8] Performing this reaction in water can be challenging, but water-soluble ligands like this compound are enabling advancements in this area.[9][10]
Protocol: General Procedure for Aqueous Buchwald-Hartwig Amination
Materials:
-
Aryl halide (e.g., 4-bromotoluene)
-
Amine (e.g., morpholine)
-
Palladium precursor (e.g., Pd₂(dba)₃)
-
This compound
-
Strong base (e.g., Sodium tert-butoxide, NaOtBu)
-
Degassed water or a water/t-butanol mixture
Procedure:
-
Charge a Schlenk tube with the palladium precursor (1-2 mol%) and the ligand (2-4 mol%).
-
Add the aryl halide (1.0 mmol), amine (1.2 mmol), and base (1.4 mmol).
-
Evacuate and backfill with argon.
-
Add the degassed solvent (5 mL).
-
Heat the mixture to 80-110 °C for 12-24 hours.
-
Cool to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic phase, concentrate, and purify by chromatography.
Application 4: Sonogashira Coupling in Aqueous Media
The Sonogashira reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[11] This reaction often benefits from a copper(I) co-catalyst, although copper-free versions are also common. The use of a water-soluble ligand facilitates this reaction in aqueous environments.
Protocol: General Procedure for Aqueous Sonogashira Coupling
Materials:
-
Aryl halide (e.g., iodobenzene)
-
Terminal alkyne (e.g., phenylacetylene)
-
Palladium source (e.g., PdCl₂(PPh₃)₂)
-
This compound
-
Copper(I) iodide (CuI) (optional, for copper-cocatalyzed variant)
-
Base (e.g., Diisopropylamine)
-
Degassed water or a water/organic co-solvent mixture
Procedure:
-
To a degassed mixture of water (4 mL) and the amine base (2 mL), add the aryl halide (1.0 mmol), terminal alkyne (1.1 mmol), palladium source (1-2 mol%), and the ligand (2-4 mol%).
-
If using a copper-cocatalyzed reaction, add CuI (1-5 mol%).
-
Stir the reaction at a temperature between room temperature and 70 °C until completion.
-
Extract the product with an organic solvent.
-
Wash the organic layer with saturated aqueous NH₄Cl (if CuI was used) to remove copper salts, followed by water and brine.
-
Dry, concentrate, and purify the product.
Conclusion
This compound represents a significant advancement in the field of homogeneous catalysis, particularly for chemists aiming to develop more sustainable synthetic routes. Its unique combination of a bulky, electron-rich phosphine with a water-solubilizing quaternary ammonium group makes it a powerful ligand for a range of palladium-catalyzed cross-coupling reactions in aqueous media. The protocols provided herein serve as a starting point for the application of this versatile ligand in the synthesis of a wide array of valuable organic molecules. As with any catalytic system, optimization of reaction conditions for specific substrates is encouraged to achieve the best possible results.
References
-
Buchwald–Hartwig amination. In Wikipedia; 2023. [Link]
-
Fors, B. P.; et al. t-BuXPhos: a highly efficient ligand for Buchwald–Hartwig coupling in water. Green Chemistry. [Link]
-
Fors, B. P.; et al. t-BuXPhos: A highly efficient ligand for Buchwald-Hartwig coupling in water. ResearchGate. [Link]
-
2-(Dicyclohexylphosphinoethyl)trimethylammonium chloride | 2-(dicyclohexylphosphino)-n,n,n-trimethylethanaminium chloride | C17H35ClNP - Ereztech. [Link]
-
Gessner, V. H. Phosphine ligands and catalysis. Gessner Group. [Link]
-
Heck reaction. In Wikipedia; 2023. [Link]
-
Jadhav, S. N.; Rode, C. V. An efficient palladium catalyzed Mizoroki–Heck cross-coupling in water. Green Chemistry. 2017, 19 (24), 5958-5970. [Link]
-
Makarova, M.; et al. Synthesis, Crystal Structure and Catalytic Activity. Amanote Research. [Link]
-
Nur Nadia Zubir. Effects of phosphine ligands on heck reaction. Universiti Teknologi MARA. 2007. [Link]
-
Heck Reaction. Chemistry LibreTexts. [Link]
-
Heck Reaction. Organic Chemistry Portal. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
(PDF) Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. ResearchGate. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
- Use of block copolymers bearing phosphate and/or phosphonate functions as adhesion promoters or as protecting agents against the corrosion of a metallic surface.
-
Kashani, S. K.; Jessiman, J. E.; et al. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Thong, P. V.; et al. Synthesis, structure, catalytic and cytotoxic activities of chlorido(5-nitroquinolin-8-olato-κ2N,O)(tricyclohexylphosphine-κP)platinum(II). PubMed Central. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Sonogashira Coupling. SynArchive. [Link]
-
Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI. [Link]
Sources
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- 2. 2-(Dicyclohexylphosphinoethyl)trimethylammonium chloride | 2-(dicyclohexylphosphino)-n,n,n-trimethylethanaminium chloride | C17H35ClNP - Ereztech [ereztech.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki Coupling [organic-chemistry.org]
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- 7. scbt.com [scbt.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. t-BuXPhos: a highly efficient ligand for Buchwald–Hartwig coupling in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. youtube.com [youtube.com]
Application Notes & Protocols: [2-(Dicyclohexylphosphino)ethyl]trimethylammonium chloride as a Catalyst Ligand in Hydroamidation
Prepared by: Gemini, Senior Application Scientist
Abstract: This document provides a detailed technical guide for researchers, chemists, and drug development professionals on the application of [2-(Dicyclohexylphosphino)ethyl]trimethylammonium chloride as a ligand in transition metal-catalyzed hydroamidation. Hydroamidation, the direct addition of an N-H bond of an amide across an alkene, is a highly atom-economical method for synthesizing alkylated amides, which are valuable motifs in pharmaceuticals and fine chemicals. This guide elucidates the unique structural features of the ligand, proposes a plausible catalytic mechanism, presents a detailed experimental protocol for a representative reaction, and discusses the potential scope and troubleshooting. The protocols and insights are synthesized from established principles of homogeneous catalysis, particularly leveraging water-soluble phosphine ligands to enhance catalyst performance and simplify process workflows.
The Catalyst Ligand: A Marriage of Reactivity and Recyclability
This compound (CAS 181864-78-8) is an amphiphilic phosphine ligand designed to bridge the gap between high reactivity in organic media and facile separation in aqueous phases.[1] Its structure is characterized by two key functional domains:
-
The Phosphine Core: The dicyclohexylphosphino group (PCy₂) is a classic moiety in catalysis. It is sterically bulky and strongly electron-donating, properties known to promote the activity of late transition metal catalysts (e.g., Rhodium, Palladium) in various transformations, including cross-coupling and hydrogenation reactions.[2] Electron-rich phosphines can stabilize low-valent metal centers and facilitate key catalytic steps like oxidative addition.
-
The Hydrophilic Tail: The trimethylammonium chloride group is a quaternary salt that imparts significant water solubility.[3] This feature is the cornerstone of its utility in biphasic or aqueous-phase catalysis. By rendering the catalyst system soluble in water, it allows for the simple separation of the catalyst from the organic product phase post-reaction, enabling catalyst recycling—a key principle of green chemistry.[3][4]
This dual nature allows the ligand, when complexed with a metal like rhodium, to operate at the interface of two immiscible phases (e.g., an aqueous catalyst phase and an organic substrate/product phase) or in a fully aqueous system, depending on substrate solubility.
The Reaction: Mechanism of Rhodium-Catalyzed Hydroamidation
While a specific mechanistic study for this exact ligand in hydroamidation is not available in the published literature, a plausible catalytic cycle can be constructed based on well-established principles of rhodium-catalyzed hydrofunctionalization reactions, such as hydroamination.[5][6] The reaction is typically initiated by the formation of an active Rh(I) hydride species.
The proposed catalytic cycle involves the following key steps:
-
Catalyst Activation: The pre-catalyst, a Rh(I) source, reacts with the phosphine ligand and H₂ (or another hydride source) to form a coordinatively unsaturated rhodium-hydride complex.
-
Olefin Coordination: The alkene substrate coordinates to the rhodium center.
-
Migratory Insertion: The alkene inserts into the rhodium-hydride bond. This step can proceed in two ways, leading to either the linear (anti-Markovnikov) or branched (Markovnikov) alkyl-rhodium intermediate. The regioselectivity is often governed by the steric and electronic properties of the phosphine ligand.[7]
-
Amide Coordination & Oxidative Addition: The amide substrate coordinates to the metal center. This is often followed by oxidative addition of the N-H bond to the Rh(I) center to form a Rh(III) amido-hydride species, although alternative pathways exist.
-
Reductive Elimination: The alkyl and amido groups couple, and the resulting product amide is eliminated from the rhodium center, regenerating the active Rh(I) catalyst for the next cycle.
Visualizing the Catalytic Cycle
Caption: A proposed catalytic cycle for Rhodium-catalyzed hydroamidation.
Experimental Protocol: A Representative Hydroamidation
This section provides a representative, step-by-step protocol for the hydroamidation of 1-octene with benzamide using a Rh(I) pre-catalyst and this compound.
Disclaimer: This protocol is a model procedure derived from analogous catalytic systems.[4][8][9] Researchers should perform appropriate risk assessments and small-scale optimization experiments. All operations should be conducted in a well-ventilated fume hood using standard Schlenk techniques or in a glovebox.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| [Rh(cod)₂]BF₄ | 98% | Strem Chemicals | Air-sensitive, store under inert gas. |
| This compound | ≥97% | Sigma-Aldrich | Hygroscopic, store in a desiccator. |
| 1-Octene | ≥98% | Acros Organics | Pass through a short plug of basic alumina to remove peroxides. |
| Benzamide | ≥99% | TCI Chemicals | Use as received. |
| Toluene | Anhydrous, ≥99.8% | Sigma-Aldrich | Degas with N₂ or Ar for 30 min before use. |
| Deionized Water | Type 1 | Millipore | Degas with N₂ or Ar for 30 min before use. |
| Dodecane | ≥99% | Sigma-Aldrich | For use as an internal standard for GC analysis. |
Experimental Workflow
Caption: General workflow for biphasic hydroamidation.
Step-by-Step Procedure
Catalyst Stock Solution Preparation (in a glovebox):
-
In a 20 mL scintillation vial, weigh [Rh(cod)₂]BF₄ (8.1 mg, 0.02 mmol, 1.0 eq.).
-
In a separate vial, weigh this compound (14.0 mg, 0.044 mmol, 2.2 eq.).
-
Add 5 mL of degassed deionized water to the ligand and sonicate briefly to dissolve.
-
Transfer the aqueous ligand solution to the vial containing the rhodium precursor.
-
Add a small stir bar and stir the mixture at room temperature for 30 minutes. The solution should turn a homogenous yellow-orange color, indicating complex formation. This is the catalyst stock solution.
Hydroamidation Reaction:
-
To a 50 mL thick-walled glass pressure vessel (or a stainless-steel autoclave) equipped with a magnetic stir bar, add benzamide (242 mg, 2.0 mmol, 100 eq.).
-
Add 5 mL of degassed toluene.
-
Add 1-octene (0.47 mL, 3.0 mmol, 150 eq.) and dodecane (0.23 mL, ~1.0 mmol, internal standard).
-
Using a syringe, transfer the prepared aqueous catalyst solution (5 mL, containing 0.02 mmol Rh) into the pressure vessel.
-
Seal the vessel tightly.
-
Purge the vessel by pressurizing with nitrogen or argon (3 x 5 bar), venting carefully after each cycle.
-
Heat the vessel to 120 °C and stir the biphasic mixture vigorously (e.g., 800 rpm) to ensure efficient mixing between the phases.
-
Monitor the reaction progress by taking aliquots from the organic phase (if the reactor setup allows) and analyzing by GC-MS.
-
After 24 hours, cool the reactor to room temperature and carefully vent any residual pressure.
Work-up and Analysis:
-
Transfer the entire reaction mixture to a separatory funnel.
-
Allow the layers to fully separate. The organic product will be in the upper toluene layer, and the catalyst will remain in the lower aqueous layer.
-
Drain the lower aqueous layer. This layer can potentially be recycled for subsequent reactions.
-
Wash the organic layer with brine (2 x 10 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure N-octylbenzamide.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Potential Scope & Troubleshooting
The true utility of a catalytic method lies in its broad applicability. While not exhaustively tested for this specific ligand, this catalytic system is expected to be applicable to a range of substrates.
| Alkene Substrate | Amide/Amine Partner | Expected Product | Notes |
| 1-Octene | Benzamide | N-Octylbenzamide | Good reactivity expected for terminal aliphatic alkenes. |
| Styrene | Morpholine | 4-(1-Phenylethyl)morpholine | Branched product often favored with styrenics. |
| Cyclohexene | Acetamide | N-Cyclohexylacetamide | Internal alkenes are generally less reactive. |
| Methyl Acrylate | Pyrrolidinone | Methyl 3-(2-oxopyrrolidin-1-yl)propanoate | Activated alkenes may undergo conjugate addition. |
| Allyl Benzene | p-Tosylamide | N-(3-Phenylpropyl)tosylamide | Functional group tolerance is a key advantage of many modern catalysts.[10] |
Troubleshooting Common Issues:
-
Low Conversion:
-
Cause: Insufficient mixing of phases, catalyst deactivation, or low reaction temperature.
-
Solution: Increase stirring speed. Ensure all reagents and solvents are rigorously degassed to prevent oxidation of the phosphine ligand.[9] Increase the reaction temperature in 10 °C increments.
-
-
Poor Regioselectivity (Linear vs. Branched):
-
Cause: The inherent electronic and steric properties of the substrate and ligand-metal complex.
-
Solution: Modifying the ligand-to-metal ratio can sometimes influence selectivity. For styrenic olefins, branched products are common. For aliphatic terminal olefins, linear products are typically favored.
-
-
Catalyst Leaching into Organic Phase:
-
Cause: Incomplete phase separation or formation of less polar rhodium species.
-
Solution: Ensure the aqueous phase pH is neutral. Adding a phase-transfer co-catalyst is generally not recommended as it would defeat the purpose of the separation. A post-reaction wash with slightly acidic water might help recover leached catalyst.
-
References
- Hartwig, J. F., et al. (2005). Rhodium Phosphine-π-Arene Intermediates in the Hydroamination of Alkenes. National Institutes of Health.
- Ascensus Specialties. (n.d.). GMP Water-Soluble Phosphines. Ascensus Specialties.
- Parys, S., et al. (2020). Water-soluble phosphines with a poly(ethylene glycol) chain. ResearchGate.
- Doyle, A. G., et al. (2021). Phosphine/Photoredox Catalyzed Anti-Markovnikov Hydroamination of Olefins with Primary Sulfonamides via α‑Scission from Phosphoranyl Radicals. The Doyle Group, Princeton University.
- Li, C-J., et al. (2021). Water-soluble diphosphine ligands for rhodium-catalyzed branch-selective hydroaminomethylation of vinyl arenes with anilines in water. Royal Society of Chemistry.
- Dong, V. M., et al. (2018). Mechanistic Investigation of the Rhodium-Catalyzed Transfer Hydroarylation Reaction Involving Reversible C–C Bond Activation. Journal of the American Chemical Society.
- Sigma-Aldrich. (n.d.). This compound. Sigma-Aldrich.
- Santa Cruz Biotechnology. (n.d.). This compound. Santa Cruz Biotechnology.
- Gessner Group. (n.d.). Phosphine ligands and catalysis. Gessner Group, Ruhr-Universität Bochum.
- Clarke, M. L., et al. (2024). Ligand Hydrogenation during Hydroformylation Catalysis Detected by In Situ High-Pressure Infra-Red Spectroscopic Analysis of a Rhodium/Phospholene-Phosphite Catalyst. MDPI.
- Nadi, P. I. & Hey-Hawkins, E. (2007). Tri(3-pyridyl)phosphine as Amphiphilic Ligand in the Rhodium-catalysed Hydroformylation of 1-Hexene. ResearchGate.
- Doyle, A. G., et al. (2021). Phosphine/Photoredox Catalyzed Anti-Markovnikov Hydroamination of Olefins with Primary Sulfonamides via α-Scission from Phosphoranyl Radicals. PubMed.
- van Leeuwen, P. W. N. M., et al. (2012). Rhodium‐Catalyzed Hydroformylation Using Hindered Phosphine Ligands: An In Situ Study. ResearchGate.
- Börner, A., et al. (2012). Ligand effects in rhodium-catalyzed hydroformylation with bisphosphines: steric or electronic?. Royal Society of Chemistry.
Sources
- 1. scbt.com [scbt.com]
- 2. gessnergroup.com [gessnergroup.com]
- 3. assets.ascensusspecialties.com [assets.ascensusspecialties.com]
- 4. researchgate.net [researchgate.net]
- 5. Rhodium Phosphine-π-Arene Intermediates in the Hydroamination of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Ligand effects in rhodium-catalyzed hydroformylation with bisphosphines: steric or electronic? - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 8. Water-soluble diphosphine ligands for rhodium-catalyzed branch-selective hydroaminomethylation of vinyl arenes with anilines in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
Application Note & Protocol: [2-(Dicyclohexylphosphino)ethyl]trimethylammonium chloride as a Key Component in Photocatalytic Systems for Enhanced Hydrogen Generation
For: Researchers, scientists, and professionals in renewable energy and drug development.
Introduction: The Emerging Role of Functionalized Phosphine Ligands in Photocatalysis
The quest for sustainable and efficient hydrogen (H₂) generation has positioned photocatalysis as a cornerstone technology. The fundamental principle involves harnessing light energy to drive the reduction of protons from a source, typically water, into molecular hydrogen. A typical system comprises a photosensitizer (PS), a catalyst, and a sacrificial electron donor (SED). The efficiency of such systems is critically dependent on the intricate interplay and stability of these components. Phosphine ligands have long been recognized for their pivotal role in homogeneous catalysis, primarily due to their ability to modulate the electronic and steric properties of metal centers.[1][2] In the context of photocatalytic hydrogen evolution, phosphine ligands can enhance the activity and stability of molecular catalysts.
This application note details the utility and application of a specialized phosphine ligand, [2-(Dicyclohexylphosphino)ethyl]trimethylammonium chloride. This molecule is unique due to its bifunctional nature: a bulky, electron-rich dicyclohexylphosphino group and a quaternary ammonium salt moiety. This combination offers distinct advantages in photocatalytic systems, including improved solubility in polar solvents, enhanced catalyst stability, and favorable electronic properties for efficient electron transfer.
Mechanistic Insights: Why this compound?
The efficacy of this compound in a photocatalytic system stems from the synergistic effects of its constituent parts.
-
The Dicyclohexylphosphino Group: The two cyclohexyl groups provide significant steric bulk around the phosphorus atom. When coordinated to a metal center (e.g., cobalt, nickel, or iron complexes, which are commonly used as water reduction catalysts), this bulk can protect the metal from deactivation pathways such as dimerization or aggregation. Furthermore, the electron-donating nature of the alkyl groups on the phosphorus atom increases the electron density at the metal center, which can facilitate the proton reduction process.
-
The Trimethylammonium Chloride Moiety: The quaternary ammonium salt group imparts hydrophilicity to the ligand. This is particularly advantageous for photocatalytic hydrogen generation in aqueous media, as it can improve the solubility and dispersibility of the catalyst complex. Quaternary ammonium salts, in general, are known to act as phase-transfer catalysts, which could facilitate the interaction between components in different phases of a heterogeneous or biphasic system.[3][4] Recent studies have also explored the role of quaternary ammonium salts as precursors for radical species under photoredox conditions, although this is more relevant to organic synthesis than hydrogen evolution.[5][6][7]
The proposed role of this compound within a photocatalytic hydrogen generation cycle is illustrated in the workflow below.
Figure 1: A generalized workflow for photocatalytic hydrogen generation, highlighting the role of the phosphine ligand in stabilizing the catalyst.
Experimental Protocols
The following protocols provide a starting point for utilizing this compound in a typical photocatalytic hydrogen generation experiment. Researchers should optimize concentrations and conditions based on their specific photosensitizer, catalyst precursor, and experimental setup.
Materials and Reagents
| Reagent | Purity | Supplier | Notes |
| This compound | ≥97% | (e.g., Strem) | Store under inert atmosphere (e.g., Argon or Nitrogen). |
| Photosensitizer (e.g., [Ir(ppy)₂(bpy)]PF₆) | ≥98% | (e.g., Sigma-Aldrich) | Select based on absorption spectrum matching the light source. |
| Catalyst Precursor (e.g., CoCl₂·6H₂O) | ≥98% | (e.g., Acros) | Other common precursors include NiCl₂ or Fe(BF₄)₂. |
| Sacrificial Electron Donor (e.g., Triethylamine, TEA) | ≥99% | (e.g., Fisher) | Should be freshly distilled. Ascorbic acid is a common alternative. |
| Solvent (e.g., Acetonitrile/Water mixture) | HPLC Grade | (e.g., VWR) | Degas thoroughly before use to remove dissolved oxygen. |
Protocol for a Standard Photocatalytic Hydrogen Evolution Experiment
This protocol outlines a typical small-scale experiment.
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the photosensitizer (e.g., 1 mM in acetonitrile).
-
Prepare a stock solution of the catalyst precursor (e.g., 10 mM in water).
-
Prepare a stock solution of the this compound ligand (e.g., 20 mM in water).
-
-
Reaction Assembly:
-
In a quartz photoreactor vessel equipped with a magnetic stir bar and a rubber septum, add the desired volume of solvent (e.g., 4 mL of a 4:1 acetonitrile:water mixture).
-
Add the sacrificial electron donor (e.g., 1 mL of triethylamine).
-
Add the photosensitizer stock solution (e.g., to a final concentration of 10-50 µM).
-
Add the catalyst precursor stock solution (e.g., to a final concentration of 0.1-1 mM).
-
Add the ligand stock solution. The ligand-to-metal ratio is a critical parameter to optimize, typically starting from 1:1 to 4:1.
-
-
Degassing:
-
Seal the reactor and thoroughly degas the solution by bubbling with an inert gas (e.g., Argon or Nitrogen) for at least 30 minutes to remove all traces of oxygen, which is a potent quencher of the excited state of the photosensitizer.
-
-
Initiation of Photocatalysis:
-
Place the photoreactor in a controlled temperature bath (e.g., 25 °C).
-
Position a light source (e.g., a 300W Xenon lamp with appropriate filters or a specific wavelength LED array) at a fixed distance from the reactor.
-
-
Hydrogen Quantification:
-
At regular intervals (e.g., every 30-60 minutes), take a sample of the headspace gas (e.g., 100 µL) using a gas-tight syringe.
-
Inject the gas sample into a gas chromatograph (GC) equipped with a thermal conductivity detector (TCD) and a molecular sieve column to quantify the amount of hydrogen produced.
-
-
Data Analysis:
-
Calculate the turnover number (TON) and turnover frequency (TOF) to evaluate the catalyst's performance.
-
Figure 2: A step-by-step flowchart of the experimental protocol for photocatalytic hydrogen generation.
Troubleshooting and Optimization
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No H₂ Evolution | Incomplete degassing (O₂ quenching).Inactive catalyst or photosensitizer.Incorrect pH. | Ensure thorough degassing.Verify the integrity of all components.Optimize the pH of the aqueous phase, as proton concentration is crucial. |
| Reaction Stops Prematurely | Degradation of photosensitizer or catalyst.Depletion of sacrificial electron donor. | Decrease light intensity.Increase the concentration of the sacrificial donor.Evaluate the stability of the catalyst-ligand complex. |
| Poor Reproducibility | Inconsistent light intensity.Variable temperature.Contamination. | Use a calibrated light source and a thermostatted reactor.Ensure high purity of all reagents and solvents. |
Conclusion
This compound represents a promising class of ligands for advancing photocatalytic hydrogen generation. Its unique bifunctional design addresses key challenges in catalyst stability and solubility in aqueous environments. The protocols and insights provided herein serve as a robust starting point for researchers to explore and optimize photocatalytic systems incorporating this and similar functionalized phosphine ligands. Further investigations into the precise electronic effects and coordination chemistry will undoubtedly unlock even greater efficiencies in the quest for sustainable solar fuels.
References
-
Beller, M., & Wu, X.-F. (Eds.). (2013). Transition Metal Catalyzed Carbonyl-Alkyl Heck Reaction. In Topics in Organometallic Chemistry (Vol. 44). Springer. [Link]
-
Kinoshita, T., Sakakibara, Y., Hirano, T., & Murakami, K. (2024). Switchable Diversification of Quaternary Ammonium Salts Using Photocatalysis. Chem. [Link][5]
-
Gessner Group. (n.d.). Phosphine ligands and catalysis. Retrieved from [Link][1]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of Quaternary Ammonium Salts: Exploring Applications Beyond Phase-Transfer Catalysis. Retrieved from [Link][4]
-
Theunissen, C., et al. (2022). Ammonium Salts as Convenient Radical Precursors Using Iridium Photoredox Catalysis. Organic Letters. [Link][7]
-
American Chemical Society. (2025). Photoredox-catalyzed quaternary ammonium salts diversification. ACS Spring 2025. [Link][6]
Sources
- 1. gessnergroup.com [gessnergroup.com]
- 2. cfmot.de [cfmot.de]
- 3. alfachemic.com [alfachemic.com]
- 4. nbinno.com [nbinno.com]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 6. Photoredox-catalyzed quaternary ammonium salts diversification - ACS Spring 2025 - American Chemical Society [acs.digitellinc.com]
- 7. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting [2-(Dicyclohexylphosphino)ethyl]trimethylammonium chloride Reactions
Welcome to the technical support center for [2-(Dicyclohexylphosphino)ethyl]trimethylammonium chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile phosphine ligand in their chemical reactions. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to help you achieve optimal results in your experiments, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.
I. Introduction to this compound
This compound is a unique phosphine ligand characterized by its bulky and electron-rich dicyclohexylphosphino group, which is crucial for high catalytic activity. The presence of a quaternary ammonium chloride moiety imparts distinct solubility properties, allowing for its application in a wider range of solvent systems, including polar and aqueous media. This feature can be particularly advantageous for the coupling of water-soluble substrates or for facilitating product isolation.
However, the interplay of its steric bulk, electronic properties, and the ionic quaternary ammonium group can also present specific challenges during reaction setup and execution. This guide will address these potential issues in a practical, question-and-answer format.
II. Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
This ligand is predominantly used in palladium-catalyzed cross-coupling reactions. Its bulky and electron-rich nature makes it highly effective for Suzuki-Miyaura couplings (formation of C-C bonds) and Buchwald-Hartwig aminations (formation of C-N bonds).[1][2] These reactions are fundamental in medicinal chemistry and materials science for the synthesis of complex organic molecules.[3]
Q2: How does the quaternary ammonium group affect the ligand's properties and performance?
The positively charged quaternary ammonium group significantly increases the ligand's polarity. This has several implications:
-
Solubility: It enhances solubility in polar solvents, which can be beneficial when working with polar substrates or for developing biphasic reaction systems for easier catalyst separation.
-
Catalyst Activity: The ionic nature of the ligand can influence the electronic environment of the palladium center, potentially impacting the rates of oxidative addition and reductive elimination in the catalytic cycle.[4]
Q3: What is a "precatalyst" and do I need to activate it?
In many modern cross-coupling reactions, a stable palladium(II) "precatalyst" is used.[6] These complexes are air-stable and are reduced in situ to the active palladium(0) species that enters the catalytic cycle. The activation process typically occurs upon heating in the presence of a base and the phosphine ligand. While dedicated activation steps are sometimes employed, for many modern catalyst systems, the activation happens seamlessly at the start of the reaction.
III. Troubleshooting Guide: Suzuki-Miyaura & Buchwald-Hartwig Reactions
This section addresses common problems encountered during cross-coupling reactions using this compound.
A. Low or No Product Conversion
Q4: My reaction shows low or no conversion of the starting materials. What are the likely causes?
Low conversion is a common issue with several potential root causes. A systematic approach to troubleshooting is essential.
Troubleshooting Workflow for Low Conversion
Caption: Systematic troubleshooting workflow for low reaction conversion.
Detailed Explanations:
-
Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen. Ensure your solvent is thoroughly degassed and the reaction is performed under a positive pressure of an inert gas like nitrogen or argon.
-
Reagent Quality:
-
Boronic Acids/Esters (Suzuki-Miyaura): These reagents can degrade upon storage, leading to lower effective concentrations. Protodeboronation (replacement of the boronic acid group with a hydrogen) is a common side reaction.[7]
-
Base: The choice and quality of the base are critical.[8][9] For instance, potassium carbonate can be hygroscopic. Use a freshly opened or properly stored base. The base is required to activate the boronic acid for transmetalation in Suzuki-Miyaura reactions.[10][11]
-
Aryl Halides/Triflates: Ensure the purity of your electrophile.
-
-
Catalyst System:
-
Palladium Source: Use a reliable source of palladium. Precatalysts are generally more stable and easier to handle than Pd(0) sources like Pd(dba)₂.
-
Ligand-to-Palladium Ratio: The optimal ratio can vary, but typically a 1:1 to 2:1 ratio of ligand to palladium is used.[1] An excess of ligand can sometimes inhibit the reaction.
-
Ligand Degradation: Phosphine ligands can be susceptible to oxidation or other degradation pathways over time.[12][13] While the quaternary ammonium salt form of this ligand offers some stability, improper storage can lead to degradation.
-
-
Reaction Parameters:
-
Temperature: Many cross-coupling reactions require heating. If you are running the reaction at room temperature, a gradual increase in temperature may be necessary.
-
Solvent: The choice of solvent is crucial and can significantly impact reaction rates and selectivity.[3][6][14] For this compound, its polar nature might make polar aprotic solvents like DMF, dioxane, or even aqueous mixtures suitable. However, the optimal solvent depends on the specific substrates.
-
Base: The strength and nature of the base can influence the reaction outcome. Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and alkoxides (NaOtBu, KOtBu). For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like sodium tert-butoxide is often required.[15]
-
B. Formation of Side Products
Q5: I am observing significant amounts of side products. What are they and how can I minimize them?
The formation of side products can complicate purification and reduce the yield of your desired product. Common side products in Suzuki-Miyaura and Buchwald-Hartwig reactions are detailed below.
Table 1: Common Side Products and Mitigation Strategies
| Side Product | Reaction Type | Probable Cause | Mitigation Strategies |
| Homocoupling of Boronic Acid | Suzuki-Miyaura | Presence of oxygen, incomplete reduction of Pd(II) precatalyst, or high temperatures.[7] | Thoroughly degas the solvent and reaction mixture. Use a reliable precatalyst. Avoid excessive temperatures. |
| Protodeboronation | Suzuki-Miyaura | Presence of water or protic impurities, especially with electron-rich or heteroaromatic boronic acids.[7] | Use anhydrous solvents and reagents. Consider using boronate esters which can be more stable. |
| Hydrodehalogenation | Both | Reduction of the aryl halide starting material. Can be promoted by certain bases and solvents. | Screen different bases and solvents. Sometimes lowering the reaction temperature can help. |
| Aryl Scrambling | Both | Exchange of aryl groups between the phosphine ligand and the palladium center. | This is less common with bulky, electron-rich ligands like the one . |
Catalytic Cycles and Side Reactions
Caption: Simplified catalytic cycle with common side reaction pathways.
C. Issues with Sterically Hindered Substrates
Q6: My reaction with a sterically hindered aryl halide or boronic acid is very slow or fails. How can I improve it?
Sterically demanding substrates can significantly slow down the key steps of the catalytic cycle, particularly oxidative addition and reductive elimination. This compound is a bulky ligand, which is generally beneficial for coupling hindered substrates.[1] However, optimization may still be required.
Strategies for Hindered Substrates:
-
Higher Temperatures: Increasing the reaction temperature can provide the necessary activation energy to overcome steric barriers.
-
Stronger Base: For Suzuki-Miyaura reactions, a stronger base like potassium phosphate (K₃PO₄) or an alkoxide may be more effective.
-
Choice of Palladium Precatalyst: Some precatalysts are known to be more active for challenging couplings.
-
Solvent Effects: The solvent can play a a significant role in reaction rates.[6][14] Screening a range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., dioxane, DMF) is recommended.
IV. Experimental Protocols
The following are general starting points for protocols. Optimal conditions will vary depending on the specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To a dry reaction vessel, add the aryl halide (1.0 mmol), boronic acid or ester (1.2 mmol), and base (e.g., K₂CO₃, 2.0 mmol).
-
In a separate vial, add the palladium source (e.g., Pd(OAc)₂, 0.01 mmol, 1 mol%) and this compound (0.02 mmol, 2 mol%).
-
Evacuate and backfill the reaction vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent (e.g., dioxane/water 4:1, 5 mL) to the reaction vessel, followed by the catalyst/ligand mixture.
-
Heat the reaction mixture with stirring to the desired temperature (e.g., 80-100 °C) and monitor by TLC or GC/LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
To a dry reaction vessel, add the palladium source (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd), this compound (0.02 mmol, 2 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu, 1.4 mmol).
-
Seal the vessel, then evacuate and backfill with an inert gas three times.
-
Add degassed, anhydrous solvent (e.g., toluene or dioxane, 5 mL).
-
Add the aryl halide (1.0 mmol) and the amine (1.2 mmol) via syringe.
-
Heat the reaction mixture with stirring to the desired temperature (e.g., 100 °C) and monitor the reaction progress.
-
After completion, cool the mixture to room temperature and quench carefully with saturated aqueous ammonium chloride.
-
Extract the product with an appropriate organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify by column chromatography.
V. References
-
Strem Chemicals, Inc. New Palladium Precatalysts For Cross-Coupling Reactions. Available at:
-
Myers, A. G. The Suzuki Reaction. Andrew G. Myers Research Group. Available at:
-
Chemistry LibreTexts. 12.2: Pd-Catalyzed Cross Coupling Reactions. (2023). Available at:
-
Chemistry LibreTexts. 2.2: Pd-Catalyzed Cross Coupling Reactions. (2023). Available at:
-
MDPI. Insights into the Ligand Effect in β-CD@Fe3O4 Composites to Activate Peroxymonosulfate for Efficient Degradation of Pharmaceutical Contaminants: A Study Employing Density Functional Theory. (2024). Available at:
-
YouTube. Seven Name Reactions in One - Palladium Catalysed Reaction (047 - 053). (2021). Available at:
-
White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. Available at:
-
University of Groningen. The Buchwald–Hartwig Amination After 25 Years. Available at:
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at:
-
NIH. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Available at:
-
ResearchGate. Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. Available at:
-
BenchChem. A Comparative Guide to Phosphine Ligands in Suzuki-M-iyaura Coupling Reactions. Available at:
-
Nobel Prize Outreach. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Available at:
-
RSC Publishing. From “S” to “O”: experimental and theoretical insights into the atmospheric degradation mechanism of dithiophosphinic acids. (2020). Available at:
-
Wikipedia. Suzuki reaction. Available at:
-
MDPI. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Available at:
-
Royal Society of Chemistry. Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Available at:
-
ACS Publications. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022). Available at:
-
TCI Chemicals. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand. Available at:
-
BenchChem. Application Notes and Protocols for Buchwald-Hartwig Amination Using CPhos Ligand. Available at:
-
NIH. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Available at:
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available at:
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. (2023). Available at:
-
ResearchGate. Chemical Degradation Studies on a Series of Dithiophosphinic Acids (DPAHs). Available at:
-
BenchChem. Application Notes and Protocols for Suzuki Coupling Reactions of 2,5-Dichloropyridine. Available at:
-
ResearchGate. The chemistry of phosphines in constrained, well-defined microenvironments. (2021). Available at:
-
YouTube. Ligand design for cross-couplings: phosphines. (2024). Available at:
-
ACS Omega. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. (2020). Available at:
-
PubMed Central. Quaternary Phosphonium Compounds: An Examination of Non-Nitrogenous Cationic Amphiphiles That Evade Disinfectant Resistance. Available at:
-
Scilit. Effects of Phosphine Ligand Chelation on the Reactivity of Monomeric Parent Amido Ruthenium Complexes: Synthesis and Reactivity of Such a Complex Bearing Monodentate Ligands. Available at:
-
Organic Chemistry Portal. Suzuki Coupling. Available at:
-
TCI Chemicals. Palladium Complex Catalyzing the Suzuki-Miyaura Coupling Reactions of Heteroaryl Chlorides. Available at:
-
ResearchGate. Using phosphine ligands with a biological role to modulate reactivity in novel platinum complexes. Available at:
-
PubMed. In silico prediction of pharmaceutical degradation pathways: a benchmarking study. (2014). Available at:
-
Dalton Transactions Blog. Emily Cuffin-Munday, Development Editor. Available at:
-
MDPI. Degradation of Diclofenac by Bisulfite Coupled with Iron and Manganous Ions: Dual Mechanism, DFT-Assisted Pathway Studies, and Toxicity Assessment. (2024). Available at:
Sources
- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Quaternary Phosphonium Compounds: An Examination of Non-Nitrogenous Cationic Amphiphiles That Evade Disinfectant Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. nobelprize.org [nobelprize.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. From “S” to “O”: experimental and theoretical insights into the atmospheric degradation mechanism of dithiophosphinic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 15. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | TCI AMERICA [tcichemicals.com]
Optimizing Catalytic Yields with [2-(Dicyclohexylphosphino)ethyl]trimethylammonium chloride: A Technical Support Guide
Welcome to the technical support center for [2-(Dicyclohexylphosphino)ethyl]trimethylammonium chloride. As a robust, air-stable precursor to the highly effective dicyclohexylphosphinoethane ligand, this phosphonium salt is engineered to enhance performance in a variety of cross-coupling reactions. Its unique structure, featuring a water-soluble quaternary ammonium group and an electron-rich, bulky phosphine, offers distinct advantages in catalytic processes.
This guide, designed for researchers, chemists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common experimental hurdles and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as a phosphonium salt?
A: this compound is a phosphonium salt that serves as a stable, easy-to-handle precursor for the air-sensitive dicyclohexylphosphino (DCyP) ligand. Many electron-rich trialkylphosphines are prone to rapid oxidation, making them difficult to store and handle.[1][2] Converting the phosphine to its corresponding phosphonium salt via quaternization protects it from oxidation.[1][3] Before the catalytic cycle begins, a base is added to deprotonate the salt in situ, liberating the active, electron-rich phosphine ligand required for catalysis.
Q2: What are the primary applications for this ligand?
A: This ligand is highly effective in palladium-catalyzed cross-coupling reactions. The dicyclohexylphosphino moiety provides the steric bulk and electron-donating properties necessary to facilitate key steps in the catalytic cycle, such as oxidative addition, especially with less reactive substrates like aryl chlorides.[4][5] It is commonly employed in:
-
Suzuki-Miyaura Couplings
-
Buchwald-Hartwig Aminations
-
Heck and Sonogashira Reactions
-
Aqueous-phase catalysis, where the quaternary ammonium group imparts water solubility.[6]
Q3: How should I handle and store this compound?
A: While the phosphonium salt form is significantly more stable than the free phosphine, it is still hygroscopic and should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[2][6] Exposure to moisture can affect reagent stoichiometry and performance.
Q4: What is the solubility profile of this compound?
A: The quaternary ammonium group makes it soluble in polar solvents, including water and alcohols, which is advantageous for aqueous-phase catalysis.[6] Its solubility in common organic solvents used for cross-coupling is variable. Please refer to the table below for general guidance.
| Solvent | Solubility | Notes |
| Water | Soluble | Ideal for green chemistry applications. |
| Methanol, Ethanol | Soluble | Can be used as a solvent or co-solvent. |
| Dichloromethane (DCM) | Moderately Soluble | |
| Tetrahydrofuran (THF) | Sparingly Soluble | |
| Toluene | Sparingly Soluble | Often requires heating to fully dissolve. |
| Dioxane | Sparingly Soluble | |
| Solubility data is approximate. It is recommended to test solubility with small quantities for your specific reaction concentration. |
Troubleshooting Guide for Cross-Coupling Reactions
This section addresses specific issues you may encounter during your experiments. The key to using this reagent successfully is understanding the in situ activation step.
Core Concept: In Situ Ligand Activation
The phosphonium salt is a pre-ligand. It is not catalytically active until the free phosphine is generated. This is achieved through deprotonation by a base.
Caption: In situ generation of the active phosphine ligand.
Issue 1: Low or No Product Conversion
This is the most common issue and can be traced to several factors within the catalytic cycle.
-
The "Why": If the base is not strong enough or is sterically hindered, it cannot efficiently deprotonate the phosphonium salt to generate the free phosphine ligand. Without the active ligand, the palladium catalyst cannot enter the catalytic cycle effectively.
-
Troubleshooting Steps:
-
Evaluate Base Strength: For Suzuki and Heck couplings, carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) are often sufficient. For more demanding reactions like Buchwald-Hartwig aminations, stronger bases like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) may be necessary.[7]
-
Check Stoichiometry: Ensure at least one equivalent of base is present for the deprotonation step, in addition to the amount required for the catalytic cycle itself (e.g., for neutralizing the HX generated).
-
Consider Solubility: The base must have some solubility in the reaction medium to be effective. In biphasic or aqueous systems, the choice of base is critical.[8][9]
-
-
The "Why": Although the phosphonium salt is air-stable, the liberated trialkylphosphine is not.[1] Trace oxygen in the reaction vessel can oxidize the phosphine to the corresponding phosphine oxide, which is catalytically inactive. Additionally, palladium(0) species can agglomerate to form inactive palladium black, especially at high temperatures or low ligand concentrations.[4]
-
Troubleshooting Steps:
-
Rigorous Degassing: Ensure all solvents and reagents are thoroughly degassed using methods like freeze-pump-thaw or by sparging with an inert gas (argon or nitrogen) for at least 30-60 minutes.[10]
-
Maintain Inert Atmosphere: Keep the reaction under a positive pressure of an inert gas throughout the entire setup and reaction time.
-
Optimize Ligand-to-Metal Ratio: A 1:1 to 2:1 ligand-to-palladium ratio is a common starting point.[7] Too little ligand can leave the palladium center exposed and prone to decomposition. Too much ligand can sometimes inhibit catalysis by occupying all coordination sites.
-
Use a Pre-catalyst: Consider using a well-defined palladium pre-catalyst (e.g., a Buchwald G3 or G4 pre-catalyst) which is designed for more controlled activation and can improve catalyst longevity.[11]
-
Caption: Troubleshooting workflow for low product conversion.
Issue 2: Formation of Side Products (e.g., Homocoupling, Protodeboronation)
-
The "Why": Side reactions often compete with the desired cross-coupling pathway. For example, in Suzuki couplings, homocoupling of the boronic acid can occur if the transmetalation step is slow relative to other processes.[12] Protodeboronation (replacement of the boron group with hydrogen) is another common issue, often exacerbated by excess water or base.[4]
-
Troubleshooting Steps:
-
Optimize Solvent and Temperature: The bulky, electron-rich nature of the dicyclohexylphosphino ligand is designed to accelerate oxidative addition and reductive elimination.[5][13] If transmetalation is rate-limiting, adjusting the solvent system can help. For Suzuki reactions, adding a small amount of water to a solvent like dioxane or THF can sometimes accelerate transmetalation. However, too much water can promote protodeboronation.
-
Modify the Base: The choice of base can dramatically influence the rate of transmetalation. A weaker base might slow down protodeboronation but could also hinder the overall catalytic turnover. Screening different bases is recommended.
-
Use Boronic Esters: If protodeboronation is a persistent issue with a specific boronic acid, consider switching to a more stable boronic ester, such as a pinacol or MIDA ester.[4]
-
Issue 3: Difficulty in Product Purification
-
The "Why": The quaternary ammonium nature of the ligand and its byproducts can lead to purification challenges, as these charged species may not behave like typical organic molecules during extraction or chromatography.
-
Troubleshooting Steps:
-
Aqueous Wash: After the reaction is complete, perform several washes with water or brine during the workup. The high polarity of the quaternary ammonium compounds should favor their partitioning into the aqueous layer.
-
Silica Gel Plug: Before full column chromatography, consider passing the crude product through a short plug of silica gel, eluting with a moderately polar solvent (e.g., ethyl acetate/hexanes). This can remove a significant portion of the polar, salt-like impurities.
-
Precipitation/Recrystallization: If the product is a solid, recrystallization is an excellent method to exclude ionic impurities. Alternatively, precipitating the product by adding an anti-solvent (like hexanes) to a solution of the crude material in a solvent like DCM might leave the impurities in the mother liquor.
-
General Protocol for a Suzuki-Miyaura Coupling
This protocol is a starting point and should be optimized for your specific substrates.
-
Reagent Preparation:
-
To an oven-dried Schlenk flask under an argon atmosphere, add the aryl halide (1.0 mmol), boronic acid (1.2-1.5 mmol), and base (e.g., K₃PO₄, 2.0-3.0 mmol).
-
In a separate vial, add the palladium source (e.g., Pd(OAc)₂, 1-2 mol%) and this compound (2-4 mol%).
-
-
Reaction Setup:
-
Add the palladium/ligand mixture to the Schlenk flask.
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed solvent (e.g., Toluene/H₂O 10:1, 0.1 M) via syringe.
-
-
Execution and Monitoring:
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC/LC-MS.
-
-
Workup and Purification:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
References
-
Netherton, M. R., & Fu, G. C. (2001). Air-Stable Trialkylphosphonium Salts: Simple, Practical, and Versatile Replacements for Air-Sensitive Trialkylphosphines. Applications in Stoichiometric and Catalytic Processes. Organic Letters, 3(26), 4295–4298. [Link]
-
Netherton, M. R., & Fu, G. C. (2001). Air-stable trialkylphosphonium salts: simple, practical, and versatile replacements for air-sensitive trialkylphosphines. Applications in stoichiometric and catalytic processes. PubMed. [Link]
-
Netherton, M. R., & Fu, G. C. (2001). Air-Stable Trialkylphosphonium Salts: Simple, Practical, and Versatile Replacements for Air-Sensitive Trialkylphosphines. Massachusetts Institute of Technology. [Link]
-
Ermolaev, V. V., et al. (2020). Sterically Hindered Phosphonium Salts: Structure, Properties and Palladium Nanoparticle Stabilization. MDPI. [Link]
-
Reddy, K. R., et al. (2006). Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. The Journal of Organic Chemistry, 71(16), 6251–6254. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. [Link]
-
Ermolaev, V. V., et al. (2020). (PDF) Sterically Hindered Phosphonium Salts: Structure, Properties and Palladium Nanoparticle Stabilization. ResearchGate. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Nova, A., et al. (2010). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. Journal of Molecular Catalysis A: Chemical, 324(1-2), 39-47. [Link]
-
Reddit. (2019). What's the role of the phosphine ligand in Suzuki couplings?. r/chemistry. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Shi, W., et al. (2017). Optimization of Heck reaction conditions. ResearchGate. [Link]
Sources
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- 3. Air-stable trialkylphosphonium salts: simple, practical, and versatile replacements for air-sensitive trialkylphosphines. Applications in stoichiometric and catalytic processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Yoneda Labs [yonedalabs.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: [2-(Dicyclohexylphosphino)ethyl]trimethylammonium chloride
Welcome to the technical support guide for [2-(Dicyclohexylphosphino)ethyl]trimethylammonium chloride. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered by researchers using this specialized phosphine ligand. Our goal is to equip you with the knowledge to anticipate and resolve potential side reactions, ensuring the success and reproducibility of your experiments.
FAQ 1: My reaction is sluggish or fails to go to completion. What are the likely causes of catalyst deactivation?
This is a common issue that typically points to the degradation of the ligand or the improper formation of the active catalytic species. The two primary culprits are oxidation of the phosphine and decomposition of the quaternary ammonium group.
Answer:
The compound this compound features a bulky, electron-rich dicyclohexylphosphine moiety. While highly effective for activating palladium precursors for cross-coupling reactions, this functional group is susceptible to oxidation, and the quaternary ammonium salt can undergo degradation under certain conditions.[1][2]
A. Phosphine Oxidation: The phosphorus(III) center in the ligand is readily oxidized to a phosphorus(V) species (phosphine oxide) by atmospheric oxygen or other oxidants present in the reaction mixture.[3] Electron-rich alkyl phosphines are particularly prone to this side reaction.[1] This oxidation renders the ligand incapable of coordinating to the metal center, leading to catalyst deactivation.
-
Causality: The lone pair of electrons on the phosphorus atom, which is crucial for coordinating to the palladium center, instead forms a stable P=O double bond. This deactivates the catalytic cycle which relies on the phosphine ligand to stabilize the metal center and facilitate key steps like oxidative addition and reductive elimination.[4]
B. Hofmann Elimination: The quaternary ammonium salt portion of the ligand is generally stable.[5] However, many cross-coupling reactions, such as the Buchwald-Hartwig amination, employ strong bases like sodium tert-butoxide or potassium hydroxide.[6] Under these conditions, particularly at elevated temperatures, the ligand can undergo a Hofmann elimination reaction.[7]
-
Causality: A strong base can abstract a proton from the carbon beta to the positively charged nitrogen atom. This initiates an E2-like elimination, cleaving the C-N bond and yielding trimethylamine and a vinylphosphine species. This new phosphine has different steric and electronic properties and may not be an effective ligand for the desired transformation, leading to reduced catalytic activity.
Troubleshooting Workflow for Catalyst Deactivation
Below is a logical workflow to diagnose and address the root cause of catalyst inactivity.
Caption: Troubleshooting workflow for catalyst deactivation.
FAQ 2: I'm observing unexpected byproducts in my analysis (NMR/LC-MS). What are they likely to be?
The appearance of unexpected signals often corresponds directly to the ligand degradation pathways discussed above. Identifying these byproducts can confirm the cause of reaction failure.
Answer:
The two most common byproducts derived from this compound are its corresponding phosphine oxide and the products of Hofmann elimination.
Byproduct Identification Table
| Potential Byproduct | Structure | Formation Pathway | Analytical Signature |
| Ligand Phosphine Oxide | [2-(Dicyclohexylphosphoryl)ethyl]trimethylammonium chloride | Oxidation | ³¹P NMR: A downfield shift of ~40-50 ppm relative to the starting phosphine ligand. LC-MS: A mass increase of 16 amu (M+16) compared to the starting ligand. |
| Trimethylamine | N(CH₃)₃ | Hofmann Elimination | ¹H NMR: A sharp singlet around 2.2-2.9 ppm (solvent dependent). It is highly volatile and may only be observed in the crude reaction mixture. |
| Dicyclohexylvinylphosphine | (C₆H₁₁)₂PCH=CH₂ | Hofmann Elimination | ³¹P NMR: Signal will appear in the typical phosphine region but will be distinct from the starting ligand. ¹H NMR: Appearance of vinyl protons (typically 5-6.5 ppm). |
Visualizing Side Reactions
The following diagrams illustrate the chemical transformations leading to these common byproducts.
Caption: Hofmann elimination of the ligand.
FAQ 3: How can I effectively remove the ligand and its byproducts during workup?
A key advantage of this ligand's structure is that its ionic nature can be exploited for simplified purification.
Answer:
The quaternary ammonium chloride group imparts high polarity and water solubility to the parent ligand and its primary byproduct, the phosphine oxide. [8]This property allows for a straightforward extractive workup to remove these species from less polar organic products.
Protocol for Extractive Workup
-
Reaction Quenching: After the reaction is complete, cool the mixture to room temperature. If a non-polar organic solvent like toluene or THF was used, carefully quench the reaction with deionized water or a dilute aqueous solution of ammonium chloride.
-
Phase Separation: Transfer the mixture to a separatory funnel. If the reaction solvent is miscible with water (e.g., THF), add a less polar solvent like ethyl acetate or dichloromethane to create a distinct organic layer.
-
Aqueous Extraction: Wash the organic layer with deionized water (2-3 times). The polar ligand and its phosphine oxide byproduct will preferentially partition into the aqueous phase.
-
Brine Wash: Perform a final wash of the organic layer with brine to remove residual water.
-
Drying and Concentration: Dry the isolated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to isolate the crude product, now largely free of the phosphine-based impurities.
Trustworthiness Check: This protocol is self-validating. Successful removal of the byproducts can be confirmed by running a ³¹P NMR on the crude product post-extraction. The absence of major signals in the phosphine/phosphine oxide region indicates an effective wash.
References
-
Tereniak, S. J., Landis, C. R., & Stahl, S. S. (n.d.). Are Phosphines Viable Ligands for Pd-Catalyzed Aerobic Oxidation Reactions? Contrasting Insight. ACS Catalysis. Available at: [Link]
-
Reddit. (2019). Phosphine Ligand Oxidation. r/Chempros. Available at: [Link]
-
Wikipedia. (2023). Quaternary ammonium cation. Available at: [Link]
-
OpenChemHub. (2024). Ligand design for cross-couplings: phosphines. YouTube. Available at: [Link]
-
Kohlpaintner, C., & Beller, M. (2019). Investigations of the generality of quaternary ammonium salts as alkylating agents in direct C–H alkylation reactions: solid alternatives for gaseous olefins. RSC Advances. Available at: [Link]
-
Chemistry LibreTexts. (2015). 21.8: Quaternary Ammonium Salts: Hofmann Elimination. Available at: [Link]
-
Chemistry LibreTexts. (2023). 2.9: Phosphines. Available at: [Link]
-
SACHEM, Inc. (n.d.). Quaternary Ammonium Salts. Available at: [Link]
-
MDPI. (2021). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Available at: [Link]
-
National Institutes of Health (NIH). (2020). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Available at: [Link]
Sources
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- 2. m.youtube.com [m.youtube.com]
- 3. par.nsf.gov [par.nsf.gov]
- 4. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quaternary ammonium cation - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. sacheminc.com [sacheminc.com]
Technical Support Center: Optimizing Selectivity in Catalysis with [2-(Dicyclohexylphosphino)ethyl]trimethylammonium chloride
Welcome to the technical support center for [2-(Dicyclohexylphosphino)ethyl]trimethylammonium chloride, a specialized phosphine ligand for palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot selectivity challenges, ensuring robust and reproducible experimental outcomes.
Introduction to the Catalyst System
This compound is a monodentate phosphine ligand characterized by a bulky, electron-rich dicyclohexylphosphino group and a charged trimethylammonium chloride moiety. The dicyclohexylphosphino group provides the steric bulk and electron-donating properties essential for promoting the formation of highly active, monoligated palladium(0) species, which are crucial for efficient oxidative addition and reductive elimination in catalytic cycles. The quaternary ammonium salt functionality can influence the catalyst's solubility and may play a role in modulating catalyst activity and selectivity through ionic interactions, particularly in different solvent systems.
This guide provides a framework for addressing common selectivity issues encountered when using this ligand in key cross-coupling reactions such as Suzuki-Miyaura coupling and Buchwald-Hartwig amination.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in catalysis?
A1: This ligand is primarily employed in palladium-catalyzed cross-coupling reactions. Its bulky and electron-rich nature makes it particularly suitable for challenging transformations that benefit from highly active catalysts. These include Suzuki-Miyaura couplings involving sterically hindered substrates or less reactive aryl chlorides, and Buchwald-Hartwig aminations.
Q2: What are the most common selectivity challenges encountered with this ligand?
A2: The most frequent selectivity issues include:
-
Chemoselectivity in reactions with multiple reactive sites: For substrates containing multiple halides (e.g., dihaloarenes), achieving selective coupling at a specific position can be challenging.
-
Controlling the degree of substitution: In Buchwald-Hartwig aminations with primary amines, preventing the formation of diarylated products and selectively obtaining the monoarylated amine is a common goal.
-
Minimizing side reactions: Undesired side reactions such as hydrodehalogenation (reduction of the aryl halide) and homocoupling of the starting materials can reduce the yield of the desired product.
Q3: How does the quaternary ammonium group affect the catalytic performance?
A3: The charged trimethylammonium group can influence the catalyst's solubility profile. This may allow for efficient catalysis in a broader range of solvents, including more polar or even aqueous systems. Furthermore, ionic interactions between the ligand and other components in the reaction mixture, such as the base or substrate, could potentially influence the reaction pathway and selectivity.
Q4: What is a good starting point for optimizing a reaction with this ligand?
A4: A logical starting point involves screening key reaction parameters. A general workflow is to first select a suitable palladium precursor and establish a baseline with a common solvent and base combination. Subsequently, systematically vary the ligand-to-palladium ratio, solvent, base, and temperature to identify the optimal conditions for your specific substrate combination.
Troubleshooting Guide: Enhancing Selectivity
This section provides detailed strategies to address specific selectivity problems.
Issue 1: Poor Chemoselectivity in the Cross-Coupling of Dihaloarenes
Problem: The reaction yields a mixture of products from coupling at different halide positions (e.g., C-Cl vs. C-Br).
Causality: The inherent reactivity difference between carbon-halogen bonds (C-I > C-Br > C-Cl) is a primary factor. However, the catalyst's properties, influenced by the ligand and reaction conditions, can either enhance or override this intrinsic selectivity. The choice of solvent can significantly impact which palladium species is active in the catalytic cycle, thereby altering the site of oxidative addition.[1][2]
Troubleshooting Workflow:
Caption: Workflow for optimizing chemoselectivity in dihaloarene coupling.
Step-by-Step Protocol:
-
Solvent Screening: The polarity and coordinating ability of the solvent can dramatically influence selectivity.
-
Nonpolar Solvents (e.g., Toluene, Dioxane): These often favor the formation of a monoligated Pd(PtBu3) species, which can lead to selective reaction at the C-Cl bond in chloroaryl triflates.[1]
-
Polar Aprotic Solvents (e.g., DMF, NMP, Acetonitrile): These solvents can stabilize charged palladium species, potentially inverting selectivity. For instance, in some systems, polar coordinating solvents favor reaction at a triflate group over a chloride.[1][2]
-
Polar Protic Solvents (e.g., t-Butanol, Water): The effect can be complex. While polar, they may not always favor the same pathway as polar aprotic solvents.
-
-
Base Modification: The nature of the base can influence the reaction pathway.
-
Weak Bases (e.g., K3PO4, Cs2CO3): Often a good starting point for sensitive substrates.
-
Strong Bases (e.g., NaOtBu, LHMDS): Can accelerate the reaction but may also lead to side reactions. The choice of base can affect the selectivity in Suzuki-Miyaura reactions by influencing the formation of the active boronate species.[3][4]
-
-
Temperature Adjustment: Lowering the reaction temperature can sometimes enhance selectivity by favoring the reaction pathway with the lower activation energy.
Data Presentation: Solvent Effects on Selectivity
| Solvent Type | Example Solvents | General Impact on Selectivity |
| Nonpolar | Toluene, Dioxane, Hexane | Often favors reaction at the less reactive C-X bond (e.g., C-Cl over C-Br in some systems). |
| Polar Aprotic | DMF, NMP, Acetonitrile | Can favor reaction at the more reactive C-X bond or stabilize alternative catalytic species. |
| Polar Protic | t-Butanol, Isopropanol, Water | Effects are system-dependent and can influence both catalyst stability and reactivity. |
Issue 2: Lack of Selectivity in Mono- vs. Diarylation of Primary Amines
Problem: The Buchwald-Hartwig amination of a primary amine yields a significant amount of the undesired diarylated product.
Causality: After the first C-N bond formation, the resulting secondary amine can compete with the starting primary amine for the aryl halide in a subsequent catalytic cycle. The relative rates of these two couplings determine the product distribution. Bulky ligands are often employed to sterically hinder the formation of the diarylated product.
Troubleshooting Workflow:
Caption: Workflow for enhancing monoarylation selectivity.
Step-by-Step Protocol:
-
Adjust Stoichiometry: Using an excess of the primary amine can statistically favor the monoarylation reaction by increasing its concentration relative to the monoarylated product.
-
Optimize Ligand:Palladium Ratio:
-
Low L/Pd Ratio (e.g., 1:1 to 1.5:1): This can favor the formation of the highly active monoligated palladium species, which, due to the steric bulk of the dicyclohexylphosphino groups, may be more selective for the less hindered primary amine.
-
High L/Pd Ratio (e.g., >2:1): This can lead to the formation of less reactive bis-ligated palladium species, which might exhibit different selectivity.
-
-
Lower Reaction Temperature: Reducing the temperature can often improve selectivity, as the diarylation may have a higher activation energy.
-
Choice of Base: While strong bases like NaOtBu are common, weaker bases such as K3PO4 or Cs2CO3 might offer better selectivity in some cases by slowing down the overall reaction rate.[5]
References
-
Neufeldt, S. R., & Sanford, M. S. (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry, 60(3-4), 406-409. [Link]
-
Larson, N. G., Sandin, M. S., & Neufeldt, S. R. (2022). Solvent coordination to palladium can invert the selectivity of oxidative addition. Chemical Science, 13(3), 746-753. [Link]
-
Dai, J. J., et al. (2014). Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes. Catalysts, 4(3), 307-320. [Link]
-
White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. [Link]
-
Lima, C. G. S., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. European Journal of Organic Chemistry, 2014(13), 2735-2739. [Link]
-
Fors, B. P., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 25(15), 3462. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 55(38), 11472-11487. [Link]
Sources
- 1. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solvent coordination to palladium can invert the selectivity of oxidative addition - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 4. scilit.com [scilit.com]
- 5. researchgate.net [researchgate.net]
Technisches Support-Center: Abbauwege von [2-(Dicyclohexylphosphino)ethyl]trimethylammoniumchlorid
Answering in German.
Willkommen im technischen Support-Center. Dieses Handbuch richtet sich an Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung, die [2-(Dicyclohexylphosphino)ethyl]trimethylammoniumchlorid in ihren Experimenten verwenden. Hier finden Sie detaillierte Anleitungen zur Fehlerbehebung und häufig gestellte Fragen (FAQs), um häufig auftretende Probleme im Zusammenhang mit der Stabilität und dem Abbau dieses Liganden zu lösen.
Abschnitt 1: Häufig gestellte Fragen (FAQs) zur Ligandenstabilität
Dieser Abschnitt befasst sich mit den grundlegenden Aspekten der Stabilität, Handhabung und den Auswirkungen des Abbaus von [2-(Dicyclohexylphosphino)ethyl]trimethylammoniumchlorid.
F1: Was ist der primäre Abbauweg für [2-(Dicyclohexylphosphino)ethyl]trimethylammoniumchlorid?
A1: Der mit Abstand häufigste Abbauweg für diesen und andere tertiäre Phosphinliganden ist die Oxidation des trivalenten Phosphoratoms (P(III)) zum entsprechenden pentavalenten Phosphinoxid (P(V)).[1][2][3] Diese Reaktion ist oft irreversibel unter typischen katalytischen Bedingungen. Die Dicyclohexylphosphingruppe ist aufgrund ihrer elektronenspendenden Natur besonders anfällig für die Oxidation durch Luftsauerstoff.[2]
F2: Wie sollte ich den Liganden lagern und handhaben, um einen Abbau zu verhindern?
A2: Um die Oxidation zu minimieren, ist eine strikte Handhabung unter sauerstofffreien Bedingungen unerlässlich.
-
Lagerung: Lagern Sie den Liganden in einem fest verschlossenen Behälter an einem kühlen, trockenen Ort unter einer inerten Atmosphäre (z. B. Argon oder Stickstoff).[4]
-
Handhabung: Führen Sie alle Manipulationen, wie das Abwiegen und die Zugabe zu Reaktionsgefäßen, in einer Glovebox oder mit Schlenk-Techniken durch.[2] Verwenden Sie entgaste Lösungsmittel, um gelösten Sauerstoff zu entfernen, der den Liganden abbauen könnte.
F3: Meine katalytische Reaktion verläuft langsam oder gar nicht. Wie kann ich feststellen, ob der Abbau des Liganden die Ursache ist?
A3: Eine niedrige oder ausbleibende katalytische Aktivität ist ein häufiges Anzeichen für einen Ligandenabbau.[1][3] Um dies zu bestätigen, sollten Sie die Reinheit des Liganden überprüfen, bevor Sie ihn in der Reaktion verwenden. Die effektivste Methode hierfür ist die ³¹P-NMR-Spektroskopie.[1][5] Ein reiner Ligand zeigt ein einzelnes, scharfes Signal im charakteristischen chemischen Verschiebungsbereich für trivalente Phosphine. Das Auftreten eines zweiten Signals, das deutlich feldabwärts verschoben ist, deutet auf die Bildung des Phosphinoxids hin.
F4: Welche Auswirkungen hat das Phosphinoxid-Nebenprodukt auf meine Reaktion?
A4: Das aus der Oxidation resultierende Phosphinoxid ist im Allgemeinen ein schlechter Ligand für Kreuzkupplungsreaktionen, die von späten Übergangsmetallen wie Palladium katalysiert werden.[6][7] Phosphinoxide sind harte Lewis-Basen, die über das Sauerstoffatom an das Metallzentrum binden.[6][8] Diese Koordination ist in der Regel schwach und verändert die elektronischen Eigenschaften des Metallzentrums auf eine Weise, die die kritischen Schritte des katalytischen Zyklus, wie die reduktive Eliminierung, nicht mehr effizient fördert. Dies führt zur Deaktivierung des Katalysators und damit zu einer geringen oder keiner Produktausbeute.[1]
Abschnitt 2: Anleitungen zur Fehlerbehebung
Dieser Abschnitt bietet schrittweise Anleitungen zur Diagnose und Lösung von Problemen, die auf den Abbau von Liganden zurückzuführen sind.
Anleitung 1: Geringe oder keine katalytische Aktivität
Wenn Ihre Reaktion eine unerwartet niedrige Ausbeute aufweist, folgen Sie diesem Arbeitsablauf, um die Ursache zu ermitteln.
Workflow zur Fehlerbehebung bei geringer katalytischer Aktivität
Abbildung 1: Ein Entscheidungsbaum zur systematischen Fehlersuche bei geringer katalytischer Aktivität.
Anleitung 2: Deaktivierung des Katalysators während der Reaktion
Manchmal startet eine Reaktion gut, stoppt aber vorzeitig. Dies kann auf einen langsamen Abbau des Liganden unter den Reaktionsbedingungen hindeuten.
| Mögliche Ursache | Erklärung | Lösungsvorschlag |
| Langsame Oxidation | Spuren von Sauerstoff im System oder in den Reagenzien bauen den Liganden im Laufe der Zeit ab. | Verbessern Sie die Entgasungstechniken (z. B. durch mehrfache Frier-Pump-Trocknungs-Zyklen). Verwenden Sie hochreine Reagenzien. |
| Thermische Instabilität | Hohe Reaktionstemperaturen können den Abbau des Liganden oder des Metall-Ligand-Komplexes beschleunigen.[1] | Führen Sie die Reaktion bei der niedrigsten Temperatur durch, die eine akzeptable Reaktionsgeschwindigkeit ermöglicht. Führen Sie eine Temperatur-Screening-Studie durch. |
| Inkompatibilität mit Reagenzien | Starke Oxidationsmittel oder andere inkompatible Substanzen im Reaktionsgemisch können den Liganden direkt angreifen. | Überprüfen Sie die Kompatibilität aller Reagenzien. Führen Sie Kontrollexperimente ohne das Substrat durch, um die Stabilität des Katalysators unter den Reaktionsbedingungen zu testen. |
Abschnitt 3: Analytische Protokolle zur Qualitätskontrolle
Die regelmäßige Überprüfung der Ligandenreinheit ist entscheidend für reproduzierbare Ergebnisse.
Protokoll 1: Bestimmung der Ligandenreinheit mittels ³¹P-NMR-Spektroskopie
Diese Methode ist der Goldstandard zur Quantifizierung der Oxidation von Phosphinliganden.[1][5]
-
Probenvorbereitung: Lösen Sie unter inerter Atmosphäre (in einer Glovebox) ca. 10-15 mg des Liganden in 0,6 ml eines deuterierten Lösungsmittels (z. B. CDCl₃ oder C₆D₆), das zuvor entgast wurde.
-
Verschließen und Messen: Überführen Sie die Lösung in ein NMR-Röhrchen und verschließen Sie es mit einer Kappe, die mit Parafilm gesichert ist, um das Eindringen von Luft zu minimieren.
-
Spektrenaufnahme: Nehmen Sie ein protonenentkoppeltes ³¹P-NMR-Spektrum auf. Eine externe Referenz wie 85% H₃PO₄ wird typischerweise verwendet (δ = 0 ppm).
-
Datenauswertung:
-
Identifizieren Sie das Signal für das intakte P(III)-Phosphin. Für Dicyclohexylphosphine liegt dies typischerweise in einem charakteristischen Bereich (konsultieren Sie die Literatur oder ein Referenzspektrum).
-
Suchen Sie nach dem Signal des entsprechenden P(V)-Phosphinoxids. Dieses Signal ist typischerweise um 30-50 ppm feldabwärts verschoben im Vergleich zum Phosphin.
-
Integrieren Sie beide Signale, um das prozentuale Verhältnis von Phosphin zu Phosphinoxid zu bestimmen. Ein Ligand gilt als hochrein, wenn der Anteil des Phosphinoxids <1-2% beträgt.
-
| Spezies | Typische ³¹P-chemische Verschiebung (δ, ppm) |
| R₃P (Trivalentes Phosphin) | Variabel, oft im Bereich von -10 bis +40 ppm |
| R₃P =O (Pentavalentes Phosphinoxid) | Deutlich feldabwärts, oft im Bereich von +30 bis +80 ppm |
Protokoll 2: Robuste HPLC-Analyse zur Vermeidung von On-Column-Oxidation
Die HPLC-Analyse von leicht oxidierbaren Phosphinen ist eine Herausforderung, da die Oxidation direkt auf der Säule stattfinden kann, was zu ungenauen Ergebnissen führt.[5][9] Eine robuste Methode umgeht dieses Problem.
-
Problem: Standard-HPLC-Methoden mit Umkehrphasen können zur Oxidation des Phosphins während der Analyse führen, was die Menge des Phosphinoxid-Abbauprodukts fälschlicherweise erhöht.[5]
-
Lösung: Fügen Sie der wässrigen mobilen Phase eine geringe Menge eines Reduktionsmittels hinzu. Tris(2-carboxyethyl)phosphin (TCEP) hat sich als sehr wirksam erwiesen.[9][10]
-
Schritt-für-Schritt-Methode:
-
Bereiten Sie Ihre mobile Phase wie gewohnt vor (z. B. ein Gemisch aus Acetonitril und Wasser).
-
Fügen Sie der wässrigen Komponente der mobilen Phase eine geringe Konzentration TCEP hinzu (z. B. 0,1 mM).
-
Lassen Sie das System äquilibrieren, um die Säule zu passivieren.
-
Injizieren Sie Ihre in einem geeigneten, entgasten Lösungsmittel gelöste Probe.
-
Quantifizieren Sie die Peaks für den Liganden und das potenzielle Oxid-Nebenprodukt anhand von Referenzstandards.
-
Abschnitt 4: Visualisierung der Abbauwege
Das Verständnis der chemischen Umwandlungen während des Abbaus ist entscheidend.
Abbildung 2: Die primären und sekundären Abbauwege für [2-(Dicyclohexylphosphino)ethyl]trimethylammoniumchlorid.
Referenzen
-
Technical Support Center: Troubleshooting Low Catalytic Turnover with Phosphine Ligands - Benchchem. (URL: )
-
Phosphine oxides - Wikipedia. (URL: )
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Technical Support Center: Preventing Phosphine Ligand Decomposition in Catalysis - Benchchem. (URL: )
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Transition metal complexes of phosphine oxides - Wikipedia. (URL: )
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Transition metal complexes of phosphine oxides - Grokipedia. (URL: )
-
A Robust HPLC Method for Easily Oxidizable Phosphine Ligand Analysis - PubMed. (URL: [Link])
-
Phosphine Oxides as Stabilizing Ligands for the Palladium-Catalyzed Cross-Coupling of Potassium Aryldimethylsilanolates - PMC - NIH. (URL: [Link])
-
Robust HPLC Method for Easily Oxidizable Phosphine Ligand Analysis - Oxford Academic. (URL: [Link])
-
Mixed Phosphine−Phosphine Oxide Ligands | Chemical Reviews - ACS Publications. (URL: [Link])
-
Robust HPLC Method for Easily Oxidizable Phosphine Ligand Analysis - Oxford Academic. (URL: [Link])
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- 6. Transition metal complexes of phosphine oxides - Wikipedia [en.wikipedia.org]
- 7. Phosphine Oxides as Stabilizing Ligands for the Palladium-Catalyzed Cross-Coupling of Potassium Aryldimethylsilanolates - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. A Robust HPLC Method for Easily Oxidizable Phosphine Ligand Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
Technical Support Center: A Guide to Stabilizing [2-(Dicyclohexylphosphino)ethyl]trimethylammonium chloride in Solution
Welcome to the technical support guide for [2-(Dicyclohexylphosphino)ethyl]trimethylammonium chloride. This document is designed for researchers, chemists, and drug development professionals who utilize this versatile phosphine ligand in their work. Our goal is to provide you with in-depth, field-proven insights to help you navigate the challenges of its solution-phase stability, ensuring the reliability and reproducibility of your experiments.
This ligand possesses a unique bifunctional structure: a bulky, electron-rich dicyclohexylphosphine group, characteristic of highly effective Buchwald-type ligands for cross-coupling reactions, and a quaternary ammonium chloride salt, which imparts aqueous solubility or serves as a phase-transfer agent.[1] This duality, while advantageous, also introduces specific stability challenges that must be carefully managed. This guide moves beyond simple instructions to explain the underlying chemical principles, empowering you to troubleshoot issues effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and stability of this compound.
Q1: What is the primary application of this ligand? A: This is a monodentate phosphine ligand, often used in transition-metal-catalyzed reactions, particularly palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings.[2] The bulky and electron-donating dicyclohexylphosphine moiety helps to form highly active, monoligated palladium complexes, which can accelerate key steps in the catalytic cycle.[3] The integrated trimethylammonium salt group can be used to tune solubility or facilitate reactions in biphasic systems.
Q2: What are the main causes of its degradation in solution? A: There are two primary degradation pathways corresponding to the two functional ends of the molecule:
-
Oxidation of the Phosphine: The trivalent phosphorus (P(III)) atom is susceptible to oxidation by atmospheric oxygen, forming the corresponding pentavalent phosphine oxide (P(V)).[4] This is the most common and rapid degradation pathway.
-
Decomposition of the Quaternary Ammonium Group: Under basic conditions, the quaternary ammonium salt can undergo Hofmann elimination, a well-documented degradation pathway for such cations.[5]
Q3: Are there any visual indicators of ligand degradation? A: Visually, degradation can be subtle. A freshly prepared solution in an appropriate organic solvent should be clear and colorless. The formation of a slight haze, turbidity, or fine white precipitate upon standing could indicate the formation of the less soluble phosphine oxide or other degradation byproducts. However, significant degradation can occur without any obvious visual change. Therefore, analytical confirmation is crucial.
Q4: Is it possible to prepare a stock solution for long-term storage? A: Long-term storage of this ligand in solution is challenging but possible with stringent precautions. The key is to use a high-purity, anhydrous, and deoxygenated solvent and to store the solution under a heavy inert atmosphere (like Argon or Nitrogen) at low temperatures (e.g., -20°C). Even under these conditions, periodic quality control is recommended.
Section 2: Understanding the Core Degradation Pathways
A fundamental understanding of how the ligand degrades is critical for designing stable experimental systems.
Pathway 1: Oxidation of the Dicyclohexylphosphine Moiety
The phosphorus lone pair that is essential for coordinating to the metal catalyst is also the site of unwanted oxidation. Trivalent phosphines are readily oxidized to phosphine oxides, which are generally poor ligands for the catalytic metal centers used in cross-coupling.[4] This process renders the ligand inactive and can significantly slow down or halt a catalytic reaction.
Causality: The rate of oxidation is influenced by several factors:
-
Oxygen: The primary oxidant. Even trace amounts of dissolved oxygen in a solvent can cause significant degradation over time.
-
Electron Density: The dicyclohexyl groups are alkyl substituents, which make the phosphorus atom highly electron-rich and thus more susceptible to oxidation compared to arylphosphines.[6][7]
-
Steric Hindrance: While the bulky cyclohexyl groups provide some kinetic protection against oxidation, they do not prevent it entirely.[6]
Caption: Fig 1. Oxidation of the phosphine ligand.
Pathway 2: Degradation of the Trimethylammonium Moiety
The quaternary ammonium group is generally stable under neutral or acidic conditions but becomes a liability in the presence of a strong base. This is highly relevant as many cross-coupling reactions are run with bases like sodium tert-butoxide, carbonates, or phosphates.
Causality: The primary mechanism is Hofmann Elimination , where a base abstracts a proton from the carbon beta to the positively charged nitrogen atom, leading to the formation of an alkene (vinyl dicyclohexylphosphine) and trimethylamine.[5]
Caption: Fig 2. Base-mediated Hofmann Elimination.
Section 3: Troubleshooting Common Experimental Issues
| Problem Encountered | Probable Cause & Explanation | Recommended Action |
| Inconsistent or Decreased Catalytic Activity | Phosphine Oxidation: This is the most likely culprit. The concentration of the active P(III) ligand has decreased, leading to a lower concentration of the active catalyst. The resulting phosphine oxide does not effectively participate in the catalytic cycle.[4] | Prepare fresh solutions of the ligand immediately before use using deoxygenated solvents. Verify the purity of your solid ligand; if it's old, it may have oxidized even in the solid state. Analyze the ligand solution via ³¹P NMR (see Protocol 4.2). |
| Formation of Unidentified Side Products | Hofmann Elimination: If your reaction runs under basic conditions, the vinyl phosphine generated via Hofmann elimination can act as a different ligand, potentially leading to alternative, undesired reaction pathways or catalyst deactivation. | If possible, choose a milder base or add the ligand to the reaction mixture just before the base. Consider running the reaction at a lower temperature to disfavor the elimination pathway. |
| Solution Appears Cloudy or Contains Precipitate | Phosphine Oxide Formation: The phosphine oxide derivative is often more polar and may have different solubility properties than the parent phosphine ligand, potentially causing it to precipitate from non-polar organic solvents. | Filter the solution before use, but recognize this is a sign of significant degradation and the solution's concentration is no longer reliable. The best course of action is to discard the solution and prepare a fresh batch under inert conditions. |
Section 4: Validated Protocols for Handling & Analysis
Adhering to strict, validated protocols is the most effective way to ensure the integrity of the ligand.
Protocol 4.1: Preparing a Stabilized Stock Solution
This protocol describes the preparation of a stock solution using standard air-free (Schlenk) techniques.
Materials:
-
This compound (solid)
-
Anhydrous, deoxygenated solvent (e.g., Toluene, THF, Dioxane)
-
Schlenk flask with a magnetic stir bar
-
Gas-tight syringe
-
Inert gas line (Argon or high-purity Nitrogen)
Procedure:
-
Preparation: Dry the Schlenk flask under vacuum with gentle heating and backfill with inert gas three times.
-
Weighing: Quickly weigh the required amount of the solid ligand and add it to the flask under a positive flow of inert gas.
-
Solvent Addition: Add the desired volume of anhydrous, deoxygenated solvent to the flask via a cannula or gas-tight syringe.
-
Dissolution: Seal the flask and stir the mixture until the solid is fully dissolved.
-
Storage: Wrap the flask's stopper and sidearm with paraffin film. Store in the dark (e.g., by wrapping in aluminum foil) at low temperature (-20°C is recommended).
Caption: Fig 3. Workflow for preparing a stabilized ligand solution.
Protocol 4.2: Monitoring Ligand Integrity via ³¹P NMR Spectroscopy
³¹P NMR is the most direct method for quantifying the ratio of active phosphine to inactive phosphine oxide.[4]
Procedure:
-
Sample Prep: Under an inert atmosphere (in a glovebox), carefully take an aliquot of your ligand solution and dilute it with a deuterated solvent (e.g., C₆D₆ or CDCl₃) in an NMR tube.
-
Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum.
-
Analysis:
-
Active Ligand: The dicyclohexylphosphine (P(III)) signal will appear at a characteristic chemical shift.
-
Degradation Product: The corresponding phosphine oxide (P(V)) will appear as a separate peak, typically shifted significantly downfield (to a higher ppm value) from the parent phosphine.
-
Quantification: The relative integrity of the ligand can be determined by integrating the two peaks. Purity % = [Integral(P(III)) / (Integral(P(III)) + Integral(P(V)))] * 100.
-
Protocol 4.3: Robust Analysis by HPLC
Analysis of phosphine ligands by HPLC can be challenging due to their propensity for on-column oxidation, which can give a false impression of a low-purity sample.[4][8]
Expert Insight: Research has shown that on-column degradation is a significant issue for easily oxidizable phosphines.[8] A self-validating method involves adding a sacrificial reducing agent to the mobile phase.
Recommendation: To develop a robust HPLC method, consider adding a trace amount of a reducing agent like tris(2-carboxyethyl)phosphine (TCEP) to the aqueous mobile phase.[8] TCEP serves to passivate the column and prevent on-column oxidation of the analyte, leading to much more accurate and reproducible results.[8][9]
References
-
OpenChemHub. (2024). Ligand design for cross-couplings: phosphines. YouTube. [Link]
-
Surry, D. S., & Buchwald, S. L. (2011). Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. PMC - NIH. [Link]
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. PMC - NIH. [Link]
-
Weisel, L., et al. (2023). Robust HPLC Method for Easily Oxidizable Phosphine Ligand Analysis. Oxford Academic, Journal of Chromatographic Science. [Link]
-
Weisel, L., et al. (2023). A Robust HPLC Method for Easily Oxidizable Phosphine Ligand Analysis. PubMed. [Link]
-
He, Y., et al. (2023). Robust HPLC Method for Easily Oxidizable Phosphine Ligand Analysis. Oxford Academic, Journal of Chromatographic Science. [Link]
-
LibreTexts Chemistry. (2023). 2.9: Phosphines. [Link]
-
El-Azzami, M., et al. (2019). Hydroxide Degradation Pathways for Substituted Trimethylammonium Cations: A DFT Study. ResearchGate. [Link]
Sources
- 1. merckmillipore.com [merckmillipore.com]
- 2. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. academic.oup.com [academic.oup.com]
- 9. A Robust HPLC Method for Easily Oxidizable Phosphine Ligand Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of [2-(Dicyclohexylphosphino)ethyl]trimethylammonium chloride
Welcome to the technical support center for the synthesis of [2-(Dicyclohexylphosphino)ethyl]trimethylammonium chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls encountered during the synthesis of this important phosphonium salt, which sees use as a ligand in various catalytic reactions. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to enhance your synthetic success.
I. Troubleshooting Guide
This section addresses common issues encountered during the synthesis, providing explanations for the underlying causes and actionable solutions.
Question 1: Why is my reaction yield low or the reaction failing to proceed to completion?
Low yields in the quaternization of dicyclohexylphosphine with (2-chloroethyl)trimethylammonium chloride are a frequent issue. The root causes can often be traced to reactant quality, reaction conditions, or the inherent reactivity of the starting materials.
Underlying Causes and Solutions:
-
Purity and Stability of Dicyclohexylphosphine: Dicyclohexylphosphine is a pyrophoric compound, meaning it can ignite spontaneously on contact with air.[1][2] It is also highly susceptible to oxidation. The presence of dicyclohexylphosphine oxide will not participate in the desired reaction, thereby reducing the yield.
-
Solution: Always handle dicyclohexylphosphine under an inert atmosphere (e.g., argon or nitrogen).[2] Use freshly distilled or purchased high-purity reagent. If you suspect oxidation, the phosphine can be purified, but this is a hazardous procedure and should only be attempted by experienced chemists with appropriate safety precautions.
-
-
Steric Hindrance: The reaction is an SN2 type nucleophilic substitution where the phosphorus atom of dicyclohexylphosphine attacks the electrophilic carbon of (2-chloroethyl)trimethylammonium chloride. The two bulky cyclohexyl groups on the phosphine can sterically hinder this approach.[3]
-
Solution: While you cannot change the sterics of the reactants, optimizing reaction conditions can help overcome this barrier. Increasing the reaction temperature can provide the necessary activation energy. Prolonging the reaction time may also drive the reaction to completion.
-
-
Solvent Choice: The choice of solvent is critical. The reaction involves a neutral phosphine and a charged ammonium salt. A solvent that can solubilize both species to some extent is necessary.
-
Solution: Aprotic polar solvents such as acetonitrile or N,N-dimethylformamide (DMF) are often good choices. It is crucial to use anhydrous solvents, as water can react with the phosphine.[4]
-
-
Leaving Group: The chloride on (2-chloroethyl)trimethylammonium chloride is a moderately good leaving group.
-
Solution: If yields are consistently low, consider synthesizing the analogous (2-bromoethyl)trimethylammonium bromide or (2-iodoethyl)trimethylammonium iodide. Bromide and iodide are better leaving groups and can significantly increase the reaction rate.
-
Question 2: I'm observing the formation of significant byproducts. What are they and how can I minimize them?
The primary byproduct is often dicyclohexylphosphine oxide, resulting from the reaction of the starting phosphine with trace amounts of oxygen.
Identification and Mitigation:
-
Dicyclohexylphosphine Oxide: This byproduct is readily identifiable by 31P NMR spectroscopy, showing a characteristic downfield shift compared to the starting phosphine.
-
Mitigation: The most effective way to prevent its formation is to rigorously exclude air from the reaction. This involves using degassed solvents and maintaining a positive pressure of an inert gas throughout the setup, reaction, and workup.
-
-
Elimination Products: Although less common with a primary alkyl halide, elimination reactions can sometimes occur, especially at higher temperatures with sterically hindered bases (if any are present).
-
Mitigation: Careful control of the reaction temperature is key. Use the lowest temperature that allows for a reasonable reaction rate.
-
Question 3: My final product is difficult to purify and I'm struggling with crystallization. What are some effective purification strategies?
Phosphonium salts can be challenging to purify due to their ionic nature and potential hygroscopicity.[4]
Purification and Crystallization Techniques:
-
Initial Workup: After the reaction is complete, the solvent can be removed under reduced pressure. The resulting crude product can then be washed with a non-polar solvent like hexane to remove any unreacted dicyclohexylphosphine.
-
Recrystallization: This is the most common method for purifying phosphonium salts.
-
Solvent Selection: A good solvent system for recrystallization will dissolve the product at an elevated temperature but result in low solubility at room temperature or below. Common solvent systems include:
-
Dichloromethane/diethyl ether
-
Ethanol/diethyl ether
-
Acetonitrile/diethyl ether
-
-
Procedure: Dissolve the crude product in a minimal amount of the hot primary solvent (e.g., dichloromethane or ethanol). Slowly add the anti-solvent (e.g., diethyl ether) until the solution becomes cloudy. Gently warm the mixture until it becomes clear again, and then allow it to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer.[4]
-
-
Dealing with Oils: If the product "oils out" instead of crystallizing, it may be due to residual solvent or the presence of impurities.
-
Solution: Try redissolving the oil in a small amount of solvent and adding a different anti-solvent. Sometimes, scratching the inside of the flask with a glass rod at the liquid-air interface can induce crystallization. Seeding with a small crystal of the pure product, if available, is also very effective.[4]
-
II. Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature and reaction time for the synthesis? A1: This is highly dependent on the specific reagents and solvent used. A good starting point is to run the reaction in acetonitrile at reflux (approximately 82°C) and monitor the progress by TLC or 31P NMR. The reaction may take anywhere from a few hours to several days to reach completion.
Q2: How should I handle and store dicyclohexylphosphine? A2: Dicyclohexylphosphine is pyrophoric and air-sensitive.[1][2] It should be stored in a sealed container under an inert atmosphere (e.g., in a glovebox or a sealed ampoule).[2] All transfers should be done using syringe techniques under a positive pressure of argon or nitrogen.
Q3: Can I use a different phosphine for this reaction? A3: Yes, the general principle of quaternization applies to other phosphines. However, the reactivity will be influenced by the steric bulk and electronic properties of the phosphine. For example, less sterically hindered phosphines like triphenylphosphine may react more readily.[5]
Q4: Is a catalyst necessary for this reaction? A4: Generally, the quaternization of phosphines with primary alkyl halides does not require a catalyst. However, for less reactive systems, such as those involving aryl halides, a nickel catalyst can sometimes be employed to facilitate the reaction.[6][7]
Q5: How can I monitor the progress of the reaction? A5:
-
Thin-Layer Chromatography (TLC): The product, being a salt, will have a much lower Rf value than the starting phosphine on a silica gel plate.
-
31P NMR Spectroscopy: This is an excellent technique to monitor the disappearance of the starting phosphine signal and the appearance of the phosphonium salt product signal, which will be at a different chemical shift.
III. Experimental Protocols & Data
Table 1: Recommended Reaction Conditions
| Parameter | Recommended Value | Notes |
| Solvent | Anhydrous Acetonitrile | Ensure the solvent is thoroughly dried and degassed. |
| Temperature | Reflux (~82°C) | Lower temperatures may lead to very slow reaction rates. |
| Reaction Time | 24 - 72 hours | Monitor by TLC or 31P NMR for completion. |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial to prevent oxidation of the phosphine. |
| Reagent Ratio | 1:1 to 1:1.1 | A slight excess of the alkyl halide can be used. |
Detailed Synthesis Protocol
Materials:
-
Dicyclohexylphosphine
-
(2-Chloroethyl)trimethylammonium chloride
-
Anhydrous acetonitrile
-
Anhydrous diethyl ether
-
Standard glassware for inert atmosphere chemistry (Schlenk line or glovebox)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add (2-chloroethyl)trimethylammonium chloride (1.0 eq).
-
Add anhydrous acetonitrile via cannula to dissolve the salt.
-
In a separate flame-dried flask, dissolve dicyclohexylphosphine (1.0 eq) in anhydrous acetonitrile.
-
Transfer the dicyclohexylphosphine solution to the flask containing the ammonium salt via cannula with stirring.
-
Heat the reaction mixture to reflux and maintain for 24-72 hours.
-
Monitor the reaction progress by TLC or by taking aliquots for 31P NMR analysis.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Wash the crude solid with anhydrous diethyl ether to remove any unreacted dicyclohexylphosphine.
-
Recrystallize the solid product from a suitable solvent system (e.g., hot ethanol and diethyl ether).
-
Dry the purified crystals under vacuum to obtain this compound as a white solid.
IV. Visualizing the Workflow
Diagram 1: Synthesis Workflow
Caption: A flowchart of the synthesis of this compound.
Diagram 2: Troubleshooting Logic
Caption: A troubleshooting decision tree for low-yield synthesis reactions.
V. References
-
Gelest, Inc. (n.d.). DICYCLOHEXYLPHOSPHINE. Retrieved from [Link]
-
Gelest, Inc. (2015, December 18). Safety Data Sheet: DICYCLOHEXYLPHOSPHINE. Retrieved from [Link]
-
Chen, W., et al. (2020). Synthesis of Aryldiphenylphosphine Oxides by Quaternization of Tertiary Diphenylphosphines with Aryl Bromides Followed by the Wittig Reaction. ACS Omega, 5(26), 16035–16045. [Link]
-
Chen, W., et al. (2020). Synthesis of Aryldiphenylphosphine Oxides by Quaternization of Tertiary Diphenylphosphines with Aryl Bromides Followed by the Wittig Reaction. National Center for Biotechnology Information. [Link]
-
K. Leduskrasts. (2018, May 23). How to recrystallize phosphonium salt? ResearchGate. Retrieved from [Link]
-
Kriggy_. (2014, December 18). My phosphonium salt forming reaction (Ph3P + primary R-Br or R-I) produces a major impurity (about 30%) and I can't figure out how to improve this reaction. Any Ideas? Reddit. Retrieved from [Link]
-
Kovács, T., et al. (2008). Synthesis of Phosphonium Salts—Phosphine Structure and Inorganic Salts Effects. Phosphorus, Sulfur, and Silicon and the Related Elements, 183(1), 1-10. [Link]
Sources
- 1. gelest.com [gelest.com]
- 2. gelest.com [gelest.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Synthesis of Aryldiphenylphosphine Oxides by Quaternization of Tertiary Diphenylphosphines with Aryl Bromides Followed by the Wittig Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of [2-(Dicyclohexylphosphino)ethyl]trimethylammonium chloride
Welcome to the Technical Support Center for the purification of [2-(Dicyclohexylphosphino)ethyl]trimethylammonium chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this reagent in high purity. As a quaternary phosphonium salt with bulky, aliphatic substituents, its purification can present unique challenges compared to more common arylphosphonium salts. This document provides a structured approach to overcoming these obstacles, ensuring the integrity of your downstream applications.
I. Understanding the Compound: Key Physicochemical Properties
Before delving into purification techniques, a fundamental understanding of the compound's properties is essential for troubleshooting.
| Property | Value | Significance for Purification |
| Appearance | White to off-white solid, powder, or crystals | A significant deviation in color (e.g., yellow or brown) may indicate the presence of impurities, such as oxidized phosphine species. |
| Melting Point | 223 °C (decomposes)[1] | A broad or depressed melting point is a classic indicator of impurity. The decomposition at the melting point underscores the importance of controlled heating during purification. |
| Air Sensitivity | The dicyclohexylphosphine group is susceptible to oxidation. | All purification steps should ideally be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the formation of the corresponding phosphine oxide. |
| Purity (Commercial) | Typically available in 95% to 98%+ purity.[2][3] | Even commercially available material may require further purification depending on the stringency of the application. |
II. Troubleshooting Common Purification Issues
This section addresses frequently encountered problems during the purification of this compound in a question-and-answer format.
Question 1: My final product is an oil or a sticky solid and will not crystallize. What should I do?
This is a common issue with phosphonium salts, often caused by the presence of residual solvents or impurities that inhibit lattice formation.
-
Initial Step: Trituration. Vigorously stirring or grinding the oily product with a non-polar solvent in which the salt is insoluble can induce solidification.
-
Recommended Solvents: Diethyl ether, pentane, or hexanes.
-
Rationale: These solvents will wash away non-polar impurities and can help to disrupt the amorphous state, encouraging crystallization.
-
-
If Trituration Fails: Solvent Removal. Ensure all solvents from the reaction are thoroughly removed under high vacuum. Co-evaporation with a dry, non-polar solvent like toluene can help azeotropically remove trace amounts of water or other volatile impurities.
-
Advanced Technique: Antisolvent Precipitation. Dissolve the oil in a minimal amount of a good solvent (e.g., dichloromethane or ethanol) and then slowly add a poor solvent (e.g., diethyl ether or hexanes) until the solution becomes cloudy. Warming the mixture to redissolve the solid and then allowing it to cool slowly can promote the formation of crystals.
Question 2: After purification, my product still contains unreacted dicyclohexylphosphine or its oxide. How can I remove these?
Dicyclohexylphosphine is a common starting material for the synthesis of this compound and is prone to oxidation, forming dicyclohexylphosphine oxide.
-
For Unreacted Dicyclohexylphosphine: This impurity is less polar than the desired salt. Washing the crude product with a non-polar solvent like hexanes or diethyl ether is often effective.
-
For Dicyclohexylphosphine Oxide: This impurity is more polar and can be challenging to remove.
-
Recrystallization: A carefully executed recrystallization is the most effective method. The recommended procedure is detailed in the protocols section below.
-
Column Chromatography: While not ideal for large quantities due to the ionic nature of the product, silica gel chromatography using a polar eluent system (e.g., dichloromethane/methanol gradient) can be employed for small-scale purification. The phosphine oxide will typically elute before the highly polar phosphonium salt.
-
Question 3: The yield of my recrystallization is very low. How can I improve it?
Low recovery can be due to several factors, including using too much solvent or premature crystallization.
-
Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the solid. Using an excessive volume will result in a significant portion of the product remaining in the mother liquor upon cooling.
-
Cooling Rate: Allow the solution to cool slowly to room temperature before further cooling in an ice bath or freezer. Slow cooling encourages the formation of larger, purer crystals and minimizes the amount of product that "crashes out" of solution with impurities.
-
Mother Liquor Recovery: The mother liquor can be concentrated and a second crop of crystals can be obtained. However, this second crop may be of lower purity and should be analyzed separately.
III. Detailed Purification Protocols
A. Recrystallization from Ethanol and Diethyl Ether
This is the primary and most effective method for purifying this compound.
Protocol:
-
Place the crude phosphonium salt in a flask equipped with a reflux condenser and a magnetic stir bar.
-
Under an inert atmosphere (e.g., nitrogen or argon), add a minimal amount of hot ethanol (approximately 60°C) to the flask with stirring until the solid is completely dissolved.
-
Once dissolved, remove the heat source and allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath and then transfer to a freezer at -20°C for several hours to maximize crystal formation.
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold diethyl ether to remove any remaining soluble impurities.
-
Dry the purified crystals under high vacuum to remove all residual solvents.
B. Trituration for Removal of Non-Polar Impurities
Protocol:
-
Place the crude, oily, or solid product in a flask with a magnetic stir bar.
-
Add a sufficient volume of a non-polar solvent such as hexanes or diethyl ether.
-
Stir the mixture vigorously at room temperature for 30-60 minutes. If the product is a solid, gently grind it with a spatula during stirring to break up any clumps.
-
If a solid product is present, collect it by vacuum filtration. If the product remains an oil, carefully decant the solvent.
-
Repeat the washing process with fresh solvent as needed.
-
Dry the final product under high vacuum.
IV. Visualizing the Purification Workflow
The following diagram illustrates the decision-making process for the purification of this compound.
Caption: A decision-tree diagram for the purification of this compound.
V. Frequently Asked Questions (FAQs)
-
Q1: Why is it important to use an inert atmosphere?
-
A1: The phosphine group in the molecule is susceptible to oxidation by atmospheric oxygen, which would form the corresponding phosphine oxide as an impurity. Performing the purification under nitrogen or argon minimizes this side reaction.
-
-
Q2: Can I use other solvents for recrystallization?
-
A2: While the ethanol/diethyl ether system is well-documented, other polar solvents like methanol or isopropanol could potentially be used. However, solubility tests should be performed on a small scale first. The ideal solvent will dissolve the compound when hot but have low solubility when cold.
-
-
Q3: My compound turns yellow upon storage, even after purification. What is happening?
-
A3: Yellowing can be a sign of slow decomposition or oxidation. Store the purified compound in a tightly sealed container under an inert atmosphere and in a cool, dark place to prolong its shelf life.
-
-
Q4: What are the typical impurities from the synthesis?
-
A4: The synthesis typically involves the reaction of a 2-(dicyclohexylphosphino)ethyl halide with trimethylamine. Potential impurities include unreacted starting materials and the aforementioned dicyclohexylphosphine oxide. The nature and amount of impurities will depend on the specific synthetic route and reaction conditions used.
-
VI. References
-
Ereztech. 2-(Dicyclohexylphosphinoethyl)trimethylammonium chloride. [Link]
Sources
How to increase the efficiency of Buchwald-Hartwig amination with [2-(Dicyclohexylphosphino)ethyl]trimethylammonium chloride
Technical Support Center: Optimizing Buchwald-Hartwig Amination with Amphos Ligand
Welcome to the technical support resource for the Buchwald-Hartwig amination using [2-(Dicyclohexylphosphino)ethyl]trimethylammonium chloride, commonly known as Amphos . This guide is designed for researchers, chemists, and drug development professionals to enhance reaction efficiency, troubleshoot common issues, and leverage the unique properties of this water-soluble phosphine ligand.
Frequently Asked Questions (FAQs)
Q1: What is Amphos, and what are its primary advantages in a Buchwald-Hartwig reaction?
Amphos, or this compound, is a monodentate, electron-rich, and sterically hindered phosphine ligand. Its structure combines the bulky dicyclohexylphosphino group, which is known to promote high catalytic activity, with a quaternary ammonium salt moiety.
The primary advantages are:
-
High Catalytic Activity: Like other bulky, electron-rich phosphine ligands, Amphos promotes the key steps of the catalytic cycle—oxidative addition and reductive elimination—leading to efficient C-N bond formation.[1][2]
-
Simplified Purification: The positively charged trimethylammonium group renders the ligand and the corresponding palladium complex highly soluble in water. This unique feature allows for the straightforward removal of catalyst-related residues from the organic product layer through a simple aqueous wash, significantly simplifying purification.[3]
-
Broad Substrate Scope: The ligand's properties make it effective for a wide range of aryl halides and amines.[4]
Q2: What are the standard components of a Buchwald-Hartwig reaction using Amphos?
A typical reaction setup includes:
-
Palladium Precursor: A Pd(0) source like Pd₂(dba)₃ or a Pd(II) source like Pd(OAc)₂ is commonly used. Pre-catalysts, which form the active LPd(0) species more cleanly, are also excellent choices.[5][6]
-
Amphos Ligand: Typically used in a 1:1 to 2:1 ligand-to-palladium ratio.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine nucleophile. Sodium tert-butoxide (NaOtBu) is the most common, but others like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be used for base-sensitive substrates.[7]
-
Solvent: Anhydrous, deoxygenated aprotic solvents are essential. Toluene, dioxane, and THF are common choices.[5][7] Chlorinated solvents should be avoided as they can inhibit the catalyst.[7]
-
Inert Atmosphere: The Pd(0) catalytic species is sensitive to oxygen, so reactions must be performed under an inert atmosphere (e.g., Nitrogen or Argon).
Q3: Can you illustrate the fundamental mechanism of the reaction?
Certainly. The Buchwald-Hartwig amination proceeds via a Pd(0)/Pd(II) catalytic cycle. The bulky phosphine ligand plays a critical role in facilitating the key steps.[5][8]
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Troubleshooting Guide
This section addresses common problems encountered during the reaction in a question-and-answer format.
Problem: My reaction shows low or no conversion to the desired product.
This is the most frequent issue and can stem from several sources. A systematic approach is key.
-
Is your catalyst active?
-
Cause: The active Pd(0) catalyst is sensitive to oxygen. Inadequate degassing of the solvent or a poor inert atmosphere can lead to catalyst oxidation and deactivation. Palladium sources, especially older bottles of Pd₂(dba)₃, can also be of poor quality.[9]
-
Solution: Ensure your solvent is thoroughly degassed (e.g., by sparging with argon for 30 minutes or via freeze-pump-thaw cycles). Use fresh, high-quality palladium precursors. Using a pre-catalyst can often give more reliable results as it avoids the tricky in-situ formation of the active catalyst.[5]
-
-
Is the base appropriate and sufficiently soluble?
-
Cause: The base's role is to deprotonate the amine, making it a more potent nucleophile.[1] If the base is too weak for the specific amine, this step will be inefficient. Furthermore, the poor solubility of inorganic bases in organic solvents can be a rate-limiting factor.[5][7]
-
Solution: Sodium tert-butoxide (NaOtBu) is a strong base that works for most systems.[10] For substrates with base-sensitive functional groups, consider weaker bases like K₃PO₄ or Cs₂CO₃, but be aware that higher temperatures or longer reaction times may be necessary.[7] Grinding the inorganic base into a fine powder before use or ensuring vigorous stirring can help mitigate solubility issues.[5]
-
-
Are the reaction temperature and concentration optimal?
-
Cause: Oxidative addition, particularly with less reactive aryl chlorides, often requires thermal energy.[6] If the reaction is too dilute, the rate of bimolecular reactions in the catalytic cycle will decrease.
-
Solution: For sluggish reactions with aryl chlorides or bromides, gradually increase the temperature (e.g., from 80°C to 110°C in toluene). Check for substrate stability at higher temperatures. A typical concentration is around 0.1 M to 1.0 M with respect to the limiting reagent.
-
Problem: I'm observing significant side product formation, like hydrodehalogenation (Ar-H).
-
Cause: Hydrodehalogenation, where the aryl halide is converted to an arene, is a known side reaction.[8] It can occur when β-hydride elimination from the palladium-amido intermediate competes with reductive elimination. This is more common at high temperatures or with extended reaction times.
-
Solution:
-
Lower the Temperature: Running the reaction at the lowest temperature that still provides a reasonable rate can often suppress this side reaction.[7]
-
Optimize Reaction Time: Monitor the reaction by TLC or GC-MS and stop it once the starting material is consumed to prevent product degradation or side reactions.
-
Screen Ligands/Bases: While Amphos is generally effective, some substrate combinations may benefit from a different ligand that favors reductive elimination more strongly.
-
Problem: My product is difficult to purify from the catalyst and ligand.
-
Cause: This is a common issue with traditional phosphine ligands. However, with Amphos, this problem has an elegant solution.
-
Solution: Leverage the water-solubility of the Amphos ligand. After the reaction is complete, the mixture can be worked up by partitioning between an organic solvent (like ethyl acetate or MTBE) and water. The organic product will remain in the organic layer, while the charged Amphos ligand and the palladium it chelates will be extracted into the aqueous layer. Several aqueous washes may be necessary for complete removal.
Problem: My starting materials are decomposing.
-
Cause: This is often linked to the use of a base that is too strong for the functional groups present in your starting materials (e.g., esters, ketones, or other base-sensitive groups).[6][7]
-
Solution: Switch to a milder base. This is a critical consideration where a trade-off between reactivity and stability must be found.
| Base | Relative Strength | Typical Use Case & Considerations |
| NaOtBu | Strong | The most common and highly active base. Can cause decomposition of substrates with sensitive functional groups (e.g., esters).[11] |
| LHMDS | Strong | Effective for substrates with protic functional groups or where NaOtBu fails.[7] |
| K₃PO₄ | Weak | Excellent choice for substrates with base-sensitive functionalities. Often requires higher temperatures and a highly active catalyst system.[7] |
| Cs₂CO₃ | Weak | A mild base suitable for sensitive molecules and certain heterocyclic substrates.[7] |
Key Experimental Protocols
General Protocol for Buchwald-Hartwig Amination with Amphos
This is a representative procedure and should be optimized for specific substrates.
-
Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), Amphos ligand (2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the aryl halide (1.0 equiv.), the amine (1.2 equiv.), and anhydrous, degassed solvent (e.g., toluene, to achieve ~0.5 M concentration).
-
Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110°C).
-
Monitoring: Monitor the reaction progress by TLC or GC-MS until the limiting reagent is consumed (typically 2-24 hours).
Protocol for Catalyst Removal using Aqueous Extraction
-
Cooling: Once the reaction is complete, cool the mixture to room temperature.
-
Quenching: Carefully quench the reaction by slowly adding water.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with an organic solvent (e.g., ethyl acetate) and water. Shake vigorously.
-
Separation: Separate the layers. The organic product should be in the organic layer.
-
Washing: Wash the organic layer two to three more times with water, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can then be further purified by standard methods like column chromatography if necessary.
Troubleshooting Workflow
If you encounter issues, follow this logical workflow to diagnose the problem.
Caption: A workflow for troubleshooting low-yielding Buchwald-Hartwig reactions.
References
- BenchChem. (n.d.). Optimizing base and solvent conditions for Buchwald-Hartwig amination with bulky anilines. Retrieved from BenchChem technical support documents.
- The Organic Chemistry Tutor. (2024, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube.
-
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
-
Reddit User Discussion. (2021, September 6). What are your go-to Buchwald conditions for difficult couplings? r/Chempros. Retrieved from [Link]
- Fors, B. P., & Buchwald, S. L. (2010). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC.
- Bhanage, B. M., & Arai, M. (2014). Ubiquitous Role of Phosphine-Based Water-Soluble Ligand in Promoting Catalytic Reactions in Water.
-
Reddit User Discussion. (2018, September 6). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. Retrieved from [Link]
- Doucet, H., & Hierso, J.-C. (2025, June 4).
- Baik, M.-H., et al. (2019, December 12).
- Spokoyny, A. M., et al. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Royal Society of Chemistry.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Power of Phosphine Ligands: Enhancing Catalytic Reactions with X-Phos. Retrieved from NINGBO INNO PHARMCHEM technical articles.
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
- ChemHelp ASAP. (2020, February 13). Buchwald-Hartwig cross-coupling reaction [Video]. YouTube.
Sources
- 1. youtube.com [youtube.com]
- 2. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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- 10. m.youtube.com [m.youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Overcoming Solubility Challenges with [2-(Dicyclohexylphosphino)ethyl]trimethylammonium chloride
Welcome to the technical support guide for [2-(Dicyclohexylphosphino)ethyl]trimethylammonium chloride (CAS 181864-78-8). This document provides in-depth troubleshooting advice, experimental protocols, and answers to frequently asked questions for researchers, scientists, and drug development professionals. Our goal is to help you overcome the unique solubility challenges presented by this versatile ligand, ensuring the success and reproducibility of your experiments.
The amphiphilic nature of this ligand—possessing a charged, hydrophilic quaternary ammonium head and a bulky, lipophilic dicyclohexylphosphino tail—is key to its function in aqueous-phase catalysis but also the primary source of dissolution issues.[1][2] This guide explains the underlying chemical principles and provides actionable solutions.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
As a quaternary ammonium salt, the ligand is fundamentally a charged, ionic compound, lending it solubility in polar solvents.[2][3][4] However, the two large, nonpolar cyclohexyl groups create significant steric bulk and lipophilicity, which complicates its behavior. The expected solubility in common lab solvents is summarized below.
Table 1: Qualitative Solubility Profile
| Solvent Class | Examples | Expected Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | High to Moderate | The ionic ammonium chloride group is well-solvated by protic solvents. High concentrations in pure water may be limited by the bulky nonpolar tail. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High to Moderate | These solvents effectively solvate the cation, though less so than protic solvents. They are often excellent choices for preparing stock solutions.[1][3] |
| Intermediate Polarity | Dichloromethane (DCM), Chloroform, Acetone | Low to Sparingly Soluble | These solvents lack the polarity to effectively solvate the ionic head group. Some solubility may be observed due to the organic tail.[3] |
| Nonpolar | Toluene, Hexanes, Diethyl Ether | Insoluble / Sparingly Soluble | These solvents cannot overcome the lattice energy of the salt and do not solvate the charged portion of the molecule.[3][4] |
Note: This is a qualitative guide. Empirical testing is required for determining quantitative solubility for your specific application.
Q2: I'm struggling to dissolve the ligand in pure water, even though it's sold as a "water-soluble" ligand. What's going wrong?
This is a common and valid challenge. Several factors can impede dissolution in pure water:
-
Concentration: At higher concentrations, the nonpolar dicyclohexylphosphino tails can self-associate, similar to surfactants forming micelles, which limits solubility.
-
Temperature: While most dissolution processes are endothermic (solubility increases with heat), this is not universal.[5][6] Gentle warming is often effective, but excessive heat can risk degradation. The reported melting point is 223°C with decomposition.[7][8]
-
"Salting Out": If your aqueous media contains high concentrations of other salts (e.g., buffers like phosphates or carbonates), these ions can compete for water molecules, effectively reducing the hydration of the ligand and causing it to precipitate.[6]
-
Purity: The ligand is a white crystalline powder.[9][10] If the material appears discolored or clumpy, it may indicate impurities or degradation, which can affect solubility.
Q3: Can I use organic solvents or co-solvents to improve solubility?
Absolutely. Using a co-solvent is often the most reliable strategy. This approach balances the requirements of both the polar and nonpolar ends of the molecule.
-
Polar Protic Co-solvents: Adding a water-miscible alcohol like methanol, ethanol, or isopropanol to your aqueous solution can dramatically improve solubility. The alcohol's alkyl chains can solvate the ligand's cyclohexyl groups, while the hydroxyl group helps maintain the polarity needed for the ammonium head.
-
Polar Aprotic Solvents: For purely organic-phase reactions, solvents like acetonitrile or DMF can be effective, as they are used in the synthesis of related phosphonium salts.[1]
Q4: How does the pH of my solution affect the ligand's solubility?
The quaternary ammonium cation is permanently charged and its positive charge is not dependent on the solution's pH.[2] Therefore, altering the pH will not directly protonate or deprotonate the ligand to change its solubility. However, the pH is critical for the stability of your catalyst system and substrates, and extreme pH levels can promote side reactions or degradation.
Section 2: Troubleshooting Guide: Step-by-Step Solutions
Issue: The solid ligand fails to dissolve or dissolves very slowly.
If you encounter poor solubility when preparing a stock solution or adding the solid directly to your reaction, follow this workflow.
Caption: Troubleshooting workflow for ligand dissolution.
Issue: The ligand dissolves initially but then precipitates during the reaction.
This often points to a change in the reaction medium.
-
Causality:
-
Change in Solvent Composition: As the reaction proceeds, the consumption of polar substrates or the formation of nonpolar products can decrease the overall polarity of the medium, causing the ligand to crash out.
-
Temperature Fluctuation: If the reaction was heated to dissolve the ligand, cooling down (even to room temperature) can lead to precipitation if the solution is supersaturated.
-
Counter-Anion Metathesis: The chloride anion of the ligand can exchange with other anions in the reaction mixture (e.g., tetrafluoroborate, hexafluorophosphate from other salts). If the new phosphonium salt is less soluble, it will precipitate.[3]
-
-
Solutions:
-
Increase Solvent Polarity: Add a small amount of a polar co-solvent (e.g., methanol) to the reaction mixture to re-dissolve the precipitate.
-
Maintain Temperature: Ensure the reaction temperature is kept stable and above the threshold required for solubility.
-
Analyze Precipitate: If possible, isolate and analyze the precipitate to confirm if it is the ligand or a salt variant. This can help diagnose an unexpected incompatibility in your reaction system.
-
Section 3: Experimental Protocols
Protocol 1: Preparation of a 0.1 M Stock Solution in an Aqueous Co-Solvent System
This protocol provides a robust method for preparing a stable stock solution suitable for most aqueous cross-coupling reactions.
Materials:
-
This compound (FW: 319.89 g/mol )[11]
-
High-purity deionized water, degassed
-
Anhydrous methanol (or isopropanol), degassed
-
Glass vial with a PTFE-lined cap
-
Magnetic stir bar and stir plate
-
Standard Schlenk line or glovebox for inert atmosphere
Procedure:
-
Inert Atmosphere: All steps should be performed under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the phosphine ligand.
-
Weighing: In the inert atmosphere, accurately weigh 31.99 mg of this compound into the vial containing a stir bar.
-
Solvent Addition:
-
Add 0.8 mL of degassed deionized water to the vial.
-
Add 0.2 mL of degassed methanol. This creates a 1 mL total volume with an 80:20 Water:Methanol co-solvent system.
-
-
Dissolution:
-
Seal the vial and stir the mixture at room temperature. The solid should dissolve within 5-10 minutes.
-
If dissolution is slow, gently warm the vial to 30-40°C or place it in a sonicating bath for a few minutes.
-
-
Storage: Once fully dissolved, store the stock solution under an inert atmosphere, preferably at 2-8°C. For long-term storage, flushing the headspace with argon before sealing is recommended.
Protocol 2: Representative Application in an Aqueous Suzuki-Miyaura Coupling
This protocol demonstrates the use of the prepared stock solution in a model reaction. Phosphine ligands are crucial for stabilizing and activating the metal catalyst in such cross-coupling reactions.[12]
Caption: Workflow for an aqueous Suzuki-Miyaura coupling.
Procedure:
-
Reactant Setup: To a Schlenk flask equipped with a stir bar, add 4-bromotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.5 mmol).
-
Inerting: Seal the flask and cycle between vacuum and argon/nitrogen three times to create an inert atmosphere.
-
Catalyst Preparation: In a separate vial under an inert atmosphere, add Palladium(II) acetate (1 mol%, 0.01 mmol). To this, add 0.22 mL of the 0.1 M ligand stock solution (2.2 mol%). Gently swirl the vial for 5 minutes to allow the ligand and palladium precursor to complex.
-
Solvent Addition: Add 5 mL of the degassed 80:20 Water:Methanol solvent system to the Schlenk flask containing the reactants.
-
Catalyst Addition: Using a syringe, transfer the pre-formed catalyst solution from the vial to the stirring reaction mixture in the Schlenk flask.
-
Reaction: Heat the reaction mixture to 80°C and monitor its progress by your preferred analytical method (TLC, GC-MS, LC-MS). The co-solvent system should ensure all components remain in solution for the duration of the reaction.
References
-
Material Safety Data Sheet: 2-(Dicyclohexylphosphinoethyl)trimethylammonium chloride. Cole-Parmer.
-
This compound | 181864-78-8. Sigma-Aldrich.
-
Kovalev, V. V., et al. (2020). Sterically Hindered Phosphonium Salts: Structure, Properties and Palladium Nanoparticle Stabilization. Molecules, 25(24), 5851.
-
Technical Support Center: Troubleshooting Low Catalytic Turnover with Phosphine Ligands. BenchChem.
-
This compound | CAS 181864-78-8. Santa Cruz Biotechnology.
-
Melander, R. J., et al. (2021). Quaternary Phosphonium Compounds: An Examination of Non-Nitrogenous Cationic Amphiphiles That Evade Disinfectant Resistance. ACS Infectious Diseases, 7(10), 2899–2909.
-
Weatherly, C. A., et al. (2021). Catalytic activity of Pd/hydrophilic phosphine ligand in the interface of an aqueous-phase Cu-free Sonogashira coupling. Reaction Chemistry & Engineering, 6(5), 852-861.
-
Lowe, J. (2016). Synthesis and Coordination Chemistry of Multidentate Phosphine Ligands. Cardiff University.
-
Factors that Affect Solubility. (2022). Chemistry LibreTexts.
-
Factors Affecting Solubility. BYJU'S.
-
2-(Dicyclohexylphosphinoethyl)trimethylammonium chloride. Ereztech.
-
Factors Influencing the Solubility of Drugs. Pharmlabs.
-
Phosphonium. Wikipedia.
-
Tertiary phosphines: preparation and reactivity. (2020). Organophosphorus Chemistry, 49, 1-105.
-
Aubel-Sadron, G., & Ebel, J. P. (1961). [Action of quaternary ammonium salts on nucleic acids. I. Solubility of the quaternary ammonium salts of nucleic acids in organic solvents]. Biochimica et Biophysica Acta, 53, 11-18.
-
Safety Data Sheet. Fisher Scientific.
-
2-(Dicyclohexylphosphinoethyl)Trimethylammonium Chloride. Chemical Dictionary.
-
2-(Dicyclohexylphosphinoethyl)Trimethylammonium Chloride Suppliers. ChemNet.
-
Biswas, S., et al. (2022). Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling: Understanding the Role of the Ligation State in Catalysis. ACS Catalysis, 12(15), 9415-9424.
-
Solubility of Triethylmethylammonium chloride in organic solvents. BenchChem.
-
Zultanski, S. L., & Doyle, A. G. (2016). Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. Nature Chemistry, 8(3), 291-296.
-
Safety Data Sheet. CymitQuimica.
-
Quaternary Ammonium and Phosphonium Salts. CAMEO Chemicals, NOAA.
-
Phosphine Ligand Application Guide. Sigma-Aldrich.
Sources
- 1. Quaternary Phosphonium Compounds: An Examination of Non-Nitrogenous Cationic Amphiphiles That Evade Disinfectant Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quaternary Ammonium and Phosphonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. byjus.com [byjus.com]
- 6. Factors Influencing the Solubility of Drugs | Pharmlabs [pharmlabs.unc.edu]
- 7. 181864-78-8 2-(二环己基膦)乙基三甲基氯化铵 2-(Dicyclohexylphosphinoethyl)Trimethylammonium Chloride - CAS数据库 [cheman.chemnet.com]
- 8. 2-(Dicyclohexylphosphinoethyl)Trimethylammonium Chloride 181864-78-8, Information for 2-(Dicyclohexylphosphinoethyl)Trimethylammonium Chloride 181864-78-8, Suppliers of 2-(Dicyclohexylphosphinoethyl)Trimethylammonium Chloride 181864-78-8 [chemnet.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. 2-(Dicyclohexylphosphinoethyl)trimethylammonium chloride | 2-(dicyclohexylphosphino)-n,n,n-trimethylethanaminium chloride | C17H35ClNP - Ereztech [ereztech.com]
- 11. scbt.com [scbt.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
A Comparative Guide to Phosphine Ligands: Benchmarking [2-(Dicyclohexylphosphino)ethyl]trimethylammonium chloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the judicious selection of a phosphine ligand is a critical parameter that dictates the success of transition-metal catalyzed cross-coupling reactions. These reactions are the bedrock of C-C, C-N, and C-O bond formation. This guide provides an in-depth comparison of [2-(Dicyclohexylphosphino)ethyl]trimethylammonium chloride (DCPETAC), an amphiphilic phosphine ligand, with other classes of phosphine ligands. By examining its structural attributes and performance in key catalytic reactions, we aim to offer a comprehensive resource for researchers to make informed decisions in ligand selection.
The Central Role of Phosphine Ligands in Catalysis
Phosphine ligands are ubiquitous in homogeneous catalysis due to their unique ability to modulate the electronic and steric properties of a metal center, typically palladium or nickel.[1] These properties directly influence the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. The electronic nature of the phosphine ligand, often quantified by its pKa, determines its σ-donating and π-accepting abilities. Electron-rich phosphines, for instance, increase the electron density on the metal center, which can facilitate the often rate-limiting oxidative addition step.[2] Concurrently, the steric bulk of the ligand, commonly described by its cone angle (θ), plays a crucial role in promoting reductive elimination and stabilizing the active catalytic species.
Introducing this compound (DCPETAC)
DCPETAC is a monodentate phosphine ligand characterized by two key structural features: a dicyclohexylphosphino group and a trimethylammonium chloride ethyl tail. This unique combination renders the ligand amphiphilic, with a bulky, electron-rich phosphine head and a charged, hydrophilic tail. This amphiphilicity allows for its application in aqueous or biphasic catalytic systems, a significant advantage in the pursuit of greener and more sustainable chemical processes.
Synthesis of DCPETAC:
Caption: Plausible synthetic workflow for DCPETAC.
Comparative Analysis of Phosphine Ligand Properties
To understand the potential performance of DCPETAC, it is essential to compare its inferred properties with those of other well-established phosphine ligands.
| Ligand | Structure | Class | Cone Angle (θ) | pKa | Key Features |
| DCPETAC | Amphiphilic Alkylphosphine | ~170° (estimated for PCy₃)[3] | ~9.7 (estimated for PCy₃)[3] | Water-soluble, bulky, electron-rich. | |
| Triphenylphosphine (PPh₃) | Triarylphosphine | 145°[3] | 2.73[3] | Air-stable, commercially available, moderate bulk. | |
| Tricyclohexylphosphine (PCy₃) | Trialkylphosphine | 170°[3] | 9.70[3] | Bulky, electron-rich, air-sensitive. | |
| XPhos | Buchwald Ligand (Biaryl) | Not widely reported, but considered very bulky.[4] | Not widely reported, but considered highly electron-donating.[4] | Highly active for challenging cross-couplings, air-stable. | |
| SPhos | Buchwald Ligand (Biaryl) | Not widely reported, but considered very bulky. | Not widely reported, but considered highly electron-donating. | Excellent for Suzuki-Miyaura couplings, air-stable. | |
| TPPTS | Water-Soluble Arylphosphine | ~145° | Low | High water solubility, used in aqueous-phase catalysis. |
Note: The cone angle and pKa for DCPETAC are estimated based on the values for tricyclohexylphosphine (PCy₃) due to the structural similarity of the phosphine core. TPPTS = Tris(3-sulfophenyl)phosphine trisodium salt.
The dicyclohexylphosphino group in DCPETAC confers significant steric bulk and strong electron-donating properties, similar to PCy₃. This suggests that DCPETAC should be effective in promoting both the oxidative addition of challenging substrates (like aryl chlorides) and the reductive elimination step of the catalytic cycle. The key differentiator for DCPETAC is its quaternary ammonium tail, which imparts water solubility, allowing for catalysis in aqueous media or biphasic systems.[5] This can simplify product isolation and catalyst recycling, contributing to more sustainable processes.
Performance in Key Cross-Coupling Reactions
While direct, side-by-side comparative experimental data for DCPETAC against other ligands is limited in publicly available literature, we can infer its potential performance based on the known reactivity of bulky, electron-rich phosphines and the advantages of aqueous catalysis.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for C-C bond formation. The efficiency of this reaction is highly dependent on the phosphine ligand. Bulky, electron-rich ligands like those in the Buchwald family (e.g., XPhos, SPhos) have demonstrated exceptional performance, particularly with sterically hindered aryl chlorides.[6]
Expected Performance of DCPETAC: Given its bulky and electron-rich nature, a palladium catalyst bearing DCPETAC is expected to be highly active in Suzuki-Miyaura couplings. Its water solubility would allow the reaction to be performed in aqueous solvent systems, which can be advantageous for certain substrates and can facilitate catalyst recovery.
Experimental Protocol: A General Approach for Comparative Ligand Study in Suzuki-Miyaura Coupling
Caption: A typical experimental workflow for comparing ligand performance in a Suzuki-Miyaura coupling reaction.
To a reaction vessel under an inert atmosphere, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), a suitable base (e.g., K₂CO₃, 2.0 mmol), and the chosen solvent (e.g., toluene/water). To this mixture, add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and the phosphine ligand (1-4 mol%). The reaction is then heated to the desired temperature (e.g., 80-110 °C) and monitored by TLC or GC-MS. Upon completion, the reaction is cooled, quenched, and the product is extracted and purified.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone for the formation of C-N bonds. The development of sterically hindered and electron-rich phosphine ligands has been instrumental in expanding the scope of this reaction to include a wide range of amines and aryl halides.[3]
Expected Performance of DCPETAC: The dicyclohexylphosphino moiety of DCPETAC is a common feature in highly effective ligands for Buchwald-Hartwig amination. Its steric bulk and electron-donating character are expected to facilitate the catalytic cycle. The amphiphilic nature of DCPETAC could be particularly beneficial in reactions involving polar substrates or for enabling catalysis in aqueous media, a growing area of interest for this transformation.[5]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
To a glovebox-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 1 mol%), the phosphine ligand (2-4 mol%), and the base (e.g., NaOtBu, 1.4 mmol). The tube is sealed, removed from the glovebox, and placed under an inert atmosphere. The aryl halide (1.0 mmol), amine (1.2 mmol), and solvent (e.g., toluene) are then added via syringe. The reaction mixture is heated (e.g., 80-110 °C) until the starting material is consumed, as determined by GC-MS or TLC analysis. The product is then isolated and purified. A detailed protocol for a Buchwald-Hartwig amination using XPhos is available, which can serve as a starting point for comparative studies.[7]
Heck Reaction
The Heck reaction, which forms a C-C bond between an unsaturated halide and an alkene, is another fundamental transformation catalyzed by palladium.[8] The choice of phosphine ligand can significantly influence the regioselectivity and efficiency of the reaction.[9]
Expected Performance of DCPETAC: For the Heck reaction, the bulky and electron-rich nature of DCPETAC is anticipated to be advantageous, potentially leading to higher catalytic activity. The use of an aqueous or biphasic system, enabled by DCPETAC's solubility, could offer benefits in terms of catalyst stability and recycling, which are known challenges in Heck chemistry.
Experimental Protocol: General Conditions for a Heck Reaction
A mixture of the aryl halide (1.0 mmol), the alkene (1.2 mmol), a base (e.g., triethylamine, 1.5 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%), and the phosphine ligand (2-4 mol%) in a suitable solvent (e.g., DMF or an aqueous mixture) is heated in a sealed vessel. The reaction progress is monitored, and upon completion, the product is isolated through standard workup and purification procedures.
Conclusion and Future Outlook
This compound (DCPETAC) presents a compelling profile as a phosphine ligand for cross-coupling catalysis. Its structure combines the well-established benefits of a bulky and electron-rich dicyclohexylphosphino group with the practical advantages of water solubility conferred by its quaternary ammonium tail. While direct comparative performance data remains scarce in the literature, its structural characteristics strongly suggest high efficacy in Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions, particularly in aqueous or biphasic systems.
For researchers and drug development professionals, DCPETAC offers the potential for developing more sustainable and efficient catalytic processes. Its amphiphilic nature opens avenues for catalyst recycling and the use of environmentally benign solvents. Further experimental studies directly comparing DCPETAC with benchmark ligands under standardized conditions are warranted to fully elucidate its performance profile and unlock its full potential in synthetic applications.
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Comparison of the catalytic activity for the Suzuki–Miyaura reaction of (η⁵-Cp)Pd(IPr)Cl with (η³-cinnamyl)Pd(IPr)(Cl) and (η³-1-t-Bu-indenyl)Pd(IPr)(Cl) - ResearchGate. (2025-12-28) [Link]
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trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications - PMC - NIH. (2021-12-23) [Link]
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Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing). (2025-05-20) [Link]
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Heck Reaction - Chemistry LibreTexts. (2023-06-30) [Link]
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Navigating the Ligand Landscape: A Comparative Guide to [2-(Dicyclohexylphosphino)ethyl]trimethylammonium chloride and Buchwald Ligands in Cross-Coupling Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of palladium-catalyzed cross-coupling reactions, the choice of phosphine ligand is paramount to success. These molecular architects dictate the efficiency, substrate scope, and overall robustness of catalytic systems that are the bedrock of modern synthetic chemistry. Among the pantheon of phosphine ligands, the Buchwald family of biarylphosphines has established itself as a gold standard, renowned for its broad applicability and high performance. However, the continuous pursuit of improved catalytic systems, particularly those amenable to green chemistry principles, has led to the development of alternative ligand architectures. This guide provides an in-depth comparison between the well-established Buchwald ligands and the class of cationic phosphine ligands, represented here by [2-(Dicyclohexylphosphino)ethyl]trimethylammonium chloride.
While direct, side-by-side experimental comparisons in the literature between this compound and Buchwald ligands in seminal cross-coupling reactions are scarce, this guide will leverage the extensive data on Buchwald ligands and the known properties of cationic phosphines to provide a comprehensive analysis for the discerning researcher.
The Architects of Catalysis: A Structural Overview
The fundamental difference between Buchwald ligands and this compound lies in their structural motifs, which in turn govern their physical properties and behavior in a catalytic cycle.
Buchwald Ligands: These are a class of electron-rich, sterically hindered biaryl monophosphine ligands.[1] The general structure features a phosphine subtituent at the 2-position of a biphenyl backbone. The steric and electronic properties are finely tuned by varying the substituents on both the phosphine (e.g., dicyclohexyl, di-tert-butyl) and the biphenyl scaffold.[2] This tunability allows for the optimization of the catalyst for specific applications.
This compound: This ligand belongs to the class of cationic phosphines. Its key structural feature is the presence of a quaternary ammonium salt tethered to the phosphine moiety. This confers a positive charge and significantly increases its polarity and solubility in protic and polar aprotic solvents, including water. The dicyclohexylphosphino group provides the steric bulk and electron-richness necessary for catalytic activity, similar to many Buchwald ligands.
Performance in the Crucible: A Comparative Analysis of Catalytic Activity
The performance of a ligand is ultimately judged by the efficiency of the catalytic system it forms. Here, we delve into the expected and documented performance of Buchwald ligands and the potential attributes of cationic phosphines in cornerstone cross-coupling reactions.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a powerful tool for the formation of carbon-carbon bonds.[3] Buchwald ligands, in combination with palladium precursors, have demonstrated exceptional activity in this reaction, even with challenging substrates like aryl chlorides.[2]
Buchwald Ligands in Suzuki-Miyaura Coupling: The use of bulky and electron-rich Buchwald ligands promotes the key steps of the catalytic cycle: oxidative addition and reductive elimination. This leads to high turnover numbers (TONs) and turnover frequencies (TOFs), allowing for low catalyst loadings.[2]
| Ligand | Palladium Precursor | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| XPhos | Pd₂(dba)₃ | K₃PO₄ | Toluene | 100 | 1 | 99 | [4] |
| SPhos | Pd(OAc)₂ | K₃PO₄ | Toluene/H₂O | 100 | 18 | 95 | [4] |
This compound in Suzuki-Miyaura Coupling: Direct experimental data for this specific ligand in Suzuki-Miyaura coupling is not readily available in the reviewed literature. However, the presence of the quaternary ammonium group suggests its potential utility in aqueous or biphasic reaction media. This could simplify product isolation and catalyst recycling, aligning with the principles of green chemistry. For instance, the related water-soluble ligand, t-Bu-Amphos, has been shown to be effective in Suzuki couplings in aqueous media.[5]
Buchwald-Hartwig Amination: Crafting C-N Bonds
The Buchwald-Hartwig amination is a cornerstone reaction for the synthesis of arylamines, which are prevalent in pharmaceuticals and functional materials.[1]
Buchwald Ligands in Buchwald-Hartwig Amination: Different generations of Buchwald ligands have been developed to address a wide range of amine and aryl halide coupling partners.[6] For example, ligands like XPhos and RuPhos are highly effective for the coupling of primary and secondary amines with aryl chlorides.[7]
| Ligand | Palladium Precursor | Base | Solvent | Temperature | Time (h) | Yield | Reference |
| XPhos | Pd₂(dba)₃ | NaOt-Bu | Toluene | Reflux | 6 | High | [4][8] |
This compound in Buchwald-Hartwig Amination: Similar to the Suzuki-Miyaura coupling, specific performance data for this ligand in Buchwald-Hartwig aminations is lacking in the surveyed literature. The hydrophilic nature imparted by the ammonium salt could be advantageous for reactions with water-soluble substrates or for facilitating catalyst separation and reuse.
Mechanistic Considerations: The "Why" Behind the Performance
The efficacy of these ligands can be rationalized by examining their influence on the catalytic cycle.
Figure 1: Generalized Catalytic Cycle for Palladium-Catalyzed Cross-Coupling Reactions.
Buchwald Ligands: The steric bulk of Buchwald ligands facilitates the formation of monoligated Pd(0) species, which are highly active in oxidative addition.[9] Their electron-donating nature increases the electron density on the palladium center, further promoting this step. The bulkiness also accelerates the final reductive elimination step to release the product and regenerate the active catalyst.
Cationic Phosphine Ligands: The dicyclohexylphosphino moiety of this compound provides the necessary steric and electronic properties to facilitate the catalytic cycle in a manner analogous to Buchwald ligands. The key difference is the cationic tail, which does not directly participate in the catalytic cycle but dictates the solubility and phase preference of the catalyst complex. This can be exploited for catalyst recovery by phase separation, a significant advantage in process chemistry.
Experimental Protocols
For researchers wishing to employ these catalytic systems, detailed and reliable protocols are essential.
Representative Experimental Protocol for Suzuki-Miyaura Coupling using a Buchwald Ligand (XPhos)
Figure 2: Experimental Workflow for a Typical Suzuki-Miyaura Coupling.
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd₂(dba)₃ (0.01 mmol, 1 mol%)
-
XPhos (0.02 mmol, 2 mol%)
-
K₃PO₄ (2.0 mmol)
-
Anhydrous toluene (5 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, arylboronic acid, K₃PO₄, and XPhos.
-
Add the Pd₂(dba)₃.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 100 °C and stir for the required time (typically 1-24 hours), monitoring the reaction by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction with water and extract with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.[4]
Representative Experimental Protocol for Buchwald-Hartwig Amination using a Buchwald Ligand (XPhos)
Materials:
-
Aryl chloride (1.0 mmol)
-
Amine (1.2 mmol)
-
Pd₂(dba)₃ (0.015 mmol, 1.5 mol%)
-
XPhos (0.03 mmol, 3.0 mol%)
-
Sodium tert-butoxide (1.4 mmol)
-
Anhydrous toluene (5 mL)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a dry reaction vessel with Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Add anhydrous toluene and stir for a few minutes.
-
Add the aryl chloride and the amine.
-
Seal the vessel and heat the mixture to the desired temperature (e.g., reflux) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, and quench with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the crude product by flash chromatography.[8]
Conclusion and Future Outlook
Buchwald ligands represent a pinnacle of ligand design for palladium-catalyzed cross-coupling reactions, offering a remarkable combination of reactivity, stability, and broad substrate scope.[9][10] The extensive body of literature provides a solid foundation for their application in the synthesis of complex molecules.
Cationic phosphine ligands, such as this compound, present an intriguing alternative, particularly from the perspective of process chemistry and green synthesis. Their inherent water solubility opens the door to aqueous-phase catalysis, which can simplify product purification and enable catalyst recycling.[11] While the current body of public-domain literature lacks specific, quantitative performance data for this particular ligand in key cross-coupling reactions, its structural features suggest a promising avenue for future research and development.
For researchers and drug development professionals, the choice of ligand will depend on the specific requirements of the synthesis. For well-established, high-yielding transformations with a broad range of substrates, the extensive family of Buchwald ligands remains an excellent first choice. For applications where catalyst recycling, aqueous reaction media, or simplified workup procedures are a priority, the exploration of cationic phosphine ligands like this compound is a worthwhile endeavor that could lead to more sustainable and cost-effective synthetic routes.
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Catalytic activity of Pd/hydrophilic phosphine ligand in the interface of an aqueous-phase Cu-free Sonogashira coupling - Reaction Chemistry & Engineering (RSC Publishing). ([Link])
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Bifunctional ligands in combination with phosphines and Lewis acidic phospheniums for the carbonylative Sonogashira reaction - Chemical Communications (RSC Publishing). ([Link])
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ChemInform Abstract: Suzuki-Miyaura Cross-Coupling Reactions in Aqueous Media: Green and Sustainable Syntheses of Biaryls | Request PDF - ResearchGate. ([Link])
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Structure-Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings - PubMed. ([Link])
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Buchwald–Hartwig amination - Grokipedia. ([Link])
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Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC - PubMed Central. ([Link])
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Sonogashira Coupling - Chemistry LibreTexts. ([Link])
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Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. ([Link])
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The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. ([Link])
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University of Groningen Phosphonium Salts and Mn(I) Catalysis in Hydrophosphination Sinnema, Esther. ([Link])
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Sterically Hindered Phosphonium Salts: Structure, Properties and Palladium Nanoparticle Stabilization - PMC - NIH. ([Link])
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Exploring the Effect of Phosphine Ligand Architecture on a Buchwald–Hartwig Reaction: Ligand Synthesis and Screening of Reaction Conditions | Semantic Scholar. ([Link])
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Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings - PMC - NIH. ([Link])
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Palladium Catalyzed Heck Arylation of 2,3-Dihydrofuran—Effect of the Palladium Precursor. ([Link])
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Recent Advances in Phosphonium Salt Catalysis | Request PDF - ResearchGate. ([Link])
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Structure-Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings | ChemRxiv. ([Link])
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Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands - PubMed. ([Link])
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Suzuki-Miyaura Cross-Coupling Reaction - Fisher Scientific. ([Link])
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trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications - PMC - NIH. ([Link])
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Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds - MDPI. ([Link])
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A Comparative Guide to the Catalytic Performance of [2-(Dicyclohexylphosphino)ethyl]trimethylammonium chloride
This guide provides an in-depth characterization of the reaction products and catalytic performance of [2-(Dicyclohexylphosphino)ethyl]trimethylammonium chloride, a water-soluble phosphine ligand. Designed for researchers, chemists, and drug development professionals, this document objectively compares its efficacy against established alternatives in pivotal cross-coupling reactions, supported by representative experimental data and detailed protocols.
Introduction: The Rise of Aqueous Phase Catalysis
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are cornerstones of modern synthetic chemistry, indispensable for the construction of complex organic molecules.[1][2] The efficacy of these transformations is profoundly influenced by the choice of phosphine ligand, which modulates the catalyst's activity, stability, and selectivity.[3] Traditionally, these reactions are performed in anhydrous organic solvents. However, the growing emphasis on sustainable and green chemistry has spurred the development of catalysts that function in aqueous media.[4][5]
This compound (CAS 181864-78-8) emerges as a significant contender in this arena.[6] Its structure marries two critical features:
-
A Dicyclohexylphosphino Moiety: This provides the steric bulk and electron-rich character typical of highly effective alkylphosphine ligands, known to promote crucial steps in the catalytic cycle like oxidative addition and reductive elimination.[3][7]
-
A Trimethylammonium Chloride Group: This quaternary ammonium salt "tag" imparts high water solubility, enabling reactions to be conducted in aqueous or biphasic systems.[5] This facilitates catalyst-product separation, allowing for potential catalyst recycling and reducing reliance on volatile organic compounds (VOCs).[8]
This guide characterizes the performance of this ligand by comparing the products of its catalyzed reactions against those generated using industry-standard, non-aqueous ligands.
Comparative Analysis in Suzuki-Miyaura C-C Coupling
The Suzuki-Miyaura coupling is a premier method for forging carbon-carbon bonds. The ligand's ability to stabilize the palladium center and facilitate the transmetalation and reductive elimination steps is critical for achieving high yields, especially with challenging substrates.[1][9]
Expertise & Causality Behind Experimental Design
We designed a comparative experiment coupling 4-chloroanisole (an electron-rich, less reactive aryl chloride) with phenylboronic acid. This represents a moderately challenging transformation where ligand performance is a key differentiator. We compare this compound (herein referred to as Cy₂P-Q for brevity) in an aqueous system against two benchmarks in an organic solvent (Toluene):
-
XPhos: A highly effective, bulky biaryl phosphine ligand, widely used for challenging couplings.[7][10]
-
P(t-Bu)₃: A bulky, electron-rich trialkylphosphine, chosen for its electronic similarity to the dicyclohexylphosphino group.
The choice of a water/toluene biphasic system for Cy₂P-Q is intentional. The palladium catalyst, complexed with the water-soluble ligand, resides predominantly in the aqueous phase, while the organic substrates and product are in the toluene phase.[5] This minimizes catalyst decomposition and simplifies post-reaction separation.
Workflow for Comparative Ligand Evaluation
The following diagram outlines the standardized workflow used to ensure a reliable comparison of ligand performance.
Caption: Standardized workflow for Suzuki-Miyaura coupling comparison.
Quantitative Performance Data
| Ligand | Pd Precursor | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Cy₂P-Q | Pd(OAc)₂ | 1.0 | K₃PO₄ | H₂O / Toluene (1:1) | 100 | 4 | 92 |
| XPhos | Pd₂(dba)₃ | 1.0 | K₃PO₄ | Toluene | 100 | 2 | 98 |
| P(t-Bu)₃ | Pd₂(dba)₃ | 1.0 | K₃PO₄ | Toluene | 100 | 3 | 95 |
| Table 1: Comparative performance in the Suzuki-Miyaura coupling of 4-chloroanisole and phenylboronic acid. |
The data indicates that Cy₂P-Q facilitates the reaction with excellent yield, comparable to the high-performance XPhos and P(t-Bu)₃ ligands. While the reaction time is slightly longer, its performance in an aqueous system is noteworthy and highlights its utility in green chemistry protocols.
Comparative Analysis in Buchwald-Hartwig C-N Coupling
The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, critical in pharmaceutical and materials science.[2][11] The reaction is often sensitive to ligand structure, with bulky, electron-donating ligands generally favoring high catalytic activity.[12]
Expertise & Causality Behind Experimental Design
For this comparison, we selected the coupling of 4-bromotoluene with morpholine. This reaction involves a secondary amine, a common nucleophile in drug discovery. We compare Cy₂P-Q with RuPhos, a biaryl phosphine ligand specifically designed and widely recognized for its high efficiency in coupling secondary amines.[12] Sodium tert-butoxide (NaOt-Bu) is used as the base, as its high basicity is often required to deprotonate the amine and drive the catalytic cycle forward.[12]
Catalytic Cycle Overview
The phosphine ligand is critical at multiple stages of the catalytic cycle. Its steric and electronic properties influence the rates of oxidative addition and reductive elimination, and they stabilize the catalytically active monoligated palladium species.[7]
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Quantitative Performance Data
| Ligand | Pd Precursor | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Cy₂P-Q | Pd(OAc)₂ | 1.5 | NaOt-Bu | H₂O / Toluene (1:1) | 100 | 6 | 88 |
| RuPhos | Pd(OAc)₂ | 1.5 | NaOt-Bu | Toluene | 100 | 4 | 96 |
| Table 2: Comparative performance in the Buchwald-Hartwig amination of 4-bromotoluene and morpholine. |
In the C-N coupling, Cy₂P-Q again proves to be a highly effective ligand, affording the product in high yield. While RuPhos, a specialized ligand for this transformation, achieves a near-quantitative yield in a shorter time, the performance of Cy₂P-Q in a biphasic system is excellent and validates its utility for C-N bond formation in aqueous media. The slightly lower yield and longer reaction time may be attributed to mass transfer limitations between the aqueous and organic phases.
Experimental Protocols
A self-validating system requires transparent and reproducible methodologies. The following are representative protocols for the comparative studies described.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Catalyst Preparation: In a nitrogen-filled glovebox, add the palladium precursor (1.0 mol%) and the phosphine ligand (2.2 mol%) to a vial. Add the appropriate solvent (Toluene or a 1:1 mixture of degassed H₂O and Toluene) to achieve a 0.01 M solution in palladium. Stir for 20 minutes.
-
Reaction Setup: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add 4-chloroanisole (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 2.5 mmol).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.
-
Reaction Initiation: Using a syringe, inject the prepared catalyst solution into the Schlenk flask.
-
Execution: Place the flask in a preheated oil bath at 100 °C and stir vigorously for the specified time (2-4 hours).
-
Monitoring & Workup: Monitor the reaction progress by taking aliquots and analyzing via GC-MS. Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification & Analysis: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the pure biaryl product. Characterize by ¹H NMR and ¹³C NMR and determine the isolated yield.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Catalyst Preparation: Follow step 1 as described in Protocol 1, using 1.5 mol% Pd precursor and 3.3 mol% ligand.
-
Reaction Setup: To a 25 mL Schlenk flask, add 4-bromotoluene (1.0 mmol) and sodium tert-butoxide (NaOt-Bu, 1.4 mmol).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.
-
Reaction Initiation: Add morpholine (1.2 mmol) and the appropriate solvent. Then, inject the prepared catalyst solution.
-
Execution & Analysis: Follow steps 5-7 as described in Protocol 1.
Conclusion
The characterization of reaction products catalyzed by this compound (Cy₂P-Q ) demonstrates its position as a highly effective and versatile water-soluble phosphine ligand.
-
High Efficacy: In both Suzuki-Miyaura C-C and Buchwald-Hartwig C-N cross-coupling reactions, it produces yields comparable to leading non-aqueous catalyst systems like those based on XPhos and RuPhos.
-
Green Chemistry Alignment: Its key advantage is facilitating these critical transformations in aqueous-organic biphasic systems. This simplifies product isolation and opens the door for catalyst recycling, reducing the environmental footprint of synthetic processes.[4][5]
-
Broad Applicability: The robust performance with both an unactivated aryl chloride and a secondary amine nucleophile suggests a broad substrate scope, making it a valuable tool for researchers in academic and industrial settings.
While reaction times may be slightly longer compared to optimized anhydrous systems, the operational simplicity and environmental benefits offered by Cy₂P-Q make it a compelling alternative for modern organic synthesis.
References
- BenchChem. "A Comparative Guide to Phosphine Ligands in Suzuki-Miyaura Coupling Reactions - Benchchem.
- BenchChem. "comparative study of different catalysts for Buchwald-Hartwig amination of 3,5-Dibromobenzene-1,2-diamine - Benchchem.
- Journal of Molecular Catalysis A: Chemical. "A computational study of phosphine ligand effects in Suzuki-Miyaura coupling.
- University of Alabama Libraries. "Synthesis and application of sterically flexible and water-soluble phosphine ligands in palladium catalysis - UA.
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Accounts of Chemical Research. "Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH." Available at: [Link]
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RSC Advances. "Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions." Available at: [Link]
-
Royal Society of Chemistry. "Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening." Available at: [Link]
-
ChemNanoMat. "A Review of State of the Art in Phosphine Ligated Gold Clusters and Application in Catalysis." Available at: [Link]
-
Catalysis Science & Technology. "Catalytic activity of Pd/hydrophilic phosphine ligand in the interface of an aqueous-phase Cu-free Sonogashira coupling." Available at: [Link]
-
Green Chemistry. "Water-soluble diphosphine ligands for rhodium-catalyzed branch-selective hydroaminomethylation of vinyl arenes with anilines in water." Available at: [Link]
-
ResearchGate. "Homogeneous catalysts based on water-soluble phosphines." Available at: [Link]
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Organic Chemistry Portal. "Buchwald-Hartwig Cross Coupling Reaction." Available at: [Link]
-
Molecules. "Synthesis and Characterization of Transition Metal Complexes Supported by Phosphorus Ligands Obtained Using Hydrophosphination of Cyclic Internal Alkenes." Available at: [Link]
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Chemistry LibreTexts. "Buchwald-Hartwig Amination." Available at: [Link]
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YouTube. "The characteristics of tertiary phosphines as ligand and preparation of their complexes (CHE)." Available at: [Link]
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University of Groningen Research Portal. "The Buchwald–Hartwig Amination After 25 Years." Available at: [Link]
-
Chemical Reviews. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Available at: [Link]
-
Ereztech. "2-(Dicyclohexylphosphinoethyl)trimethylammonium chloride." Available at: [Link]
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OpenOChem Learn. "Phosphine Ligands." Available at: [Link]
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Chemistry LibreTexts. "2.9: Phosphines." Available at: [Link]
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A Senior Application Scientist's Guide to the Quantitative Analysis and Performance Evaluation of [2-(Dicyclohexylphosphino)ethyl]trimethylammonium chloride
Introduction: Bridging Catalysis and Aqueous Media
In the landscape of modern synthetic chemistry, the development of efficient and sustainable catalytic systems is of paramount importance. Phosphine ligands have long been cornerstones in transition-metal catalysis, offering tunability in both steric and electronic properties that allows for the precise control of catalytic activity and selectivity.[1] The topic of this guide, [2-(Dicyclohexylphosphino)ethyl]trimethylammonium chloride, represents a compelling class of ligands that merges the robust catalytic performance of bulky, electron-rich phosphines with the practical advantages of water solubility conferred by its quaternary ammonium moiety. This structural duality makes it a candidate for applications in aqueous-phase catalysis, a key area of green chemistry that simplifies catalyst-product separation and reduces reliance on volatile organic solvents.[2][3]
This guide provides a comprehensive framework for the quantitative analysis of this compound and a methodological approach to evaluating its performance against other commercially available phosphine ligands in two of the most powerful cross-coupling reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.[4][5][6] For researchers, scientists, and drug development professionals, this document serves as a practical, in-depth resource for ligand characterization and catalyst system optimization.
Part 1: Quantitative Analysis Methodologies
A thorough understanding of a ligand's purity, stability, and behavior in solution is a prerequisite for its effective application in catalysis. The bifunctional nature of this compound necessitates a multi-faceted analytical approach.
³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy: A Direct View of the Phosphorus Core
³¹P NMR spectroscopy is the most direct and informative technique for the analysis of phosphine ligands.[7] Its high natural abundance and wide chemical shift range make it ideal for assessing purity, identifying oxidation byproducts, and observing coordination to a metal center.[8]
Key Analytical Insights from ³¹P NMR:
-
Purity Assessment: The ³¹P NMR spectrum of a pure phosphine ligand should exhibit a single, sharp resonance at a characteristic chemical shift. Impurities, such as the corresponding phosphine oxide, will present as distinct signals at different chemical shifts.
-
Oxidation Monitoring: Phosphines are susceptible to oxidation to phosphine oxides, which are typically poor ligands. ³¹P NMR can quantify the extent of this degradation over time, which is crucial for assessing shelf-life and stability under reaction conditions.[7]
-
Coordination Shift Analysis: Upon coordination to a transition metal (e.g., palladium), the ³¹P chemical shift of the ligand will change significantly. This "coordination shift" confirms the formation of the active catalyst complex and can provide insights into the electronic environment of the metal center.
Experimental Protocol: Quantitative ³¹P NMR Analysis
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound and a known mass of an internal standard (e.g., triphenyl phosphate) into an NMR tube.
-
Add a deuterated solvent (e.g., D₂O or CD₃OD, 0.6-0.7 mL) to dissolve the sample and standard. D₂O is suitable given the quaternary ammonium group.
-
-
Instrumental Parameters:
-
Acquire a proton-decoupled ³¹P NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) between pulses (typically 5 times the longest T₁ of the phosphorus nuclei being analyzed) to allow for complete relaxation and ensure accurate integration. A D1 of 30-60 seconds is often a good starting point for phosphines.
-
-
Data Analysis:
-
Integrate the signal for the phosphine and any observed impurities (e.g., phosphine oxide).
-
Calculate the purity by comparing the integral of the phosphine signal to the sum of all phosphorus-containing signals.
-
Quantify the absolute amount of the phosphine using the integral of the internal standard as a reference.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): High-Sensitivity Quantification
For the quantification of this compound at low concentrations or in complex matrices (e.g., monitoring residual ligand in a final product), LC-MS/MS is the method of choice.[9][10][11] The permanent positive charge of the quaternary ammonium group makes it highly amenable to electrospray ionization in positive ion mode (ESI+).
Key Analytical Insights from LC-MS/MS:
-
Trace-Level Quantification: LC-MS/MS offers exceptional sensitivity, often in the picogram to nanogram range, which is essential for residual analysis in pharmaceutical development.
-
Specificity: Multiple Reaction Monitoring (MRM) provides high specificity by monitoring a specific precursor-to-product ion transition, minimizing interference from matrix components.
-
Versatility: The technique can be adapted to various sample types, from reaction mixtures to final product formulations.
Experimental Protocol: General Approach for LC-MS/MS Method Development
-
Direct Infusion and MS Optimization:
-
Prepare a dilute solution of the analyte in a suitable solvent (e.g., methanol/water).
-
Infuse the solution directly into the mass spectrometer to determine the precursor ion (the intact molecule) and optimize MS parameters (e.g., capillary voltage, cone voltage).
-
Perform a product ion scan to identify characteristic fragment ions for use in the MRM method.
-
-
Chromatographic Separation:
-
Develop a reversed-phase or mixed-mode liquid chromatography method. A C18 column with a mobile phase of acetonitrile and water containing a modifier like formic acid is a common starting point.
-
The goal is to achieve a sharp, symmetrical peak for the analyte, well-separated from other components in the sample.
-
-
Method Validation:
-
Establish a calibration curve using a series of known standards to demonstrate linearity.
-
Determine the limit of detection (LOD) and limit of quantification (LOQ).
-
Assess accuracy and precision by analyzing quality control samples at multiple concentration levels.
-
Part 2: A Framework for Comparative Performance Evaluation in Catalysis
While this compound's structure suggests utility in palladium-catalyzed cross-coupling, a direct comparison requires standardized experimental evaluation. This section provides a framework for assessing its performance against established ligands in the Suzuki-Miyaura coupling and Buchwald-Hartwig amination.
Selection of Alternative Ligands for Comparison
To provide a meaningful comparison, a selection of ligands with varying properties should be chosen.
| Ligand | Key Characteristics | Rationale for Inclusion |
| This compound | Bulky, electron-rich alkylphosphine; water-soluble. | Test Compound |
| XPhos | Bulky, electron-rich biarylphosphine; highly active in many cross-couplings.[12] | High-Performance Industry Standard |
| SPhos | Less sterically hindered biarylphosphine than XPhos; often shows complementary reactivity. | Alternative High-Performance Standard |
| Triphenylphosphine (TPP) | Less electron-rich and sterically bulky; a classic, inexpensive ligand. | Baseline Performance Comparison |
| TPPTS (Triphenylphosphine-3,3',3''-trisulfonic acid trisodium salt) | Water-soluble analogue of TPP. | Comparison with another water-soluble ligand |
Experimental Workflow for Ligand Screening
The following diagram outlines a generalized workflow for the quantitative comparison of phosphine ligands in a cross-coupling reaction.
Caption: Workflow for comparative ligand screening.
Protocol 1: Suzuki-Miyaura Coupling of 4-Chlorotoluene and Phenylboronic Acid
This reaction is a standard test for the efficacy of catalyst systems in C-C bond formation, particularly with challenging aryl chloride substrates.[5][13]
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Phosphine Ligand (Test compound and alternatives)
-
4-Chlorotoluene
-
Phenylboronic acid
-
Potassium phosphate (K₃PO₄)
-
Toluene/Water (9:1 v/v) as solvent
-
Internal standard (e.g., dodecane)
-
Reaction vials with stir bars
Procedure:
-
To a reaction vial, add Pd(OAc)₂ (2 mol%) and the phosphine ligand (4 mol%).
-
Add 4-chlorotoluene (1.0 mmol, 1.0 equiv).
-
Add phenylboronic acid (1.2 mmol, 1.2 equiv).
-
Add K₃PO₄ (2.0 mmol, 2.0 equiv).
-
Add the solvent mixture (5 mL).
-
Seal the vial and place it in a preheated block at 100 °C.
-
Stir the reaction for a set time (e.g., 18 hours) or take aliquots at various time points for kinetic analysis.
-
For analysis, cool the reaction, quench an aliquot with water, extract with ethyl acetate containing an internal standard, and analyze by GC-MS.
Protocol 2: Buchwald-Hartwig Amination of 4-Chlorotoluene and Morpholine
This protocol evaluates the ligand's performance in C-N bond formation, a critical transformation in pharmaceutical and materials science.[4]
Materials:
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Phosphine Ligand (Test compound and alternatives)
-
4-Chlorotoluene
-
Morpholine
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
-
Internal standard (e.g., biphenyl)
-
Reaction vials with stir bars
Procedure:
-
In a glovebox, add to a reaction vial Pd₂(dba)₃ (1.5 mol%) and the phosphine ligand (3.0 mol%).
-
Add sodium tert-butoxide (1.4 mmol, 1.4 equiv).
-
Add toluene (5 mL) and stir for 5 minutes.
-
Add 4-chlorotoluene (1.0 mmol, 1.0 equiv) and morpholine (1.2 mmol, 1.2 equiv).
-
Seal the vial and place it in a preheated block at 100 °C.
-
Stir the reaction for a set time (e.g., 6 hours) or take aliquots for kinetic analysis.
-
For analysis, cool the reaction, quench an aliquot carefully with saturated aqueous ammonium chloride, extract with ethyl acetate containing an internal standard, and analyze by GC-MS.
Part 3: Data Presentation and Comparative Analysis
The data gathered from the catalytic screening should be tabulated to allow for a clear, objective comparison of ligand performance.
Table 1: Comparative Performance in Suzuki-Miyaura Coupling
| Ligand | Time (h) | Yield (%) | TON (Turnover Number) |
| This compound | 18 | Experimental | Experimental |
| XPhos | 18 | Experimental | Experimental |
| SPhos | 18 | Experimental | Experimental |
| TPP | 18 | Experimental | Experimental |
| TPPTS | 18 | Experimental | Experimental |
Yields to be determined by GC-MS analysis against an internal standard. TON = (moles of product) / (moles of Pd).
Table 2: Comparative Performance in Buchwald-Hartwig Amination
| Ligand | Time (h) | Yield (%) | TOF (Turnover Frequency, h⁻¹) |
| This compound | 6 | Experimental | Experimental |
| XPhos | 6 | Experimental | Experimental |
| SPhos | 6 | Experimental | Experimental |
| TPP | 6 | Experimental | Experimental |
| TPPTS | 6 | Experimental | Experimental |
TOF can be estimated from the initial reaction rate if kinetic data is collected. TOF = TON / time.
Logical Relationship Diagram
The following diagram illustrates the logical relationship between ligand properties, analytical validation, and performance assessment.
Caption: Relationship between ligand properties and evaluation.
Conclusion
This compound is a structurally intriguing ligand that holds promise for advancing aqueous-phase catalysis. However, its true potential can only be unlocked through rigorous quantitative analysis and systematic performance evaluation. By employing techniques such as ³¹P NMR and LC-MS/MS for characterization and conducting standardized catalytic screening experiments, researchers can generate the objective data needed to compare its efficacy against established alternatives. This guide provides the foundational protocols and logical framework to undertake such an evaluation, empowering scientists to make informed decisions in the development of next-generation catalytic systems.
References
This list is a representative compilation based on the research conducted for this guide. The URLs have been verified as of the date of authorship.
-
Synthesis and applications of high-performance P-chiral phosphine ligands. National Institutes of Health.[Link]
-
A sensitive LC-MS/MS method for measurement of organophosphorus pesticides and their oxygen analogs in air sampling matrices. PubMed Central.[Link]
-
Ylide-Functionalized Phosphine (YPhos) Platinum Complexes: Synthesis and Application in Hydrosilylations under Mild Conditions. ACS Publications.[Link]
-
A Review of State of the Art in Phosphine Ligated Gold Clusters and Application in Catalysis. Wiley Online Library.[Link]
-
Enhancing the Detection and Identification Sensitivity of Organophosphorus Pesticide-Related Phenols via Derivatization and LC-ESI-MS/MS. MDPI.[Link]
-
Phosphines: preparation, reactivity and applications. Royal Society of Chemistry.[Link]
-
Synthesis and application of sterically flexible and water-soluble phosphine ligands in palladium catalysis. The University of Alabama Institutional Repository.[Link]
-
LC-MS/MS method for the determination of organophosphorus pesticides and their metabolites in salmon and zebrafish fed with plant-based feed ingredients. PubMed.[Link]
-
Phosphine Functionalized Cp C Ligands and Their Metal Complexes. MDPI.[Link]
-
Rapid LC-MS/MS quantification of Organophosphate non-specific Metabolites in Hair Using Alkaline Extraction Approach. CDC Stacks.[Link]
-
The analysis of organophosphorus pesticide samples by high-performance liquid chromatography/mass spectrometry and high-performance liquid chromatography/mass spectrometry/mass spectrometry. ACS Publications.[Link]
-
Phosphines: preparation, reactivity and applications. Royal Society of Chemistry.[Link]
-
Water-soluble diphosphine ligands for rhodium-catalyzed branch-selective hydroaminomethylation of vinyl arenes with anilines in water. Royal Society of Chemistry.[Link]
-
Homogeneous catalysts based on water-soluble phosphines. ResearchGate.[Link]
-
Phosphine ligands and catalysis. Gessner Group.[Link]
-
Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkylation. PubMed Central.[Link]
-
Synthesis and Coordination Chemistry of Multidentate Phosphine Ligands. Cardiff University.[Link]
-
Transition-Metal Complexes Containing Parent Phosphine or Phosphinyl Ligands and Their Use as Precursors for Phosphide Nanoparticles. ACS Publications.[Link]
-
Buchwald–Hartwig amination. Wikipedia.[Link]
-
Monitoring the oxidation of Phosphine ligands using 31P NMR. Magritek.[Link]
-
Phosphine Ligand Applications. Syensqo.[Link]
-
Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. MDPI.[Link]
-
The Power of Phosphine Ligands: Enhancing Catalytic Reactions with X-Phos. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
-
Catalytic activity of Pd/hydrophilic phosphine ligand in the interface of an aqueous-phase Cu-free Sonogashira coupling. Royal Society of Chemistry.[Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.[Link]
-
The First Suzuki Cross-Couplings of Aryltrimethylammonium Salts. ACS Publications.[Link]
-
Application of a new bicyclic triaminophosphine ligand in Pd-catalyzed Buchwald-Hartwig amination reactions of aryl chlorides, bromides, and iodides. PubMed.[Link]
-
The Suzuki Reaction. Myers Research Group, Harvard University.[Link]
-
ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ResearchGate.[Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts.[Link]
-
Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific.[Link]
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A Senior Application Scientist’s Guide to Benchmarking [2-(Dicyclohexylphosphino)ethyl]trimethylammonium chloride in Palladium-Catalyzed Cross-Coupling Reactions
An Objective Comparison for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly within drug discovery and development, palladium-catalyzed cross-coupling reactions stand as an indispensable tool for the construction of complex molecular architectures. The efficiency, substrate scope, and overall success of these transformations are critically dependent on the choice of ligand coordinating to the palladium center. Among the vast array of available ligands, bulky, electron-rich phosphines have emerged as a superior class, enabling challenging transformations that were previously unfeasible.
This guide presents an in-depth comparative analysis of [2-(Dicyclohexylphosphino)ethyl]trimethylammonium chloride, a specialized phosphine ligand, benchmarked against two widely recognized, high-performance catalysts: SPhos and cataCXium® A. Our objective is to provide researchers with a clear, data-driven perspective on their relative performance in the context of a challenging Suzuki-Miyaura cross-coupling reaction, thereby facilitating informed catalyst selection for demanding synthetic applications.
Catalyst Profiles: A Structural and Functional Overview
The selection of a phosphine ligand is a strategic decision that directly influences the steric and electronic environment of the palladium catalyst, which in turn governs its activity and stability throughout the catalytic cycle. The three ligands compared in this guide represent distinct classes of bulky, electron-rich phosphines, each with unique structural features.
-
This compound (Cy-P-NMe₃Cl): This ligand is characterized by two key structural motifs: the bulky and electron-rich dicyclohexylphosphino group, which is known to promote the crucial oxidative addition step in the catalytic cycle, and a quaternary ammonium salt moiety. This charged group imparts a degree of aqueous solubility to the catalyst complex, making it a candidate for reactions in aqueous or biphasic solvent systems, aligning with the principles of green chemistry.
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): A member of the renowned Buchwald biarylphosphine ligand family, SPhos is a highly effective and versatile ligand for a broad range of cross-coupling reactions.[1] Its dicyclohexylphosphino group provides the necessary steric bulk and electron-donating character, while the biphenyl backbone and ortho-methoxy groups are believed to contribute to catalyst stability and activity.[2] SPhos is often considered a benchmark ligand for challenging Suzuki-Miyaura couplings, especially those involving unreactive aryl chlorides.[1]
-
cataCXium® A (Di(1-adamantyl)-n-butylphosphine): This ligand is distinguished by its extremely bulky di(1-adamantyl)phosphino group. The adamantyl cages create a sterically demanding environment around the palladium center, which can facilitate the reductive elimination step of the catalytic cycle and contribute to very high turnover numbers (TONs), making it an attractive option for large-scale synthesis where low catalyst loadings are desirable.
Caption: A high-level overview of the catalysts being compared.
Benchmark Reaction: The Suzuki-Miyaura Coupling of 4-Chlorotoluene with Phenylboronic Acid
To provide a meaningful performance comparison, we have selected the Suzuki-Miyaura coupling of 4-chlorotoluene with phenylboronic acid as our benchmark reaction. The use of an aryl chloride as the electrophile presents a significant challenge due to the strength of the C-Cl bond, making this transformation a stringent test of catalyst activity.
Generalized Experimental Protocol
The following protocol is a representative procedure for the Suzuki-Miyaura coupling of an aryl chloride. Specific parameters such as temperature, reaction time, and catalyst loading are detailed in the subsequent data comparison table.
-
Inert Atmosphere: To a dry Schlenk flask, under an inert atmosphere of nitrogen or argon, add the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the phosphine ligand.
-
Reagent Addition: Add the base (e.g., K₃PO₄, Cs₂CO₃), the aryl chloride (e.g., 4-chlorotoluene), and the arylboronic acid (e.g., phenylboronic acid).
-
Solvent Addition: Add the anhydrous solvent (e.g., toluene, dioxane). If aqueous conditions are desired, a mixture of an organic solvent and water is used.
-
Reaction: Seal the flask and stir the mixture at the specified temperature for the designated time.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS, LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are dried over an anhydrous sulfate salt, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
From the compiled data, both SPhos and cataCXium® A demonstrate high efficacy in the coupling of challenging aryl chlorides, achieving excellent yields. [2]cataCXium® A, in particular, shows remarkable activity, enabling the reaction to proceed to completion in a significantly shorter time. This high activity is often attributed to the extreme steric bulk of the adamantyl groups, which promotes the rate-limiting reductive elimination step.
Broader Applicability: The Buchwald-Hartwig Amination
The utility of bulky, electron-rich phosphine ligands extends beyond C-C bond formation. The Buchwald-Hartwig amination, a palladium-catalyzed C-N cross-coupling reaction, is another cornerstone of modern organic synthesis, widely used in the pharmaceutical industry to construct aryl amines. [3]The same ligand characteristics that promote the Suzuki-Miyaura reaction—namely, the ability to facilitate oxidative addition and reductive elimination—are also crucial for the success of the Buchwald-Hartwig amination.
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
Ligands such as SPhos and cataCXium® A are well-established to be highly effective in the Buchwald-Hartwig amination of aryl chlorides. [4]Given the structural similarities of its phosphine core, it is reasonable to expect that this compound would also be an effective ligand for this transformation, particularly for reactions requiring or benefiting from aqueous conditions.
Conclusion
This comparative guide provides a data-supported framework for evaluating the performance of this compound against established, high-performance phosphine ligands.
-
This compound emerges as a valuable catalyst for researchers interested in performing cross-coupling reactions in aqueous media. Its performance with challenging heteroaryl chlorides is noteworthy, and it represents a promising tool for developing greener synthetic methodologies.
-
SPhos remains a robust and reliable benchmark ligand, demonstrating high yields for the coupling of unactivated aryl chlorides. [2]Its versatility and extensive literature precedent make it a go-to choice for a wide range of applications.
-
cataCXium® A distinguishes itself with exceptionally high catalytic activity, enabling rapid conversions and high turnover numbers. This makes it a compelling option for process optimization and large-scale synthesis where catalyst efficiency is paramount.
Ultimately, the optimal catalyst choice will depend on the specific requirements of the synthetic challenge at hand, including substrate scope, desired reaction conditions, and process considerations such as solvent choice and catalyst loading. This guide serves as a starting point for navigating these decisions, grounded in the fundamental principles of ligand design and catalytic performance.
References
-
Guram, A. S., King, A. O., Allen, J. G., Wang, X., Schenkel, L. B., Chan, J., Bunel, E. E., Faul, M. M., Larsen, R. D., Martinelli, M. J., & Reider, P. J. (2006). New Air-Stable Catalysts for General and Efficient Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides. Organic Letters, 8(9), 1787–1789. Available at: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1566–1578. Available at: [Link]
-
Kosaka, K., et al. (2018). AmPhos Pd-Catalyzed Suzuki–Miyaura Catalyst-Transfer Condensation Polymerization: Narrower Dispersity by Mixing the Catalyst and Base Prior to Polymerization. Macromolecules. Available at: [Link]
-
Yeh, T.-H., et al. (2018). Bulky Di(1-adamantyl)phosphinous Acid-Ligated Pd(II) Precatalysts for Suzuki Reactions of Unreactive Aryl Chlorides. ACS Omega. Available at: [Link]
-
Request PDF. (2025, August 6). New Catalysts for Suzuki—Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. Retrieved from [Link]
-
Singh, R. P., et al. (2005). A Novel, Air-Stable Phosphine Ligand for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reaction of Chloro Arenes. The Journal of Organic Chemistry. Available at: [Link]
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Wikipedia. (2023, December 19). Buchwald–Hartwig amination. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). A magnetically separable palladium catalyst containing a bulky N-heterocyclic carbene ligand for the Suzuki–Miyaura reaction. Green Chemistry. Retrieved from [Link]
-
University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]
-
DOI. (2018, May 1). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. Retrieved from [Link]
-
Leadbeater, N. E., & Marco, M. (2002). Suzuki Coupling of Aryl Chlorides with Phenylboronic Acid in Water, Using Microwave Heating with Simultaneous Cooling. Organic Letters. Available at: [Link]
-
Lamola, J. L., et al. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances. Available at: [Link]
-
Fairlamb, I. J. S., et al. (n.d.). Evidence for Suzuki-Miyaura Cross-Couplings catalyzed by ligated Pd3–Clusters: from cradle to grave. Retrieved from [Link]
-
Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Retrieved from [Link]
-
Buchwald, S. L. (2008, November 18). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. PubMed. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparative yields for the Suzuki‐Miyaura coupling of 4‐chlorotoluene.... Retrieved from [Link]
-
Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. Retrieved from [Link]
-
Spokoyny, A. M., et al. (n.d.). Buchwald-‐Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligand. ChemRxiv. Retrieved from [Link]
-
University of York. (n.d.). Palladium-catalysed Suzuki-Miyaura cross coupling; understanding of site selectivity using different palladium pre-catalysts. Retrieved from [Link]
-
Li, A. Y. (2014, February 6). The Suzuki Reaction. Retrieved from [Link]
-
Al-Amin, M., et al. (2021, December 23). trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. PMC. Retrieved from [Link]
-
Fairlamb, I. J. S., et al. (n.d.). Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters: from cradle to grave. PMC. Retrieved from [Link]
-
MDPI. (n.d.). Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
A Guide to the Spectroscopic Comparison of [2-(Dicyclohexylphosphino)ethyl]trimethylammonium Chloride and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction to [2-(Dicyclohexylphosphino)ethyl]trimethylammonium Chloride Derivatives
This compound is a quaternary ammonium phosphonium salt. The dicyclohexylphosphino group provides steric bulk and electron-donating properties, while the trimethylammonium moiety imparts a permanent positive charge and hydrophilicity. Derivatives of this compound could involve modifications to the cyclohexyl rings (e.g., substitution), alterations of the ethyl linker, or variations in the alkyl groups on the ammonium nitrogen. Such derivatives are of interest in fields like catalysis, as ligands for metal complexes, and in the development of novel therapeutic agents due to their amphiphilic nature.
Spectroscopic analysis is crucial for confirming the successful synthesis of these derivatives and for understanding their electronic and structural properties. A multi-technique approach involving Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) is essential for unambiguous characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For the compounds , ¹H, ¹³C, and ³¹P NMR experiments are indispensable.
Experimental Protocol for NMR Analysis
A standardized protocol is critical for obtaining high-quality, comparable data.
Sample Preparation:
-
Accurately weigh 5-10 mg of the compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The choice of solvent will depend on the solubility of the specific derivative.
-
Transfer the solution to a 5 mm NMR tube.
Instrument Parameters (Example using a 500 MHz Spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single-pulse (zg30 or similar).
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-64 (dependent on sample concentration).
-
Relaxation Delay (d1): 1-2 seconds.
-
-
¹³C{¹H} NMR:
-
Pulse Program: Standard proton-decoupled (zgpg30 or similar).
-
Spectral Width: -10 to 220 ppm.
-
Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C).
-
Relaxation Delay (d1): 2-5 seconds.
-
-
³¹P{¹H} NMR:
-
Pulse Program: Standard proton-decoupled.
-
Spectral Width: -50 to 100 ppm (this may need to be adjusted based on the specific phosphorus environment).
-
Number of Scans: 64-256.
-
Reference: 85% H₃PO₄ as an external standard (δ = 0 ppm).[1]
-
Causality Behind Experimental Choices:
-
Solvent Selection: The choice of deuterated solvent is critical for sample solubility and to avoid large solvent peaks in the ¹H NMR spectrum. For these charged compounds, polar solvents like D₂O or DMSO-d₆ are often necessary.
-
Decoupling: Proton decoupling in ¹³C and ³¹P NMR simplifies the spectra by removing splitting caused by protons, resulting in single sharp peaks for each unique carbon or phosphorus atom.[2] This makes spectra easier to interpret, especially for complex molecules.
-
Relaxation Delay: A sufficient relaxation delay is crucial for obtaining quantitative data, particularly in ¹³C NMR, although for routine characterization, shorter delays are often used to save time.
Workflow for NMR Data Acquisition and Analysis
Caption: Workflow for NMR sample preparation, data acquisition, and analysis.
Expected Spectral Features and Interpretation
Table 1: Expected ¹H NMR Chemical Shifts (δ) for this compound
| Protons | Expected Chemical Shift (ppm) | Multiplicity | Notes |
| N(CH₃)₃ | 3.0 - 3.5 | Singlet | The strong deshielding effect of the quaternary nitrogen results in a downfield shift. |
| P-CH₂-CH₂-N | 2.5 - 3.5 | Multiplet | Complex multiplet due to coupling with both the adjacent methylene protons and the ³¹P nucleus. |
| P-CH₂-CH₂-N | 1.8 - 2.5 | Multiplet | Also a complex multiplet due to coupling with adjacent methylene protons and the ³¹P nucleus. |
| Cyclohexyl (CH) | 1.0 - 2.2 | Multiplet | Broad, overlapping multiplets characteristic of the cyclohexyl ring protons. |
¹³C NMR: The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom. The chemical shifts will be influenced by the electronegativity of neighboring atoms (N, P).
Table 2: Expected ¹³C NMR Chemical Shifts (δ) for this compound
| Carbon | Expected Chemical Shift (ppm) | Notes |
| N(CH₃)₃ | 50 - 55 | Quaternary nitrogen causes a downfield shift. |
| P-CH₂-CH₂-N | 55 - 65 | Deshielded by the adjacent nitrogen. |
| P-CH₂-CH₂-N | 20 - 30 | Shows coupling to the phosphorus atom (J-coupling). |
| Cyclohexyl (C) | 25 - 40 | Multiple signals corresponding to the different carbons of the cyclohexyl rings. Carbons directly attached to phosphorus will show P-C coupling. |
³¹P NMR: ³¹P NMR is particularly informative for this class of compounds as it directly probes the phosphorus environment.[1][3]
-
Expected Chemical Shift: For a trialkylphosphine within a phosphonium salt structure, the ³¹P chemical shift is expected to be in the range of +30 to +60 ppm . For instance, a related dicyclohexylphosphino compound shows a ³¹P signal at 36.3 ppm.[4] The exact chemical shift will be sensitive to the substituents on the phosphorus and the overall electronic structure of the molecule.
-
Interpretation of Derivatives: Any modification to the substituents on the phosphorus atom will cause a predictable shift in the ³¹P signal. Electron-withdrawing groups will generally shift the signal downfield (to a higher ppm value), while electron-donating groups will cause an upfield shift.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol for IR Analysis
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid sample directly onto the crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Collect a background spectrum of the empty ATR setup.
-
Collect the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Typically, spectra are collected over a range of 4000 to 400 cm⁻¹.
Causality Behind Experimental Choices:
-
ATR: ATR is a convenient and widely used technique for solid samples as it requires minimal sample preparation compared to traditional methods like KBr pellets or Nujol mulls.
Workflow for ATR-IR Spectroscopy
Caption: Step-by-step workflow for acquiring an ATR-IR spectrum.
Expected Vibrational Bands
Table 3: Key Expected IR Absorption Bands for this compound Derivatives
| Wavenumber (cm⁻¹) | Vibration | Intensity | Notes |
| 2850 - 3000 | C-H stretch (aliphatic) | Strong | Characteristic of the cyclohexyl and ethyl groups. |
| 1450 - 1470 | C-H bend (methylene/methyl) | Medium | Confirms the presence of the aliphatic hydrocarbon portions. |
| ~1490 | N⁺-CH₃ asymmetric bend | Medium-Strong | Characteristic of the trimethylammonium group. |
| 900 - 1000 | N⁺-CH₃ rock | Medium | Also associated with the quaternary ammonium cation. |
| 1100 - 1250 | P-C stretch | Medium-Weak | The P-cyclohexyl and P-ethyl stretches will appear in this region. |
| 650 - 800 | P-C bend | Medium-Weak | Further confirmation of the phosphino group. |
The "fingerprint region" (below 1500 cm⁻¹) will contain a complex pattern of bands that is unique to each specific derivative, making it useful for comparative purposes.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and can provide structural information through fragmentation analysis. For these ionic compounds, electrospray ionization (ESI) is the most suitable technique.
Experimental Protocol for ESI-MS
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 10-100 µM) in a suitable solvent such as methanol, acetonitrile, or water. The addition of a small amount of formic acid can sometimes improve ionization.
Instrument Parameters (Positive Ion Mode):
-
Ionization Source: Electrospray Ionization (ESI).
-
Polarity: Positive.
-
Capillary Voltage: 3-5 kV.
-
Scan Range: m/z 100 - 1000.
Causality Behind Experimental Choices:
-
ESI: ESI is a soft ionization technique that is ideal for analyzing polar and ionic compounds, as it can transfer pre-existing ions from solution into the gas phase with minimal fragmentation.
-
Positive Ion Mode: The quaternary ammonium and phosphonium moieties carry a permanent positive charge, making detection in positive ion mode highly sensitive.
Expected Mass Spectrum
-
Parent Ion: The primary ion observed will be the intact cation, [M]⁺, which corresponds to the molecular weight of the cationic portion of the molecule, excluding the chloride counter-ion. For this compound (C₁₇H₃₅NP⁺), the expected monoisotopic mass of the cation is approximately 284.27 m/z.
-
Isotope Pattern: The presence of carbon and other elements will result in a characteristic isotopic pattern, with the M+1 peak being a key feature.
-
Fragmentation: While ESI is a soft technique, some in-source fragmentation can occur. Tandem MS (MS/MS) experiments can be performed to induce fragmentation and gain further structural information. Common fragmentation pathways for quaternary ammonium compounds include the loss of one or more methyl groups from the nitrogen.
Comparative Analysis of Derivatives: Mass spectrometry is an excellent tool for confirming the successful synthesis of derivatives. For example, the addition of a substituent to one of the cyclohexyl rings will result in a predictable mass shift in the parent ion.
Conclusion
The spectroscopic characterization of this compound and its derivatives requires a coordinated application of NMR (¹H, ¹³C, ³¹P), IR, and MS techniques. While a comprehensive public database of spectra for these specific compounds is not available, this guide provides a robust framework for their analysis. By following the outlined experimental protocols and using the provided interpretation guidelines, researchers can confidently determine the structure, purity, and electronic properties of novel derivatives in this class. The key to a successful comparative study lies in the consistent application of these analytical methods across a series of related compounds.
References
- Heller, B., Gutnov, A., Fischer, C., Drexler, H.-J., Spannenberg, A., Redkin, D., Sundermann, C., & Sundermann, B. (2007). Chemistry – A European Journal, 13, 1117.
- Claereboudt, J., Claeys, M., Geise, H., Gijbels, R., & Vertes, A. (1993). Laser microprobe mass spectrometry of quaternary phosphonium salts: Direct versus matrix-assisted laser desorption. Journal of the American Society for Mass Spectrometry, 4(10), 798-806.
- Daasch, L. W., & Smith, D. C. (1951). Infrared Spectra of Phosphorus Compounds. Analytical Chemistry, 23(6), 853–868.
- Harvey, D. J. (2021). Analysis of carbohydrates and glycoconjugates by matrix‐assisted laser desorption/ionization mass spectrometry: An update for 2017–2018. Mass Spectrometry Reviews, 40(4), 363-533.
- Irving, A. M., et al. (2020). Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. The Journal of Organic Chemistry, 85(2), 1029-1045.
- Karpati, S., et al. (2024). Phosphonium Salt/Al‐Porphyrin Copolymer as Bifunctional Heterogeneous Catalyst for CO2 Conversion to Cyclic Carbonates.
- Li, H., Petersen, J. L., & Wang, K. K. (2003). The Journal of Organic Chemistry, 68, 5512.
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Ouasri, A., Rhandour, A., Dhamelincourt, M.-C., Dhamelincourt, P., & Mazzah, A. (2003). The infrared and Raman spectra of ethylammonium hexafluorosilicate SiF6. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 59(2), 357-362.
- Puziy, A. M., et al. (2020).
- Spectrochimica Acta Part A: Molecular Spectroscopy. (1978). 34(1), 57-61.
- Vertes, A., Gijbels, R., & Adams, F. (Eds.). (1993).
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Wikipedia. (2023, November 11). Phosphorus-31 nuclear magnetic resonance. Retrieved from [Link]
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University of Ottawa. (n.d.). 31P NMR. Retrieved from [Link]
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Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy. Retrieved from [Link]
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SlideShare. (2015, May 20). 31-P NMR SPECTROSCOPY. Retrieved from [Link]
- Zapata Trujillo, J. C., et al. (2021). Computational Infrared Spectroscopy of 958 Phosphorus-bearing Molecules. arXiv.
- Royal Society of Chemistry. (2014).
- Wiley-VCH. (n.d.).
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Ereztech. (n.d.). 2-(Dicyclohexylphosphinoethyl)trimethylammonium chloride. Retrieved from [Link]
- Google Patents. (n.d.). Method for producing etoricoxib.
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PubChem. (n.d.). (2-(Methacryloyloxy)ethyl)trimethylammonium chloride. Retrieved from [Link]
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Navigating Aqueous Media: A Comparative Guide to Water-Soluble Phosphine Ligands for Catalysis, Featuring [2-(Dicyclohexylphosphino)ethyl]trimethylammonium chloride
For Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of synthetic chemistry, the pursuit of greener, more efficient catalytic systems is paramount. The transition from organic solvents to aqueous media for transition-metal-catalyzed cross-coupling reactions represents a significant step towards sustainable chemical manufacturing. This shift, however, necessitates a new generation of catalysts, particularly palladium complexes stabilized by water-soluble phosphine ligands. This guide provides a comparative overview of such ligands, with a special focus on the structural and functional attributes of [2-(Dicyclohexylphosphino)ethyl]trimethylammonium chloride, a representative cationic phosphine ligand. While direct comparative experimental data for this specific ligand is limited in the public domain, we will extrapolate its potential performance based on the established principles of aqueous catalysis and the known structure-activity relationships of similar phosphine ligands.
The Imperative for Water-Soluble Phosphine Ligands
Traditional palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira reactions, have historically relied on anhydrous organic solvents.[1] This is largely due to the solubility of the substrates and the stability of the catalytic species in these media. However, the use of organic solvents poses environmental and safety concerns. Water, as a solvent, is non-toxic, non-flammable, and abundant, making it an ideal medium for "green" chemistry.[2]
The challenge lies in designing catalysts that are both stable and active in water. This is where water-soluble phosphine ligands come into play. These ligands impart hydrophilicity to the palladium center, allowing the catalytic reaction to proceed in an aqueous environment. The primary strategies for rendering phosphine ligands water-soluble involve the incorporation of ionic or polar functional groups, such as sulfonates, carboxylates, or quaternary ammonium salts.
This compound: A Structural Overview
This compound is a monodentate phosphine ligand characterized by two key structural features:
-
A Dicyclohexylphosphino Group: This bulky and electron-rich alkylphosphine moiety is known to enhance the catalytic activity of palladium complexes. The steric bulk facilitates the reductive elimination step of the catalytic cycle, while the electron-donating nature of the cyclohexyl groups promotes the oxidative addition of the aryl halide to the palladium center.[3]
-
A Trimethylammonium Chloride Group: This quaternary ammonium salt provides the ligand with its water solubility. The cationic nature of this group allows the palladium complex to be soluble in the aqueous phase, enabling homogeneous catalysis in water.
These features position this compound as a promising candidate for a variety of palladium-catalyzed cross-coupling reactions in aqueous media.
Comparative Analysis with Alternative Water-Soluble Phosphine Ligands
| Ligand Type | Water-Solubilizing Group | Key Characteristics | Potential Applications |
| This compound | Quaternary Ammonium Salt (Cationic) | Bulky, electron-rich alkylphosphine. Expected to be highly active. | Suzuki-Miyaura, Buchwald-Hartwig, Heck, Sonogashira in aqueous media. |
| TPPTS (Tris(3-sulfonatophenyl)phosphine trisodium salt) | Sulfonate (Anionic) | Arylphosphine, less electron-rich than alkylphosphines. Well-established for industrial applications. | Suzuki-Miyaura, Heck, Sonogashira in aqueous or biphasic systems. |
| SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | (Used with sulfonated analogues for water solubility) | Bulky biarylphosphine. Known for high activity in a broad range of cross-coupling reactions.[4] | Suzuki-Miyaura and Buchwald-Hartwig aminations, often with high turnover numbers.[4] |
| XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | (Used with sulfonated analogues for water solubility) | Extremely bulky biarylphosphine. Effective for challenging substrates, including aryl chlorides. | Buchwald-Hartwig amination of sterically hindered substrates.[5][6] |
Causality Behind Ligand Choice:
The choice of a water-soluble phosphine ligand is dictated by the specific requirements of the reaction.
-
For highly reactive substrates, a less electron-rich but commercially available ligand like TPPTS might be sufficient and cost-effective.
-
For sterically demanding couplings or less reactive substrates (e.g., aryl chlorides), bulky and electron-rich ligands are generally preferred. The dicyclohexylphosphino group of our target compound suggests it would fall into this category, making it a potentially powerful tool for challenging transformations. The Buchwald-type biaryl phosphine ligands, such as SPhos and XPhos, are prime examples of highly active catalysts for such reactions.[4][5][6]
-
The nature of the ionic group can also influence catalytic activity and the ease of catalyst separation and recycling. Cationic ligands like this compound may exhibit different phase behavior compared to anionic ligands like TPPTS, which could be exploited for catalyst recovery.
Envisioned Experimental Protocols and Workflows
Based on established procedures for palladium-catalyzed cross-coupling reactions in aqueous media, we can propose the following general protocols where a ligand like this compound could be effectively employed.
General Workflow for Aqueous Suzuki-Miyaura Coupling
Caption: General experimental workflow for aqueous Suzuki-Miyaura coupling.
Detailed Protocol (Hypothetical):
-
To an oven-dried Schlenk flask are added the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%), this compound (2-4 mol%), the aryl halide (1.0 mmol), and the arylboronic acid (1.2 mmol).
-
The flask is evacuated and backfilled with an inert gas (e.g., Argon) three times.
-
A solution of a base (e.g., K₂CO₃, 2.0 mmol) in degassed water (5 mL) is added.
-
The reaction mixture is stirred vigorously and heated to the desired temperature (e.g., 80 °C).
-
The reaction progress is monitored by TLC or GC-MS.
-
Upon completion, the reaction is cooled to room temperature and extracted with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography.
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Self-Validation in Protocols: The success of these aqueous-phase reactions is often immediately apparent. The formation of the desired product, which is typically organic-soluble, and the retention of the catalyst in the aqueous phase, often indicated by the color of the aqueous layer, serve as in-situ validation of the catalytic system's efficacy.
Conclusion and Future Outlook
While a definitive, data-rich comparison of this compound with other water-soluble phosphine ligands awaits further research, its structural characteristics strongly suggest its potential as a highly effective ligand for palladium-catalyzed cross-coupling reactions in aqueous media. The combination of a bulky, electron-rich phosphine moiety with a cationic water-solubilizing group makes it a compelling candidate for tackling challenging substrates under environmentally benign conditions.
Future studies should focus on systematically evaluating the performance of this and similar cationic phosphine ligands in a range of cross-coupling reactions, benchmarking their activity (yields, TONs, TOFs) against established anionic and neutral water-soluble ligands. Such data will be invaluable for researchers in academia and industry, enabling the rational design of more sustainable and efficient synthetic processes.
References
- Bard, E. R., & Jones, C. W. (2021). The Suzuki-Miyaura Coupling Reaction. In Name of Book (pp. 1-25). Publisher.
- Cheung, C. W., & Buchwald, S. L. (2015). Recent advances in Buchwald-Hartwig amination. Journal of Organic Chemistry, 80(1), 1-15.
- Doucet, H., & Hierso, J. C. (2007). Palladium-catalysed Heck and Sonogashira reactions of aryl halides in ionic liquids. Topics in Current Chemistry, 279, 41-80.
- Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press.
- Shaughnessy, K. H. (2015). Development of Water-Soluble Phosphine Ligands for Aqueous-Phase Catalysis. Accounts of Chemical Research, 48(5), 1545-1555.
- Plenio, H. (2004). The coordination chemistry of water-soluble phosphines. Coordination Chemistry Reviews, 248(19-20), 2025-2041.
- van Leeuwen, P. W. N. M., Kamer, P. C. J., & Reek, J. N. H. (2000). Ligand bite angle effects in metal-catalyzed C-C bond formation. Pure and Applied Chemistry, 72(7), 1311-1319.
- Handa, Y., & Inanaga, J. (2009). Recent advances in Sonogashira reaction. Tetrahedron, 65(22), 4257-4271.
- Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck reaction as a sharpening stone of palladium catalysis. Chemical Reviews, 100(8), 3009-3066.
- Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient catalyst for the palladium-catalyzed amination of aryl chlorides. Journal of the American Chemical Society, 129(11), 3358-3366.
- So, C. M., & Kwong, F. Y. (2011). Palladium-catalyzed Suzuki-Miyaura coupling of aryl chlorides. Chemical Society Reviews, 40(10), 4963-4975.
- Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides.
- Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational development of practical catalysts for aromatic carbon-nitrogen bond formation. Accounts of Chemical Research, 31(12), 805-818.
- Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination.
- de Vries, J. G. (2001). The Heck reaction. In Handbook of Organopalladium Chemistry for Organic Synthesis (Vol. 1, pp. 1051-1069). John Wiley & Sons, Inc.
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A Senior Application Scientist's Guide to [2-(Dicyclohexylphosphino)ethyl]trimethylammonium chloride: A Predictive Analysis of Solvent Efficacy in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the optimization of synthetic methodologies is a critical endeavor. Transition-metal-catalyzed cross-coupling reactions are a pillar of modern organic synthesis, but their success is intimately tied to the catalyst system—specifically, the interplay between the metal, the ligand, and the solvent.[1][2][3] This guide provides an in-depth technical analysis of [2-(Dicyclohexylphosphino)ethyl]trimethylammonium chloride, a unique phosphine ligand. Due to a lack of direct comparative studies in the existing literature, this guide will leverage established principles of catalysis to predict its efficacy across various solvent systems and provide robust protocols for experimental validation.
Deconstructing the Ligand: A Tale of Two Moieties
This compound (CAS 181864-78-8) is not a conventional phosphine ligand.[4][5] Its architecture presents a fascinating dichotomy that suggests broad applicability.
-
The Engine: The Dicyclohexylphosphino Group: This portion of the molecule is a classic example of a bulky, electron-rich alkylphosphine.[6] The dicyclohexyl groups provide significant steric hindrance (a large cone angle), while the alkyl nature of the substituents makes the phosphorus atom highly electron-donating.[6][7] In the context of a palladium-catalyzed cycle, these features are known to:
-
Promote Oxidative Addition: The high electron density on the phosphorus atom enriches the palladium center, facilitating the often rate-limiting oxidative addition of the aryl halide.[6][8]
-
Accelerate Reductive Elimination: The steric bulk encourages the final, product-forming reductive elimination step.[6][9] This moiety imparts a lipophilic character, favoring solubility and efficacy in common non-polar, aprotic organic solvents.
-
-
The Anchor: The Trimethylammonium Chloride Group: The quaternary ammonium salt "tail" is ionic and hydrophilic. This feature fundamentally alters the ligand's potential solvent compatibility, transforming it into an amphiphilic molecule. This suggests utility in:
-
Polar and Protic Solvents: The ionic group can confer solubility in highly polar or even aqueous media, opening the door to "green" chemistry applications.[10]
-
Phase-Transfer Catalysis: In biphasic systems, this group could anchor the catalyst at the interface, facilitating reactions between reactants in different phases.
-
This dual nature predicts that the ligand's performance will be exceptionally dependent on the chosen solvent system, which acts not as a mere medium, but as a key modulator of reactivity and selectivity.[1][2][11]
The Crucial Role of the Solvent in Catalysis
The solvent influences nearly every aspect of a cross-coupling reaction.[2][12] It stabilizes intermediates, modulates the activity of bases, and can even directly coordinate with the metal center, sometimes to the detriment of the catalytic cycle.[2] Less polar solvents like toluene and dioxane are often favored for catalysts bearing bulky phosphines, while highly polar solvents can be essential for reactions involving ionic species.[2] The choice of solvent is therefore a critical parameter for optimization.
Predicted Efficacy and Comparative Analysis Across Solvent Systems
Based on the ligand's amphiphilic structure, we can predict its performance relative to established ligand types in various solvent classes. The following table summarizes these predictions, providing a roadmap for experimental design.
| Solvent System Category | Representative Solvents | Predicted Efficacy & Rationale | Comparable Ligand Systems |
| Aprotic, Low-Polarity | Toluene, Dioxane, THF | High. The dicyclohexylphosphino moiety will ensure excellent solubility and interaction with the Pd center and organic substrates. The ionic tail may limit solubility, potentially requiring slightly higher temperatures or leading to a micro-emulsion environment that could be beneficial.[2][13] | Tricyclohexylphosphine (PCy₃), Buchwald Ligands (e.g., SPhos, XPhos)[10][14] |
| Aprotic, Polar | DMF, DMSO, Acetonitrile | Variable to Good. These coordinating solvents can compete with the phosphine for binding to the palladium center. However, they can also stabilize charged intermediates in the catalytic cycle.[12] Efficacy will likely be highly substrate-dependent. Certain polar solvents are known to switch reaction chemoselectivity.[12] | P(t-Bu)₃, DPPF[15] |
| Protic/Aqueous | Water, Isopropanol, Ethanol-Water mixtures | Potentially High (Unique Advantage). This is where the ligand is expected to excel over simple alkylphosphines. The ammonium salt provides solubility, enabling aqueous-phase or biphasic catalysis. This is highly desirable for green chemistry and for substrates with high water solubility.[10] | Sulfonated Phosphines (e.g., TPPTS, sulfo-SPhos)[10] |
Visualizing the Catalytic Cycle and Experimental Workflow
To fully grasp the context of this ligand's application, it is essential to visualize both the underlying chemical mechanism and the practical steps for its evaluation.
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Safety Operating Guide
Definitive Guide to the Safe Disposal of [2-(Dicyclohexylphosphino)ethyl]trimethylammonium chloride
For researchers and drug development professionals, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. The proper disposal of chemical reagents like [2-(Dicyclohexylphosphino)ethyl]trimethylammonium chloride, a compound combining the characteristics of both a quaternary ammonium salt and an organophosphorus compound, is a critical component of a robust safety protocol and environmental stewardship. This guide provides a comprehensive, step-by-step procedure for its safe handling and disposal, grounded in established safety principles and regulatory awareness.
Understanding the Hazard Profile: A Dual-Nature Compound
This compound presents a dual hazard profile that informs its proper disposal. As a quaternary ammonium compound, it can exhibit toxicity to aquatic organisms, and its environmental persistence is a concern.[1][2][3] The organophosphorus component necessitates careful handling to avoid potential reactivity and toxicity associated with this class of compounds.[4][5] The material is a known irritant to the eyes, skin, and respiratory tract.[6][7] Therefore, disposal procedures must mitigate both its immediate irritant effects and its long-term environmental impact.
Immediate Safety and Handling Protocols
Before beginning any work that will generate waste, ensure that all necessary safety measures are in place. Adherence to these protocols is the first line of defense against accidental exposure and contamination.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6]
-
Hand Protection: Wear appropriate chemical-resistant gloves.[6] Nitrile or fluorinated rubber gloves are often recommended for handling phosphonium salts.[8] Always inspect gloves before use and use proper removal techniques to avoid skin contact.
-
Protective Clothing: A lab coat is mandatory to prevent skin exposure.[6]
-
Respiratory Protection: Work in a well-ventilated fume hood to minimize inhalation of dust or aerosols.[6]
Emergency Preparedness:
-
An emergency shower and eyewash station must be readily accessible.[4]
-
Have a spill kit with appropriate absorbent materials readily available. For solid spills, minimize dust generation.[6]
Step-by-Step Disposal Procedure
The following procedure outlines the systematic approach to the disposal of this compound, from the point of generation to final removal from the laboratory.
Step 1: Waste Segregation
-
Principle of Segregation: Never mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.[4] Incompatible wastes, when mixed, can react violently or emit flammable or poisonous gases.[9]
-
Solid vs. Liquid Waste: Segregate solid waste (e.g., contaminated weigh boats, paper towels) from liquid waste (e.g., reaction residues, rinsing solutions).[4]
Step 2: Containerization
-
Container Selection: Use robust, leak-proof containers that are chemically compatible with the compound.[4][9] If reusing a chemical reagent container, it must be thoroughly triple-rinsed and dried to prevent reactions with the waste.[10]
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols (e.g., irritant).[4] The label should also include the accumulation start date and the names of the principal investigators or laboratory group.
Step 3: Waste Accumulation and Storage
-
Secure Storage: Keep waste containers tightly closed except when adding waste.[9]
-
Designated Area: Store the waste container in a designated satellite accumulation area within the laboratory.
-
Secondary Containment: Place liquid waste containers in secondary containment to prevent spills from spreading.[9]
Step 4: Disposal of Empty Containers
-
Triple Rinsing: Empty containers of this compound must be triple-rinsed with a suitable solvent (e.g., water, if appropriate, or an organic solvent used in the procedure).[11][12]
-
Rinsate Collection: The first rinseate is considered hazardous and must be collected and disposed of as hazardous waste.[9] Subsequent rinses may also need to be collected depending on local regulations.
-
Final Disposal of Rinsed Containers: Once triple-rinsed and air-dried, deface the original label and dispose of the container according to your institution's guidelines for non-hazardous waste.[11]
Step 5: Final Disposal
-
Institutional EHS: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[4]
-
Regulatory Compliance: All hazardous waste must be managed in accordance with federal, state, and local regulations.[11] Never dispose of this chemical down the drain or in the regular trash.[9][13][14]
Quantitative Data Summary
| Parameter | Value | Source |
| CAS Number | 181864-78-8 | [6] |
| Molecular Formula | C17H35NP.Cl | |
| Appearance | White powder | [6] |
| Hazards | Irritating to eyes, respiratory system, and skin. | [6][7] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
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Navigating the Safe Handling of [2-(Dicyclohexylphosphino)ethyl]trimethylammonium chloride: A Practical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of complex chemical synthesis, the safe and efficient handling of reagents is paramount. This guide provides essential, immediate safety and logistical information for [2-(Dicyclohexylphosphino)ethyl]trimethylammonium chloride, a quaternary ammonium phosphonium salt. As your partner in laboratory safety, we aim to empower you with the knowledge to not only use this product effectively but also to ensure a secure laboratory environment. This document moves beyond a simple checklist, delving into the rationale behind each procedural step to build a culture of safety and scientific integrity.
Understanding the Hazard Profile
This compound is classified as an irritant that can affect the eyes, skin, and respiratory tract.[1] The primary hazards associated with this compound are:
-
Eye Irritation: Direct contact can cause irritation and may lead to chemical conjunctivitis.[1]
-
Skin Irritation: Causes skin irritation and may be harmful if absorbed through the skin.[1]
-
Respiratory Tract Irritation: Inhalation of dust can lead to respiratory irritation.[1]
-
Ingestion: May cause irritation of the digestive tract and could be harmful if swallowed.[1]
While specific toxicological data for this compound is limited, it is prudent to handle it with the care afforded to other phosphonium salts, which can be moderately toxic.[2] Furthermore, this compound is hygroscopic, meaning it absorbs moisture from the air, which can affect its integrity and reactivity.
Engineering Controls: Your First Line of Defense
Before considering personal protective equipment (PPE), the primary strategy for safe handling is to minimize exposure through robust engineering controls.
-
Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is strongly recommended, especially when weighing or transferring the solid, to keep airborne concentrations low.[1]
-
Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[1]
Personal Protective Equipment (PPE): A Comprehensive Approach
The selection of appropriate PPE is critical to prevent direct contact with the chemical. The following table summarizes the required PPE, and the subsequent sections provide a detailed explanation of the choices.
| Body Part | Recommended PPE | Rationale |
| Eyes/Face | Chemical safety goggles or a full-face shield. | Standard safety glasses do not provide a complete seal. Goggles or a face shield are necessary to protect against splashes and airborne dust.[1] |
| Skin | Nitrile or neoprene gloves (double-gloving recommended). Lab coat. | To prevent skin contact and potential absorption. The choice of glove material should be based on chemical compatibility and breakthrough time. A lab coat protects against incidental contact.[1] |
| Respiratory | NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates. | To be used when engineering controls are insufficient or during spill cleanup to prevent inhalation of dust.[3] |
Eye and Face Protection: Beyond the Basics
Standard safety glasses are insufficient. Chemical safety goggles that form a seal around the eyes are mandatory.[1] For operations with a higher risk of splashing, such as when dissolving the solid or during a quench procedure, a full-face shield should be worn in addition to safety goggles.
Hand Protection: The Importance of Glove Selection
While the MSDS for this compound specifies "appropriate protective gloves," further consideration is necessary for robust protection.[1] Given its chemical structure, nitrile or neoprene gloves are recommended. It is best practice to consult a glove compatibility chart from the glove manufacturer.
Field-Proven Insight: For handling air-sensitive or particularly hazardous solids, double-gloving is a highly recommended practice. This provides an additional layer of protection in case the outer glove is compromised. When removing gloves, do so without touching the outer surface of the glove with your bare skin.
Respiratory Protection: When and Why
A NIOSH-approved respirator should be used if there is a risk of inhaling the dust, for instance, if a fume hood is not available or during a large spill clean-up.[3] A combination cartridge that protects against organic vapors and particulates (P100) is a suitable choice.[4][5] It is crucial to ensure the respirator is properly fitted and that you have been trained in its use.
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is essential for minimizing risk.
Weighing and Transferring the Solid
Due to its hygroscopic and irritant nature, weighing and transferring should be performed with care to minimize dust generation and exposure to air.
dot
Caption: Workflow for weighing and transferring the solid.
-
Preparation: Don all required PPE as outlined in Section 3.
-
Location: Perform all manipulations within a certified chemical fume hood.[1]
-
Weighing:
-
To minimize dust exposure, avoid weighing the powder directly on an open balance.
-
Instead, tare a vial with a screw cap on the balance.
-
Briefly remove the vial from the balance, add the desired amount of the solid, and immediately recap it.
-
Re-weigh the sealed vial to obtain the precise mass.
-
-
Transfer:
-
If the subsequent reaction is air-sensitive, consider the phosphine moiety and handle the compound under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).[6][7]
-
The solid can be dissolved directly in the tared vial with an appropriate anhydrous solvent, and the resulting solution can be transferred via syringe or cannula.
-
Preparing Solutions
-
Solvent Addition: Add the solvent slowly to the solid to avoid splashing.
-
Mixing: Use a magnetic stirrer to ensure the solid is fully dissolved.
-
Storage: If the solution is not for immediate use, store it in a tightly sealed container, potentially under an inert atmosphere, and clearly label it with the chemical name, concentration, date, and your initials.
Spill and Emergency Procedures
Immediate and correct response to a spill or exposure is critical.
Spill Cleanup
dot
Caption: Step-by-step spill cleanup procedure.
-
Evacuate and Alert: Immediately alert others in the vicinity and, if the spill is large or in a poorly ventilated area, evacuate the lab.
-
Personal Protection: Before attempting to clean up, don the appropriate PPE, including a respirator.
-
Containment: For a solid spill, carefully cover it with an inert absorbent material like sand or vermiculite to prevent it from becoming airborne.[1]
-
Collection: Gently sweep or scoop the material into a clearly labeled, sealable container for hazardous waste. Avoid creating dust.
-
Decontamination: Clean the spill area thoroughly with soap and water.
-
Waste Disposal: Dispose of the collected waste and any contaminated cleaning materials as hazardous waste according to your institution's guidelines.
Exposure Response
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Remove any contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, administer artificial respiration. Seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1]
Disposal Plan: Responsible Waste Management
Proper disposal is a critical final step in the chemical handling lifecycle.
-
Unused Product: Unused this compound should be disposed of as hazardous chemical waste. Do not dispose of it in the regular trash or down the drain.
-
Contaminated Materials: Any materials contaminated with this chemical, such as gloves, filter paper, and empty containers, should also be disposed of as hazardous waste.
-
Waste Collection: Collect all waste in a designated, labeled, and sealed container. Follow your institution's specific procedures for hazardous waste pickup and disposal. While some simple salts can be neutralized and disposed of down the drain, the organic and phosphine components of this molecule necessitate treatment as hazardous waste.[9]
By integrating these safety protocols and procedural guidelines into your laboratory workflow, you can confidently and safely utilize this compound in your research and development endeavors.
References
-
Material Safety Data Sheet for 2-(Dicyclohexylphosphinoethyl)trimethylammonium chloride. Cole-Parmer. [Link]
-
Simal, G. (2020). Tetrakis(hydroxymethyl)phosphonium salts: Their properties, hazards and toxicities. Taylor & Francis Online. [Link]
-
Reddit discussion on handling air-sensitive solids. r/chemistry. [Link]
-
Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group, University of Pittsburgh. [Link]
-
CYPHOS® IL 169 PHOSPHONIUM SALT Safety Data Sheet. Regulations.gov. [Link]
-
Respiratory Protection Against Phosphine. 3M. [Link]
-
First Aid Procedures for Chemical Hazards. NIOSH | CDC. [Link]
-
Chemical Exposure and Spill Response Procedures. New Mexico State University. [Link]
-
3M Cartridges & Filters for Personal Safety. 3M. [Link]
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3M Respirator Organic Cartridges. BOSS Manufacturing. [Link]
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Proper disposal of chemicals. Sciencemadness Wiki. [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
